molecular formula C17H20F3N5S2 B609020 MI-2-2

MI-2-2

Katalognummer: B609020
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: SFDROHXKTATJBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). [The primary research application of this compound is to specifically target and ablate the CSF1R signaling pathway, which is crucial for the survival, differentiation, and proliferation of macrophages and microglia. [This makes it an invaluable tool for investigating the role of these immune cells in the tumor microenvironment, where Tumor-Associated Macrophages (TAMs) are known to promote cancer progression, immunosuppression, and metastasis. [Preclinical studies utilizing this inhibitor have demonstrated its efficacy in depleting TAMs and subsequently impairing tumor growth in model systems. Beyond oncology, this compound is widely used in neuroimmunology research to study the function of microglia, the resident macrophages of the central nervous system. By selectively inhibiting CSF1R, researchers can probe the contributions of microglia to neurodegenerative diseases, brain development, and neuroinflammatory conditions. [Its high selectivity helps in delineating the specific effects of CSF1R inhibition from off-target kinase effects, providing a precise pharmacological tool for dissecting complex biological processes in cancer, immunology, and neuroscience.

Eigenschaften

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N5S2/c1-16(2)9-21-15(27-16)25-5-3-24(4-6-25)13-12-7-11(8-17(18,19)20)26-14(12)23-10-22-13/h7,10H,3-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDROHXKTATJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N2CCN(CC2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MI-2-2: A Technical Overview of its Mechanism of Action as a Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MI-2-2 is a potent, cell-permeable small molecule inhibitor that has been instrumental in validating the therapeutic strategy of targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] In certain hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) characterized by MLL gene rearrangements, the interaction between the protein menin and the N-terminal fragment of MLL is critical for leukemogenesis.[2][3] this compound acts by directly disrupting this interaction, leading to the reversal of the oncogenic state. This document provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Disruption of the Menin-MLL Interaction

The fundamental mechanism of this compound is its function as a high-affinity competitive inhibitor of the menin-MLL interaction. Menin, a product of the MEN1 gene, does not possess enzymatic activity itself but acts as a critical scaffolding protein. In the context of MLL-rearranged leukemia, menin binds to the N-terminal portion of the MLL fusion oncoprotein. This interaction is essential for tethering the MLL fusion protein complex to chromatin at specific gene loci.

The MLL fusion protein, in turn, recruits other epigenetic modifiers, such as the histone methyltransferase DOT1L, which leads to the aberrant methylation of histone H3 on lysine 79 (H3K79me2). This epigenetic mark is associated with active transcription. The sustained, oncogenic expression of key downstream target genes, including the HOX gene family (e.g., HOXA9) and MEIS1, is a direct consequence of this targeted epigenetic modification. These genes are crucial for maintaining the undifferentiated, proliferative state of the leukemia cells.

This compound, a thienopyrimidine compound, was specifically designed to bind to the MLL-binding pocket on the surface of the menin protein.[2][4] By occupying this pocket, this compound physically blocks the binding of the MLL fusion protein. This competitive inhibition disrupts the formation of the menin-MLL oncogenic complex on the chromatin, leading to its eviction from the promoter regions of target genes. The result is a shutdown of the aberrant transcriptional program that drives the leukemia.[5]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia Menin Menin MLL_WT Wild-Type MLL Menin->MLL_WT Binds Chromatin_N Chromatin MLL_WT->Chromatin_N Targets Target_Genes_N HOX Genes, etc. (Normal Expression) Chromatin_N->Target_Genes_N Regulates Menin_L Menin MLL_Fusion MLL Fusion Protein Menin_L->MLL_Fusion Essential Oncogenic Interaction Chromatin_L Chromatin MLL_Fusion->Chromatin_L Tethers to Target_Genes_L HOXA9, MEIS1 (Aberrant Overexpression) Chromatin_L->Target_Genes_L Activates MI22 This compound MI22->Menin_L Binds & Blocks MLL Site

Caption: The Menin-MLL signaling axis in leukemia and its inhibition by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cellular assays. The compound exhibits low nanomolar affinity for menin and potently disrupts the interaction with MLL, which translates to low micromolar activity in leukemia cell models.

ParameterValueAssay TypeTarget/Cell LineReference
Binding Affinity (Kd) 22 nMIsothermal Titration Calorimetry (ITC)Recombinant Human Menin[1][2][4]
PPI Inhibition (IC50) 46 nMFluorescence PolarizationMenin vs. MLL MBM1 peptide[2][3][4]
PPI Inhibition (IC50) 520 nMFluorescence PolarizationMenin vs. bivalent MLL peptide[1][4]
Cellular PPI Disruption >90% inhibition @ 12 µMCo-ImmunoprecipitationMLL-AF9-expressing HEK293 cells[4]
Growth Inhibition (GI50) Low micromolarCell Viability AssaysMLL-AF9 transformed BMCs[6][7]
Growth Inhibition >95% inhibition @ 6 µM (12 days)Cell Viability AssaysMV4;11 (MLL-AF4)[4]

Downstream Cellular Effects

The disruption of the menin-MLL complex by this compound initiates a cascade of cellular events that reverse the leukemic phenotype.

  • Downregulation of Target Gene Expression : Treatment of MLL-rearranged leukemia cells with this compound leads to a marked and rapid decrease in the mRNA levels of critical MLL target genes, including Hoxa9 and Meis1.[2][3][6] At a concentration of 6 µM, this compound can cause a greater than 80% downregulation of these genes.[6]

  • Induction of Cellular Differentiation : By suppressing the genes that maintain an undifferentiated state, this compound induces leukemic cells to differentiate.[1][2] This is phenotypically observed as changes in cell morphology consistent with monocytic differentiation and is confirmed by the increased expression of myeloid differentiation markers, such as CD11b.[6][8]

  • Inhibition of Cell Proliferation and Transformation : this compound demonstrates potent and specific anti-proliferative activity against leukemia cell lines harboring various MLL translocations (e.g., MLL-AF9, MLL-AF4, MLL-ENL).[2][4][7] It effectively suppresses the colony-forming ability of these cells, indicating a loss of their transforming properties.[6] This effect is specific, as cell lines without MLL rearrangements are significantly less sensitive.[4][7]

  • Induction of Apoptosis : The combined effects of cell cycle arrest and induction of differentiation ultimately lead to apoptosis in the leukemic cells.[5][7]

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of well-defined experimental procedures.

1. Isothermal Titration Calorimetry (ITC)

  • Purpose: To determine the direct binding affinity (Kd) of this compound to menin.

  • Methodology: A solution of this compound is titrated into a sample cell containing a solution of purified, recombinant menin protein at a constant temperature. The heat released or absorbed upon binding is measured by the calorimeter. The resulting data are fitted to a binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

2. Fluorescence Polarization (FP) Assay

  • Purpose: To measure the ability of this compound to inhibit the protein-protein interaction between menin and MLL (IC50).

  • Methodology: A small peptide derived from the menin-binding motif (MBM1) of MLL is labeled with a fluorophore. In the absence of an inhibitor, this fluorescent peptide is incubated with recombinant menin. The large size of the resulting complex slows the peptide's rotation in solution, leading to a high fluorescence polarization signal. In the presence of varying concentrations of this compound, the compound competes with the labeled peptide for binding to menin. This displacement results in a faster-rotating, free fluorescent peptide and a corresponding decrease in the polarization signal. The IC50 value is calculated from the dose-response curve.

3. Chromatin Immunoprecipitation (ChIP) Assay

  • Purpose: To demonstrate that this compound displaces the menin-MLL complex from the promoter regions of target genes like Hoxa9.

  • Methodology:

    • Cross-linking: MLL-rearranged leukemia cells are treated with either DMSO (vehicle) or this compound. Proteins are then cross-linked to DNA using formaldehyde.

    • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

    • Immunoprecipitation: The chromatin fragments are incubated with antibodies specific to menin or a component of the MLL fusion complex (e.g., AF9). The antibody-protein-DNA complexes are captured using protein A/G beads.

    • DNA Purification: The cross-links are reversed, and the DNA is purified.

    • Analysis: Quantitative PCR (qPCR) is performed on the purified DNA using primers specific to the promoter regions of target genes (Hoxa9, Meis1). A significant reduction in the amount of promoter DNA immunoprecipitated from this compound-treated cells compared to DMSO-treated cells indicates the drug-induced eviction of the protein complex.

start Start: MLL-rearranged cells (+/- this compound Treatment) crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse Cells & Shear Chromatin (Sonication) crosslink->lyse ip 3. Immunoprecipitation (Antibody against Menin or MLL fusion) lyse->ip wash 4. Wash & Elute Complexes ip->wash reverse 5. Reverse Cross-links & Purify DNA wash->reverse qpcr 6. Quantitative PCR (qPCR) (Primers for Hoxa9 promoter) reverse->qpcr end Result: Quantify Target DNA (Reduced amount in this compound sample) qpcr->end

Caption: A simplified workflow for the Chromatin Immunoprecipitation (ChIP) experiment.

4. Cellular Assays

  • Gene Expression: MLL-rearranged cells are treated with this compound for a defined period (e.g., 6 days). RNA is extracted, converted to cDNA, and analyzed by qRT-PCR to quantify the relative expression levels of Hoxa9 and Meis1, typically normalized to a housekeeping gene like β-actin.[8]

  • Differentiation: Cells treated with this compound are stained with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD11b). The percentage of positive cells is then quantified using flow cytometry. Morphological changes are assessed using Wright-Giemsa staining of cytospun cells.[8]

  • Proliferation: Cell viability and growth inhibition are measured over time using methods like the MTT assay, which measures metabolic activity, or by direct cell counting using trypan blue exclusion to distinguish live from dead cells.[5]

This compound is a highly specific and potent small-molecule inhibitor that validates the menin-MLL interaction as a key therapeutic target in MLL-rearranged leukemias. Its mechanism of action is centered on the competitive disruption of this critical protein-protein interaction. By binding directly to the MLL-binding pocket of menin, this compound displaces oncogenic MLL fusion proteins from chromatin, leading to the downregulation of essential leukemogenic genes like HOXA9 and MEIS1. This, in turn, triggers a cascade of anti-cancer effects, including the inhibition of proliferation, induction of terminal differentiation, and ultimately, apoptosis of the leukemia cells. The detailed understanding of this mechanism provides a solid foundation for the clinical development of next-generation menin-MLL inhibitors for patients with these aggressive hematological malignancies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Menin-MLL Interaction Inhibitor MI-2-2

Abstract

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the leukemogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias.[1] Disruption of this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This compound is a potent, second-generation small-molecule inhibitor designed to specifically block the menin-MLL interaction.[2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, binding affinities, cellular activities, and detailed protocols for key experimental validation.

Introduction: The Menin-MLL Axis in Leukemia

Chromosomal translocations involving the MLL gene (at chromosome 11q23) create oncogenic MLL fusion proteins that drive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] These fusion proteins are dependent on an interaction with the nuclear protein menin to maintain their leukemogenic gene expression program.[3]

Menin acts as a scaffold, linking MLL fusion proteins to chromatin, which is essential for the upregulation of target genes like HOXA9 and MEIS1.[1][4] These genes are critical for blocking hematopoietic differentiation and promoting cell proliferation.[2][5] The N-terminus of MLL, which is retained in all MLL fusion proteins, binds directly to a deep pocket on menin.[1][6] Therefore, inhibiting this specific interaction with a small molecule presents a targeted therapeutic approach to reverse the oncogenic activity of MLL fusions.[1]

This compound: A Potent and Specific Inhibitor

This compound is a thienopyrimidine-based compound developed through structure-based design to optimize the potency of its predecessor, MI-2.[2] It is a cell-permeable molecule that directly binds to menin, effectively competing with MLL and disrupting the formation of the oncogenic menin-MLL fusion protein complex.[2][7]

Chemical Properties
PropertyValueReference
Chemical Formula C₁₇H₂₀F₃N₅S₂[8]
Molecular Weight 415.50 g/mol [8]
CAS Number 1454920-20-7[8]
Mechanism of Action

This compound binds with high affinity to the MLL-binding pocket on menin, mimicking the key interactions of the MLL protein itself.[2] This competitive inhibition prevents the recruitment of the MLL fusion protein to target gene promoters.[9] The loss of menin-MLL fusion protein binding at these sites leads to a decrease in histone methylation (specifically H3K79me2, a mark associated with active transcription), downregulation of key target genes like HOXA9 and MEIS1, and subsequent cell differentiation and apoptosis.[3][5][10]

Quantitative Data and Biological Activity

This compound demonstrates a significant improvement in binding affinity and cellular potency compared to the first-generation inhibitor, MI-2.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
ParameterTarget/AssayValueReference
Kd Menin22 nM[2][11]
IC₅₀ Menin-MBM1 Interaction46 nM[2][11]
IC₅₀ Menin-MLL (bivalent fragment)520 nM[2][11]

MBM1: Menin Binding Motif 1 of MLL

Table 2: Cellular Activity in MLL-Rearranged Leukemia Cell Lines
Cell LineMLL FusionGI₅₀ (Growth Inhibition)EffectReference
MV4;11 MLL-AF4~3 µMG₀/G₁ arrest, apoptosis, differentiation[10][11]
MOLM-13 MLL-AF9Not specifiedDownregulation of HOXA9/MEIS1[3]
ML-2 MLL-AF6GI₅₀ < 10 µM (for MI-2)Growth inhibition[9]
KOPN-8 MLL-ENLGI₅₀ < 10 µM (for MI-2)Growth inhibition[9]
Murine BMCs MLL-AF9Low micromolarGrowth inhibition, differentiation[5][12]

Signaling Pathways and Experimental Workflows

The Menin-MLL Oncogenic Pathway

The following diagram illustrates the central role of the menin-MLL interaction in driving leukemogenesis and the point of intervention for this compound.

G cluster_0 Leukemic Cell Nucleus cluster_1 Oncogenic Complex cluster_2 Therapeutic Intervention MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin Interaction DNA Target Gene Promoters (HOXA9, MEIS1) Menin->DNA Recruitment Transcription Active Transcription DNA->Transcription Upregulation Leukemogenesis Leukemia Maintenance (Proliferation, Blocked Differentiation) Transcription->Leukemogenesis MI22 This compound MI22->Menin Binds & Inhibits

Caption: Menin-MLL signaling axis and this compound inhibition.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

ChIP is a crucial technique to verify that this compound displaces the menin-MLL complex from target gene promoters.

G start Start: MLL-rearranged cells (+/- this compound treatment) crosslink 1. Crosslink Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse Cells & Shear Chromatin (Sonication) crosslink->lyse ip 3. Immunoprecipitation (Add anti-Menin or anti-MLL Ab) lyse->ip wash 4. Wash to Remove Non-specific Binding ip->wash elute 5. Elute & Reverse Crosslinks wash->elute purify 6. Purify DNA elute->purify quantify 7. Quantify DNA (qPCR for HOXA9 promoter) purify->quantify end Result: Reduced promoter DNA in this compound treated sample quantify->end

Caption: Workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate Disruption of Menin-MLL-AF9 Interaction

This protocol is adapted from methodologies used to demonstrate that this compound disrupts the menin-MLL fusion protein complex within cells.[2]

  • Cell Culture and Treatment: Culture HEK293 cells transfected with a Flag-tagged MLL-AF9 construct. Treat cells with varying concentrations of this compound (e.g., 0-20 µM) or DMSO as a vehicle control for 24-48 hours.

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a suitable IP lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation to pull down Flag-MLL-AF9.

    • Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against menin and the Flag tag (to confirm MLL-AF9 pulldown). A dose-dependent decrease in the co-precipitated menin signal in this compound-treated samples indicates disruption of the interaction.[2]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines if this compound treatment reduces the occupancy of menin and MLL-AF9 at the Hoxa9 gene promoter.[9]

  • Cell Treatment and Cross-linking: Treat MLL-AF9 transformed bone marrow cells or a suitable cell line (e.g., MOLM-13) with this compound or DMSO for a defined period (e.g., 6 days). Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA for 10-15 minutes at room temperature. Quench the reaction with glycine.[13]

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.[14]

  • Immunoprecipitation:

    • Incubate the sheared chromatin overnight at 4°C with specific antibodies against menin or the MLL fusion partner (e.g., AF9).[9] Use a non-specific IgG as a negative control.

    • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

  • Washing and Elution: Perform a series of stringent washes to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit or phenol-chloroform extraction.

  • Analysis (qPCR): Use quantitative real-time PCR (qPCR) with primers specific to the promoter region of a target gene (e.g., Hoxa9) to quantify the amount of precipitated DNA.[9] A significant reduction in amplified DNA in this compound treated samples compared to the DMSO control demonstrates target displacement.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity and proliferation of leukemia cells.[10]

  • Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with DMSO (vehicle control) and untreated cells.

  • Incubation: Incubate the plate for a specified time (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Conclusion

This compound is a highly potent and specific inhibitor of the menin-MLL protein-protein interaction. Its ability to disrupt this key oncogenic driver in MLL-rearranged leukemias has been demonstrated through robust biochemical and cellular data. It effectively downregulates critical target genes, inhibits cell proliferation, and induces differentiation and apoptosis in relevant leukemia models. The experimental protocols detailed herein provide a framework for the continued investigation and validation of this compound and next-generation menin-MLL inhibitors, highlighting their significant potential as a targeted therapy for a patient population with a high unmet medical need.

References

Part 1: The Role of the Chromatin Remodeler CHD4 (Mi-2β) in MLL-rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Chromatin Remodeler CHD4 (Mi-2β) and the Menin-MLL Inhibitor MI-2-2 in MLL-rearranged Leukemia

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of the chromatin remodeler CHD4 (also known as Mi-2β) and the therapeutic potential of the small molecule inhibitor this compound in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemia. This document distinguishes between the protein (CHD4/Mi-2) and the small molecule inhibitor (this compound), both of which are significant in the study and potential treatment of this aggressive malignancy.

Chromodomain Helicase DNA-binding protein 4 (CHD4), a core component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, is an ATP-dependent chromatin remodeler that plays a crucial role in the epigenetic regulation of gene transcription.[1][2][3] Emerging evidence has identified CHD4 as a critical factor for the maintenance and progression of MLL-rearranged acute myeloid leukemia (AML).[1][2]

Mechanism of Action

In MLL-rearranged leukemia, CHD4 is essential for the growth and survival of leukemic cells.[1][2] Its depletion in AML cells leads to a G0 phase cell cycle arrest and is associated with the downregulation of the proto-oncogene MYC and its target genes, which are involved in cell cycle progression.[1][4] This suggests that CHD4 positively regulates MYC expression to promote leukemic cell proliferation.[4]

Furthermore, CHD4 is implicated in DNA double-strand break (DSB) repair.[5] Depletion of CHD4 in AML cells results in a more relaxed chromatin structure, making them more susceptible to DSB formation while simultaneously impairing their repair mechanisms.[5] This dual function highlights CHD4's role in maintaining genomic integrity in cancer cells.

Signaling Pathways and Logical Relationships

The signaling pathway involving CHD4 in MLL-rearranged leukemia primarily converges on the regulation of MYC. Inhibition of CHD4 leads to a cascade of events culminating in cell cycle arrest.

CHD4_Signaling_Pathway cluster_inhibition Experimental Inhibition CHD4 CHD4 (Mi-2β) within NuRD complex MYC MYC Proto-oncogene & Target Genes CHD4->MYC Positively Regulates CellCycle Cell Cycle Progression (G0/G1 Transition) MYC->CellCycle Promotes LeukemicGrowth Leukemic Cell Growth and Proliferation CellCycle->LeukemicGrowth Drives shRNA shRNA/CRISPR-Cas9 (CHD4 Knockdown) shRNA->CHD4 Inhibits

Caption: CHD4 signaling pathway in MLL-rearranged leukemia.

Experimental Protocols

1. shRNA-mediated Knockdown of CHD4: Short hairpin RNA (shRNA) can be used to silence the expression of CHD4 in MLL-rearranged leukemia cell lines (e.g., THP-1, NOMO-1).[1][6]

  • Vector: Lentiviral vectors expressing shRNAs targeting CHD4 or a scramble control.

  • Transduction: Leukemia cells are transduced with the lentiviral particles.

  • Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).

  • Validation: Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting for CHD4 mRNA and protein levels, respectively.[1]

2. Cell Growth Competition Assay: This assay is used to monitor the effect of CHD4 knockdown on cell proliferation.[1]

  • Cell Labeling: Control (scramble shRNA) and CHD4-knockdown cells are labeled with different fluorescent proteins (e.g., GFP and RFP).

  • Co-culture: Equal numbers of control and knockdown cells are mixed and cultured together.

  • Flow Cytometry: The percentage of each cell population is monitored over time using flow cytometry. A decrease in the proportion of CHD4-knockdown cells indicates impaired cell growth.[1]

3. Chromatin Immunoprecipitation (ChIP): ChIP assays are performed to determine the genomic binding sites of CHD4 and its influence on histone modifications.

  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: An antibody specific to CHD4 is used to immunoprecipitate the chromatin-protein complexes.

  • DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The enriched DNA sequences can then be identified by qPCR or high-throughput sequencing (ChIP-seq).[7][8]

Part 2: this compound, the Small Molecule Inhibitor of the Menin-MLL Interaction

This compound is a potent, second-generation small-molecule inhibitor that targets the interaction between menin and MLL fusion proteins.[9][10] This interaction is critical for the leukemogenic activity of MLL fusion proteins, making it a promising therapeutic target.[9][10]

Mechanism of Action

Menin acts as an essential cofactor for MLL fusion proteins, tethering them to chromatin and enabling the aberrant expression of target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[11][12] this compound binds to the MLL-binding pocket on menin, effectively disrupting the menin-MLL fusion protein interaction.[9][10] This disruption leads to the downregulation of MLL target genes, inhibition of cell proliferation, and induction of differentiation in MLL leukemia cells.[9][10][13]

Quantitative Data
Parameter Value Description Reference(s)
Binding Affinity (Kd) 22 nMDissociation constant for the binding of this compound to menin.[9][10][13]
IC50 (Menin-MBM1) 46 nMHalf-maximal inhibitory concentration for disrupting the interaction between menin and the MLL MBM1 fragment.[10][11][13]
IC50 (Menin-bivalent MLL) 520 nMHalf-maximal inhibitory concentration for disrupting the interaction between menin and the bivalent MLL fragment (MBM1 and MBM2).[10][13]
Signaling Pathways and Logical Relationships

The therapeutic action of this compound involves the direct inhibition of the menin-MLL interaction, leading to downstream effects on gene expression and cell fate.

MI22_Signaling_Pathway MI22 This compound Inhibitor Menin_MLL_Complex Menin-MLL Fusion Complex MI22->Menin_MLL_Complex Inhibits Formation TargetGenes HOXA9, MEIS1 Target Gene Expression MI22->TargetGenes Downregulates Leukemic_Phenotype Leukemic Phenotype (Proliferation, Blocked Differentiation) MI22->Leukemic_Phenotype Inhibits Differentiation Cellular Differentiation MI22->Differentiation Induces Apoptosis Apoptosis MI22->Apoptosis Induces Menin Menin Menin->Menin_MLL_Complex MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL_Complex Menin_MLL_Complex->TargetGenes Upregulates TargetGenes->Leukemic_Phenotype Drives

Caption: Mechanism of action of the this compound inhibitor.

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction: Co-IP is used to validate the disruption of the menin-MLL fusion protein interaction by this compound.[14][15]

  • Cell Lysis: MLL-rearranged leukemia cells (e.g., MV4;11) are treated with this compound or a vehicle control and then lysed under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: An antibody against menin or the MLL fusion partner is used to pull down the protein of interest and its binding partners.

  • Western Blotting: The immunoprecipitated complexes are resolved by SDS-PAGE and immunoblotted with antibodies against menin and the MLL fusion protein to assess their co-precipitation. A reduced signal for the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

2. Drug Sensitivity and Apoptosis Assays: These assays determine the cytotoxic and pro-apoptotic effects of this compound on leukemia cells.

  • Cell Viability Assay: MLL-rearranged and non-MLL rearranged cell lines are treated with increasing concentrations of this compound for a defined period (e.g., 72 hours). Cell viability is measured using assays such as MTT or CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) is then calculated.[16]

  • Apoptosis Assay: Cells treated with this compound are stained with Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.[16]

3. Gene Expression Analysis: qRT-PCR is employed to measure the effect of this compound on the expression of MLL target genes.

  • RNA Extraction and cDNA Synthesis: RNA is extracted from this compound-treated and control cells, followed by reverse transcription to synthesize cDNA.

  • qPCR: The expression levels of target genes like HOXA9 and MEIS1 are quantified relative to a housekeeping gene (e.g., β-actin).[16]

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Start MLL-rearranged Leukemia Cells Treatment Treat with this compound or Vehicle Control Start->Treatment CoIP Co-Immunoprecipitation (Menin-MLL Interaction) Treatment->CoIP Viability Cell Viability Assay (GI50 Determination) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis GeneExpression Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) Treatment->GeneExpression

Caption: Experimental workflow for evaluating this compound efficacy.

Conclusion

In the landscape of MLL-rearranged leukemia, both the chromatin remodeler CHD4 (Mi-2β) and the small molecule inhibitor this compound represent critical areas of investigation. CHD4 is a key intrinsic factor required for the survival and proliferation of leukemic cells, making it a potential therapeutic target. Conversely, this compound is an extrinsic therapeutic agent that directly targets the foundational oncogenic driver, the menin-MLL fusion protein interaction. A thorough understanding of both the cellular dependency on CHD4 and the pharmacological intervention with this compound provides a dual-pronged approach for developing novel and more effective therapies for this challenging disease.

References

In-Depth Technical Guide: MI-2-2 Binding Affinity to Menin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of MI-2-2, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The information is compiled from peer-reviewed scientific literature and is intended for a technical audience engaged in drug discovery and development.

Quantitative Binding Affinity Data

This compound was developed as a second-generation inhibitor, demonstrating a significant improvement in binding affinity for menin compared to its predecessor, MI-2.[1][2] The following tables summarize the key quantitative metrics that define the interaction between this compound and menin.

Table 1: Dissociation Constant (Kd) of this compound and Related Compounds with Menin

CompoundKd (nM)MethodReference
This compound 22 Isothermal Titration Calorimetry (ITC)[1][2]
MI-2158Isothermal Titration Calorimetry (ITC)[2]

Table 2: Inhibitory Concentration (IC50) of this compound Against Menin-MLL Interactions

InhibitorMLL FragmentIC50 (nM)Assay TypeReference
This compound MBM1 (MLL4-15) 46 Fluorescence Polarization[1][2]
This compound MBM1 & MBM2 (MLL4-43) 520 Fluorescence Polarization[1][2]
MI-2MBM1446Fluorescence Polarization[2]

Mechanism of Action

This compound functions as a competitive inhibitor, directly binding to the MLL-binding pocket on menin.[1][2] This action physically obstructs the interaction between menin and the N-terminal region of MLL or its oncogenic fusion proteins. The MLL protein interacts with menin through a bivalent mode, utilizing two distinct motifs: MBM1 (menin-binding motif 1) and MBM2.[3] this compound is highly effective at disrupting the high-affinity interaction at the MBM1 site.[3] This initial displacement is crucial for the subsequent dissociation of the entire MLL protein, leading to the downregulation of downstream target genes, such as Hoxa9 and Meis1, which are critical for leukemogenesis.[4][5]

A proposed two-step mechanism for the inhibition of the bivalent menin-MLL interaction by this compound is as follows:

  • This compound binds to the MBM1 site on menin, displacing this high-affinity motif of MLL.

  • The menin-MLL complex, now held together only by the weaker MBM2 interaction, becomes unstable and dissociates.[3]

This mechanism effectively reverses the oncogenic activity of MLL fusion proteins in leukemia.[4]

MI22_Menin_Mechanism cluster_0 Normal Oncogenic State cluster_1 Inhibition by this compound Menin Menin MLL_Fusion MLL Fusion Protein (with MBM1 & MBM2) Menin->MLL_Fusion Binds Hoxa9_Meis1 Hoxa9/Meis1 Genes MLL_Fusion->Hoxa9_Meis1 Upregulates Leukemogenesis Leukemogenesis Hoxa9_Meis1->Leukemogenesis Drives MI22 This compound Menin_Inhibited Menin MI22->Menin_Inhibited Competitively Binds (Blocks MLL Interaction) Hoxa9_Meis1_down Hoxa9/Meis1 Genes Menin_Inhibited->Hoxa9_Meis1_down Downregulation Therapeutic_Effect Therapeutic Effect (Differentiation, Apoptosis) Hoxa9_Meis1_down->Therapeutic_Effect Leads to

Mechanism of this compound Inhibition

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding affinity of this compound to menin.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of this compound to displace a fluorescently labeled MLL peptide from menin.

Workflow:

FP_Workflow start Start prepare_reagents Prepare Reagents: - Menin Protein - Fluorescent MLL Peptide - this compound Dilutions - FP Buffer start->prepare_reagents mix_components Mix Menin and Fluorescent MLL Peptide prepare_reagents->mix_components incubate1 Incubate mix_components->incubate1 add_inhibitor Add Serial Dilutions of this compound incubate1->add_inhibitor incubate2 Incubate add_inhibitor->incubate2 read_plate Read Fluorescence Polarization incubate2->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Fluorescence Polarization Assay Workflow

Detailed Protocol:

  • Reagents and Buffers:

    • FP Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.05% BSA.[6]

    • Menin Protein: Recombinant human menin protein. A final concentration of approximately 200 nM is used in the assay.[6]

    • Fluorescent MLL Peptide: A 12-amino acid MLL-derived peptide (representing MBM1) labeled at the N-terminus with a fluorophore (e.g., fluorescein or Texas Red). A final concentration of 25-50 nM is typically used.[6]

    • This compound: Prepare a stock solution in DMSO and create a serial dilution series in FP buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Procedure:

    • Dispense the mixture of menin protein and the fluorescently labeled MLL peptide into the wells of a black, non-binding 384-well microplate.[7]

    • Add the serially diluted this compound compound or DMSO (as a vehicle control) to the wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

    • Measure the fluorescence polarization using a suitable plate reader. For a fluorescein-labeled peptide, excitation is typically at 485 nm and emission is at 535 nm.[7]

  • Data Analysis:

    • The percentage of inhibition is calculated based on the change in polarization values relative to the controls (no inhibitor and free peptide).

    • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve using graphing software.[7]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between this compound and menin, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Workflow:

ITC_Workflow start Start prepare_samples Prepare Samples: - Menin in Cell - this compound in Syringe (in identical buffer) start->prepare_samples equilibrate Equilibrate Calorimeter at Desired Temperature prepare_samples->equilibrate load_samples Load Menin into Sample Cell and This compound into Syringe equilibrate->load_samples perform_titration Perform Titration: Inject this compound into Menin load_samples->perform_titration record_heat Record Heat Change After Each Injection perform_titration->record_heat analyze Analyze Data: Fit to Binding Model (Determine Kd, n, ΔH) record_heat->analyze end End analyze->end

Isothermal Titration Calorimetry Workflow

Detailed Protocol:

  • Sample Preparation:

    • Buffer: Both the menin protein and the this compound solution must be in an identical, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

    • Menin (in cell): Prepare a solution of purified menin at a concentration of 5-10 µM.[8] The sample should be centrifuged or filtered to remove any aggregates.

    • This compound (in syringe): Prepare a solution of this compound at a concentration 10-fold higher than the menin concentration (e.g., 50-100 µM).[8] Ensure the final DMSO concentration is identical in both the cell and syringe solutions if DMSO is required for solubility.

  • Experimental Setup:

    • Set the experimental temperature, typically 25°C.

    • Load the menin solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

  • Titration:

    • Perform a series of small (e.g., 2-10 µL) injections of the this compound solution into the menin-containing sample cell.[8]

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).

  • Data Analysis:

    • The raw data (heat change per injection) is integrated to generate a binding isotherm.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the manufacturer's software to determine the thermodynamic parameters (Kd, n, ΔH).

Co-Immunoprecipitation (Co-IP)

This assay is used to validate the disruption of the menin-MLL interaction by this compound within a cellular context.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Use a cell line that expresses a tagged MLL fusion protein (e.g., HEK293 cells transfected with Flag-MLL-AF9).[2][9]

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified period.

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to release cellular proteins.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the tag on the MLL fusion protein (e.g., anti-Flag antibody) that is coupled to magnetic or agarose beads.[2]

    • This will pull down the MLL fusion protein and any interacting partners.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against both menin and the MLL fusion protein tag.

    • A decrease in the amount of co-precipitated menin in the this compound-treated samples compared to the control indicates disruption of the interaction.[2]

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to demonstrate that the inhibition of the menin-MLL interaction by this compound leads to the dissociation of this complex from the promoter regions of target genes like Hoxa9.

Detailed Protocol:

  • Cell Treatment and Cross-linking:

    • Treat MLL-rearranged leukemia cells (e.g., those transformed with MLL-AF9) with this compound or DMSO.[4]

    • Cross-link protein-DNA complexes by adding formaldehyde directly to the cell culture medium.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the nuclear fraction to shear the chromatin into small fragments (typically 200-1000 bp).

  • Immunoprecipitation:

    • Incubate the sheared chromatin with antibodies against menin, the MLL fusion protein, or specific histone modifications (e.g., H3K4me3, H3K79me2).[4]

    • Use protein A/G beads to precipitate the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific chromatin.

    • Elute the chromatin from the beads and reverse the protein-DNA cross-links.

  • DNA Purification and Analysis:

    • Purify the DNA from the samples.

    • Use quantitative real-time PCR (qPCR) with primers specific for the promoter regions of target genes (e.g., Hoxa9) to quantify the amount of precipitated DNA.[4]

    • A reduction in the amount of DNA immunoprecipitated with menin or MLL-fusion antibodies in this compound-treated cells indicates that the inhibitor has displaced the complex from the gene promoter.[4]

References

An In-depth Technical Guide to the Structural Basis of MI-2-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the oncogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias. These leukemias, particularly in infants, have poor prognoses with current treatments. The development of small molecules that inhibit the menin-MLL protein-protein interaction (PPI) represents a promising therapeutic strategy. MI-2-2 is a potent, second-generation small-molecule inhibitor that was developed through structure-based design. It binds to menin with low nanomolar affinity, effectively disrupting the menin-MLL complex, leading to the downregulation of key target genes like Hoxa9, cell differentiation, and apoptosis in MLL-rearranged leukemia cells. This guide provides a detailed examination of the structural and molecular basis of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies.

The Menin-MLL Signaling Axis in Leukemia

In normal hematopoiesis, the MLL1 protein is part of a larger complex that regulates gene expression through histone H3 lysine 4 (H3K4) methylation, which is crucial for maintaining proper gene activation states. Chromosomal translocations involving the MLL gene create oncogenic fusion proteins (e.g., MLL-AF9, MLL-AF4).[1][2] These fusion proteins retain the N-terminus of MLL, which is responsible for binding to the nuclear protein menin.[3]

Menin acts as a scaffold, tethering the MLL fusion protein to chromatin at specific gene loci, such as the HOXA gene cluster.[3][4] This aberrant targeting leads to the sustained overexpression of genes like Hoxa9 and Meis1, which blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, ultimately driving leukemogenesis.[2][5] The interaction is bivalent, involving two menin-binding motifs (MBM1 and MBM2) on the MLL N-terminus, though the MBM1 interaction is the primary anchor and therapeutic target.[2] Disrupting the menin-MLL interaction is therefore a key strategy to reverse the oncogenic program in these leukemias.[3][6]

Menin_MLL_Pathway Oncogenic Menin-MLL Signaling Pathway cluster_0 Nucleus cluster_1 Cellular Effect MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin Binds via N-terminus (MBM1) HOXA9 HOXA9/MEIS1 Genes MLL_Fusion->HOXA9 Upregulates transcription Chromatin Chromatin Menin->Chromatin Tethers complex to chromatin Menin->HOXA9 Upregulates transcription Leukemia Leukemic Transformation (Proliferation ↑, Differentiation ↓) HOXA9->Leukemia Drives

A diagram of the oncogenic Menin-MLL pathway.

This compound: A Potent Inhibitor of the Menin-MLL Interaction

This compound is a thienopyrimidine-based small molecule designed based on the crystal structure of its predecessor, MI-2, in complex with menin.[1][2] This structure-guided optimization led to an 8-fold improvement in binding affinity.[2] this compound acts as a competitive inhibitor by directly binding to the MLL-binding pocket on the surface of menin.[2] By occupying this pocket, this compound physically blocks the MBM1 motif of the MLL fusion protein from engaging with menin, thereby disrupting the entire oncogenic complex.[2] This leads to the dissociation of the MLL fusion protein from its target genes, a reduction in H3K79 and H3K4 methylation, and subsequent downregulation of Hoxa9 and Meis1 expression.[5] The cellular consequences are potent and specific: inhibition of proliferation, induction of apoptosis, and monocytic differentiation in leukemia cells harboring MLL translocations.[2][7]

Inhibition_Mechanism Mechanism of this compound Inhibition cluster_0 MI22 This compound Menin Menin MI22->Menin Binds to MLL pocket Menin_MLL_Complex Oncogenic Complex MI22->Menin_MLL_Complex Prevents Formation MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Blocked Target_Genes HOXA9/MEIS1 Expression Menin_MLL_Complex->Target_Genes Upregulates Leukemia Leukemia Progression Target_Genes->Leukemia Promotes

Mechanism of this compound disrupting the Menin-MLL complex.

Quantitative Data Summary

This compound demonstrates superior potency and binding affinity compared to its precursor, MI-2. The following tables summarize the key quantitative metrics for this compound and related compounds.

Table 1: Binding Affinity and Inhibitory Potency
CompoundTargetAssay TypeKd (nM)IC50 (nM)Reference
This compound MeninITC22-[2]
This compound Menin-MBM1FP-46[2][7]
This compound Menin-MLL (bivalent)FP-520[2][7]
MI-2MeninITC158-[2]
MI-2Menin-MBM1FP-446[2]
MBM1 PeptideMeninFP->1000[2]

MBM1: Menin-Binding Motif 1 (MLL residues 4-15). MLL (bivalent): MLL fragment containing both MBM1 and MBM2 (residues 4-43).

Table 2: Cellular Activity
CompoundCell LineMLL FusionAssay TypeGI50 (µM)Reference
This compound MV4;11MLL-AF4Proliferation~3[2]
This compound MLL-AF9 transformed BMCsMLL-AF9Proliferation<6[2]
MI-2MLL-AF9 transformed BMCsMLL-AF9Proliferation>6[2]

GI50: Concentration for 50% growth inhibition. BMCs: Bone Marrow Cells.

Structural Basis of High-Affinity Binding

The high-resolution crystal structure of human menin in complex with this compound (PDB ID: 4GQ4) provides a definitive view of the molecular interactions responsible for its high affinity and specificity.[2][8]

This compound binds within a deep hydrophobic pocket on the menin surface, the same pocket occupied by the MBM1 motif of MLL.[2] The inhibitor effectively mimics the key interactions of MLL, particularly those of crucial residues like Phe9 and Pro13 of MLL.[2]

Key Interacting Residues and Forces: The interaction is stabilized by a combination of hydrogen bonds and extensive hydrophobic and van der Waals contacts.

  • Hydrogen Bonds: The thienopyrimidine core of this compound forms two critical hydrogen bonds with the side chains of Tyr276 and Asn282 in menin. These bonds anchor the inhibitor within the pocket.[2]

  • Hydrophobic Interactions: The trifluoroethyl group of this compound, an enhancement over the n-propyl group of MI-2, fits snugly into a hydrophobic pocket, mimicking the interaction of MLL's Phe9 residue.[2][9] This pocket is lined by residues including Phe238, Leu177, Ala182, Met278, and Cys241 .[2]

  • Dipolar Interactions: A key improvement in this compound is the introduction of fluorine atoms. The trifluoroethyl group engages in favorable orthogonal dipolar interactions with the backbone atoms of His181 , further enhancing binding affinity.[9]

  • Shape Complementarity: The dimethyl-thiazoline ring of this compound occupies a sub-pocket that normally accommodates Pro13 of MLL, demonstrating strong shape complementarity.[2]

Detailed Experimental Protocols

The characterization of this compound involved several key biophysical and cellular assays. The generalized protocols for these experiments are outlined below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Objective: To determine the thermodynamic parameters of this compound binding to menin.

  • Materials:

    • Purified recombinant human menin protein (e.g., 5-10 µM).

    • This compound compound (e.g., 50-100 µM).

    • ITC Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM TCEP, and a small percentage of DMSO (e.g., 2%) to solubilize the compound.

    • Isothermal Titration Calorimeter.

  • Protocol:

    • Prepare solutions of menin and this compound in identical buffer batches to minimize dilution heats. Degas both solutions prior to use.[10][11]

    • Load the menin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the titration syringe.[10]

    • Set the experiment temperature to 25°C.

    • Perform a series of small, timed injections (e.g., 10 µL aliquots) of the this compound solution into the menin-containing cell while stirring.[11]

    • Record the heat change after each injection until the binding sites are saturated.

    • Analyze the resulting thermogram by integrating the heat peaks and fitting the data to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to measure the displacement of a fluorescently labeled ligand from its protein target by an unlabeled inhibitor.

  • Objective: To determine the IC50 value of this compound for the inhibition of the menin-MLL interaction.

  • Materials:

    • Purified recombinant human menin protein (e.g., 150 nM).

    • Fluorescently labeled MLL peptide (e.g., 15 nM of FITC-MBM1).

    • This compound compound serially diluted.

    • FP Buffer: 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP, 0.05% BSA.

    • Microplate reader with polarization filters.

  • Protocol:

    • In a 384-well plate, add the menin protein and the fluorescently labeled MLL peptide to each well.[12]

    • Incubate for a set period (e.g., 1 hour) at room temperature to allow the complex to form.[13]

    • Add serial dilutions of this compound (or DMSO as a control) to the wells.

    • Incubate for an additional period (e.g., 3 hours) to allow the binding to reach equilibrium.[14]

    • Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters.[12][13]

    • Calculate IC50 values by plotting the change in polarization as a function of inhibitor concentration and fitting to a dose-response curve.

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the protein-ligand complex.

  • Objective: To determine the crystal structure of menin in complex with this compound.

  • Materials:

    • Highly purified and concentrated human menin protein (e.g., 2.5 mg/mL).

    • This compound compound.

    • Crystallization screens and reagents.

    • Cryoprotectant (e.g., 20% PEG550 MME).

  • Protocol (Co-crystallization):

    • Incubate the purified menin protein with a molar excess of this compound (e.g., 1:3 protein-to-ligand ratio) to ensure complex formation.[15]

    • Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop). A successful condition reported is 0.2 M ammonium acetate, 0.1 M HEPES pH 7.5, and 25% PEG 3350.[2]

    • Once crystals appear, they are harvested and briefly soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.[2][14]

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known menin structure as the search model.

    • Refine the model to fit the electron density map, building in the this compound ligand. The final structure (e.g., 4GQ4) is then analyzed for detailed interactions.

Experimental_Workflow Workflow for Menin-MLL Inhibitor Characterization cluster_0 In Vitro / Biochemical cluster_1 Cell-Based / In Vivo FP Fluorescence Polarization (FP) - Determine IC50 - Competitive Binding ITC Isothermal Titration Calorimetry (ITC) - Determine Kd, Thermodynamics FP->ITC Validate Hits CoIP Co-Immunoprecipitation - Confirm Target Engagement in Cells FP->CoIP Confirm Cellular Activity XTAL X-ray Crystallography - Determine Binding Mode - Structure-Based Design ITC->XTAL Guide Design ITC->CoIP Confirm Cellular Activity XTAL->FP Optimize Leads Prolif Cell Proliferation Assays - Determine GI50 - Test Selectivity Gene_Expr Gene Expression (qPCR) - Measure HOXA9/MEIS1 Downregulation Prolif->Gene_Expr CoIP->Prolif Differentiation Differentiation Assays - Assess Phenotypic Changes (e.g., CD11b expression) Gene_Expr->Differentiation

A generalized workflow for inhibitor validation.

Conclusion and Future Directions

This compound serves as a powerful chemical probe and a foundational lead compound for targeting the menin-MLL interaction. The detailed structural and quantitative understanding of its binding mode has been instrumental in demonstrating the "druggability" of the menin MLL-binding pocket.[3] Its potent and specific activity in MLL-rearranged leukemia cells provides strong proof-of-concept for this therapeutic strategy.[2] While this compound itself may have limitations in terms of in vivo metabolic stability, the insights gained from its development have paved the way for newer generations of menin inhibitors, several of which are now in clinical trials and showing promising results.[1] Future work will continue to leverage this structural knowledge to design inhibitors with improved pharmacokinetic properties and to explore their efficacy in a broader range of cancers where the menin-MLL axis may play a role.

References

MI-2-2 and Its Effect on Leukemic Transformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a historically poor prognosis, particularly in infant and adult acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] The fusion proteins generated by these chromosomal translocations are dependent on an interaction with the protein menin, encoded by the MEN1 gene, for their leukemogenic activity.[3] This dependency has highlighted the menin-MLL interaction as a critical therapeutic target. MI-2-2 is a potent and specific small molecule inhibitor of the menin-MLL interaction, which has demonstrated significant preclinical efficacy in reversing leukemic transformation.[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on leukemic cells, and detailed protocols for key experimental assays used in its evaluation.

Mechanism of Action of this compound

This compound is a thienopyrimidine derivative that competitively binds to a pocket on menin that is essential for its interaction with the N-terminus of MLL and MLL fusion proteins.[6] This binding event effectively disrupts the menin-MLL protein-protein interaction.[4] In the context of MLL-rearranged leukemia, the MLL fusion protein partners with menin to aberrantly recruit a complex of proteins to target gene promoters, including the histone methyltransferase DOT1L.[2][7] This leads to the trimethylation of histone H3 at lysine 79 (H3K79me3) and the upregulation of key downstream target genes, most notably HOXA9 and MEIS1.[1][3] These genes are critical for hematopoietic stem cell self-renewal, and their dysregulation is a central driver of leukemogenesis.[2][8]

By disrupting the menin-MLL interaction, this compound prevents the recruitment of the MLL fusion protein complex to the promoters of target genes like HOXA9.[5][9] This leads to a reduction in H3K79 trimethylation, downregulation of HOXA9 and MEIS1 expression, and a subsequent halt in the leukemogenic program.[1][5] The leukemic cells then undergo a program of differentiation and apoptosis.[4][10]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the in vitro activity of this compound against various leukemia cell lines.

ParameterValueReference
Binding Affinity (Kd) to Menin 22 nM[4]
IC50 for Menin-MBM1 Interaction 46 nM[4]
IC50 for Menin-MLL (MBM1+MBM2) Interaction 520 nM[4]

Table 1: Biochemical Activity of this compound

Cell LineMLL FusionGI50 (µM)Reference
MV4;11MLL-AF4~3[11]
ML-2MLL-AF6<6[6]
MOLM-13MLL-AF9<6[6]
KOPN-8MLL-ENL<6[6]
Non-MLL Leukemia Cell Lines
Kasumi-1->12 (≤16% inhibition)[6]
HAL-01->12 (≤16% inhibition)[6]

Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on leukemic cells.

Cell Viability Assay (Trypan Blue Exclusion)

This protocol is used to determine the number of viable cells in a cell suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[12]

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemacytometer

  • Microscope

Protocol:

  • Harvest cells and centrifuge at 100 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of PBS to obtain a single-cell suspension.[12]

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[13]

  • Incubate the mixture at room temperature for 3 minutes.[12]

  • Load 10 µL of the mixture into a hemacytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemacytometer.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V, and distinguishes apoptotic from necrotic cells using the DNA stain Propidium Iodide (PI).[3][11]

Materials:

  • Leukemia cells (treated and untreated)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells in a T25 flask and treat with this compound or vehicle control for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS by centrifugation at approximately 500 x g for 5 minutes.[3]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[9] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[9]

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction

This protocol is used to demonstrate the disruption of the menin-MLL fusion protein interaction by this compound in cells.

Materials:

  • Leukemia cells expressing an MLL fusion protein

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against menin or the MLL fusion partner

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using antibodies against menin and the MLL fusion partner. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

Chromatin Immunoprecipitation (ChIP) for Hoxa9 Promoter Occupancy

This protocol assesses the binding of the MLL fusion protein complex to the Hoxa9 promoter and the effect of this compound on this binding.

Materials:

  • Leukemia cells

  • Formaldehyde (for cross-linking)

  • Glycine

  • ChIP lysis buffer

  • Sonication equipment

  • Antibody against a component of the MLL fusion complex (e.g., MLL N-terminus, menin, or the fusion partner)

  • Protein A/G magnetic beads

  • ChIP wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR targeting the Hoxa9 promoter

Protocol:

  • Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Perform immunoprecipitation overnight at 4°C with an antibody against the protein of interest.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the complexes from the beads.

  • Reverse the cross-links by incubating at 65°C overnight.

  • Treat with RNase A and Proteinase K, then purify the DNA.

  • Quantify the amount of Hoxa9 promoter DNA by quantitative real-time PCR (qPCR). A decrease in the amount of precipitated Hoxa9 promoter DNA in this compound treated cells indicates reduced binding of the MLL fusion complex.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures the mRNA expression levels of HOXA9 and MEIS1 to assess the downstream effects of this compound.

Materials:

  • Leukemia cells (treated and untreated)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Protocol:

  • Treat cells with this compound or vehicle control.

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of HOXA9 and MEIS1, normalized to the housekeeping gene.[14]

Visualizations

Signaling Pathway of MLL-Fusion Driven Leukemogenesis and this compound Inhibition

MLL_Pathway cluster_1 MLL-Rearranged Leukemia MLL MLL Menin_norm Menin MLL->Menin_norm interacts with HSC_Genes HSC Proliferation & Differentiation Genes Menin_norm->HSC_Genes regulates MLL_Fusion MLL Fusion Protein Menin_leuk Menin MLL_Fusion->Menin_leuk recruits HOXA9_MEIS1 HOXA9 / MEIS1 Overexpression Menin_leuk->HOXA9_MEIS1 Leukemic_Transformation Leukemic Transformation (Proliferation, Blocked Differentiation) HOXA9_MEIS1->Leukemic_Transformation drives Differentiation_Apoptosis Differentiation & Apoptosis HOXA9_MEIS1->Differentiation_Apoptosis leads to MI22 This compound MI22->Menin_leuk inhibits interaction

Caption: MLL-fusion pathway and this compound inhibition.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays Cellular & Molecular Assays cluster_outcomes Observed Effects start Start: MLL-rearranged Leukemia Cell Lines treatment Treat with this compound (Dose-response and Time-course) start->treatment cell_viability Cell Viability (Trypan Blue / MTT) treatment->cell_viability apoptosis Apoptosis (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle gene_expression Gene Expression (qRT-PCR for HOXA9/MEIS1) treatment->gene_expression protein_interaction Protein Interaction (Co-IP for Menin-MLL) treatment->protein_interaction chromatin Chromatin Occupancy (ChIP-qPCR for Hoxa9 promoter) treatment->chromatin dec_proliferation Decreased Proliferation cell_viability->dec_proliferation inc_apoptosis Increased Apoptosis apoptosis->inc_apoptosis g1_arrest G1 Cell Cycle Arrest cell_cycle->g1_arrest dec_gene_exp Decreased HOXA9/MEIS1 Expression gene_expression->dec_gene_exp disrupt_interaction Disrupted Menin-MLL Interaction protein_interaction->disrupt_interaction dec_binding Decreased MLL-fusion Binding to Hoxa9 chromatin->dec_binding end Conclusion: this compound reverses leukemic phenotype dec_proliferation->end inc_apoptosis->end g1_arrest->end dec_gene_exp->end disrupt_interaction->end dec_binding->end

Caption: Workflow for this compound efficacy assessment.

Conclusion

This compound represents a promising therapeutic strategy for MLL-rearranged leukemias by specifically targeting the critical menin-MLL interaction. Its ability to reverse the leukemogenic gene expression program, leading to cell differentiation and apoptosis, has been robustly demonstrated in preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other menin-MLL inhibitors, which are currently in clinical development and hold the potential to significantly improve outcomes for patients with these aggressive leukemias.

References

Preclinical Profile of MI-2-2: A Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MI-2-2 is a potent and specific small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias.[2] this compound was developed as a second-generation inhibitor, demonstrating significant improvements in binding affinity and cellular activity over its predecessor, MI-2.[2][3] By disrupting the menin-MLL complex, this compound effectively reverses the leukemogenic gene expression program, leading to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[2][3][4] While its poor pharmacokinetic properties have limited its in vivo applications, this compound remains a valuable tool for studying the menin-MLL axis and a foundational molecule for the development of clinically viable menin inhibitors.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Binding Affinity and Potency of this compound

ParameterValueDescription
Kd 22 nMDissociation constant for binding to menin.[1][2]
IC50 (Menin-MBM1) 46 nMConcentration required to inhibit 50% of the interaction between menin and the MLL MBM1 fragment.[1][2][6]
IC50 (Menin-MLL bivalent) 520 nMConcentration required to inhibit 50% of the interaction between menin and a bivalent fragment of MLL containing both MBM1 and MBM2.[1][2]

Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionGI50Species
MLL-AF9 transduced BMCsMLL-AF9< 10 µMMurine
MV4;11MLL-AF4~3 µMHuman

GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.[3]

Signaling Pathway and Mechanism of Action

This compound acts by competitively binding to a pocket on the surface of menin that is normally occupied by the N-terminal region of MLL. This disruption of the menin-MLL interaction is the central mechanism through which this compound exerts its anti-leukemic effects. The downstream consequences of this inhibition include the downregulation of key MLL target genes, most notably HOXA9 and MEIS1, which are critical for maintaining the undifferentiated, proliferative state of leukemia cells. The reduction in these oncogenic drivers leads to cell cycle arrest, cellular differentiation, and ultimately, apoptosis.

MI_2_2_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_complex Oncogenic Complex Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Leukemogenesis Leukemogenic Gene Expression DNA->Leukemogenesis Activates Apoptosis Apoptosis & Differentiation Leukemogenesis->Apoptosis Inhibition leads to MI22 This compound MI22->Menin Binds & Inhibits

Caption: Mechanism of action of this compound in disrupting the Menin-MLL interaction.

Experimental Protocols

Detailed experimental protocols for the key assays used to evaluate this compound are provided below.

1. Cell Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To determine the concentration-dependent effect of this compound on the proliferation of leukemia cell lines.

  • Methodology:

    • Seed leukemia cells (e.g., MV4;11, MLL-AF9 transduced BMCs) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) or DMSO as a vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

    • Add MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value by non-linear regression analysis.

2. Co-Immunoprecipitation (Co-IP)

  • Objective: To demonstrate that this compound disrupts the interaction between menin and MLL fusion proteins within a cellular context.

  • Methodology:

    • Transfect HEK293T cells with plasmids expressing tagged versions of menin and the MLL fusion protein (e.g., MLL-AF9).

    • Treat the transfected cells with various concentrations of this compound or DMSO for a defined period (e.g., 24 hours).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged MLL-AF9) overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA for HA-tagged menin). A reduction in the co-immunoprecipitated protein in the this compound-treated samples indicates disruption of the interaction.[2]

3. Quantitative Reverse Transcription PCR (qRT-PCR)

  • Objective: To measure the effect of this compound on the expression of MLL target genes.

  • Methodology:

    • Treat leukemia cells with this compound or DMSO for a specified time (e.g., 48-72 hours).

    • Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform real-time PCR using gene-specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.[4]

Experimental Workflow

The preclinical evaluation of a menin-MLL inhibitor like this compound typically follows a structured workflow, progressing from biochemical assays to cellular and, where feasible, in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Assay (e.g., FP, FRET) Determine Kd, IC50 cellular_assays Cellular Assays biochemical_assay->cellular_assays pk_studies Pharmacokinetics (PK) cellular_assays->pk_studies cell_viability Cell Viability (GI50) target_engagement Target Engagement (Co-IP) gene_expression Gene Expression (qRT-PCR) phenotypic_assays Phenotypic Assays (Apoptosis, Differentiation) efficacy_studies Efficacy Studies (Xenograft Models) pk_studies->efficacy_studies toxicology Toxicology Studies efficacy_studies->toxicology

Caption: A typical preclinical workflow for the evaluation of menin-MLL inhibitors.

Conclusion

This compound is a well-characterized menin-MLL inhibitor that has been instrumental in validating the therapeutic potential of targeting this protein-protein interaction in MLL-rearranged leukemias. Its high potency and specificity in vitro have been clearly demonstrated through a variety of biochemical and cellular assays. While the compound's own path to clinical development was halted by unfavorable pharmacokinetic properties, the preclinical data generated with this compound provided a crucial proof-of-concept and laid the groundwork for the development of next-generation inhibitors with improved drug-like properties that are now in clinical trials. This compound therefore remains a cornerstone compound for research into the molecular mechanisms of MLL-rearranged leukemia.

References

Methodological & Application

Application Notes and Protocols for MI-2-2 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-2-2 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] It demonstrates significant anti-leukemic activity in preclinical models of MLL-rearranged (MLL-r) leukemias, a subtype of acute leukemia with a generally poor prognosis.[3] this compound acts by binding to Menin with high affinity, thereby disrupting its interaction with the MLL fusion proteins that drive oncogenesis.[1][4] This disruption leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell survival and proliferation.[2][5] Consequently, treatment with this compound induces cell differentiation, apoptosis, and cell cycle arrest in MLL-r leukemia cells.[3][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its biological activity.

Data Presentation

Table 1: In Vitro Activity of this compound in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionAssay TypeParameterValueReference
MV4;11MLL-AF4Cell Proliferation (MTT)GI₅₀~3 µM[5]
KOPN-8MLL-ENLCell Proliferation (MTT)GI₅₀~7.2 µM (for MI-2)[2]
ML-2MLL-AF6Cell ProliferationGI₅₀~8.7 µM (for MI-2)[2]
MOLM-13MLL-AF9Cell Proliferation->95% inhibition at 6 µM[4]
MLL-AF9 transduced BMCsMLL-AF9Gene Expression (qRT-PCR)Hoxa9 Downregulation>80% at 6 µM[3]
MLL-AF9 transduced BMCsMLL-AF9Gene Expression (qRT-PCR)Meis1 Downregulation>80% at 6 µM[3]
MV4;11MLL-AF4Differentiation (Flow Cytometry)CD11b ExpressionSignificant increase at 6 µM[4]

Table 2: Binding Affinity and Inhibitory Concentrations of this compound

ParameterDescriptionValueReference
KdBinding affinity to Menin22 nM[1]
IC₅₀Inhibition of Menin-MBM1 interaction46 nM[1][4]
IC₅₀Inhibition of Menin-MLL (MBM1+MBM2) interaction520 nM[1][4]

Signaling Pathway and Experimental Workflow

MI_2_2_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Leukemogenesis Leukemic Proliferation & Differentiation Block Target_Genes->Leukemogenesis Drives Chromatin->Target_Genes Activates Transcription MI_2_2 This compound MI_2_2->Menin Inhibits Interaction Apoptosis_Differentiation Apoptosis & Differentiation MI_2_2->Apoptosis_Differentiation Induces

Caption: this compound inhibits the Menin-MLL fusion protein interaction, leading to reduced oncogene expression.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed MLL-r leukemia cells (e.g., MV4;11) treat Treat with this compound (various concentrations) and DMSO control start->treat viability Cell Viability Assay (e.g., MTT) treat->viability gene_expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) treat->gene_expression differentiation Differentiation Assay (Flow Cytometry for CD11b) treat->differentiation data Analyze Data: - Calculate GI₅₀ - Determine relative gene expression - Quantify CD11b positive cells viability->data gene_expression->data differentiation->data

Caption: Workflow for evaluating the in vitro efficacy of this compound on MLL-rearranged leukemia cells.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock, dissolve the appropriate amount of this compound powder in DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 3 months.[4]

Cell Culture and this compound Treatment

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Appropriate cell culture medium (e.g., RPMI-1640 or IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell culture flasks or plates

  • This compound stock solution (from Protocol 1)

  • DMSO (vehicle control)

Procedure:

  • Culture MLL-rearranged leukemia cells in the recommended medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintain cells in the logarithmic growth phase.

  • For experiments, seed the cells at a predetermined density in cell culture plates.

  • Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 6 µM, 10 µM).

  • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group. The final DMSO concentration should typically not exceed 0.1%.

  • Add the this compound working solutions or the DMSO control to the appropriate wells.

  • Incubate the cells for the desired period (e.g., 48 hours, 72 hours, or longer depending on the assay).

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the proliferation of leukemia cells.[5][6]

Materials:

  • 96-well cell culture plates

  • Treated cells (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Treat the cells with a serial dilution of this compound and a DMSO control for 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the half-maximal growth inhibition concentration (GI₅₀).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the measurement of HOXA9 and MEIS1 mRNA levels following this compound treatment.[3][5]

Materials:

  • Treated cells (from Protocol 2)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR master mix

  • Real-time PCR system

Procedure:

  • Treat MLL-rearranged cells with this compound or DMSO for 4 to 6 days.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the appropriate primers, cDNA template, and qPCR master mix.

  • Perform the qPCR analysis using a real-time PCR system.

  • Analyze the results using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression of HOXA9 and MEIS1, normalized to the housekeeping gene and relative to the DMSO-treated control.

Analysis of Cell Differentiation by Flow Cytometry

This protocol is for assessing the induction of myeloid differentiation by measuring the expression of the surface marker CD11b.[3]

Materials:

  • Treated cells (from Protocol 2)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-CD11b antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Treat MLL-rearranged cells with this compound or DMSO for 6 to 10 days.

  • Harvest approximately 1x10⁶ cells per sample by centrifugation.

  • Wash the cells with cold FACS buffer.

  • Resuspend the cells in FACS buffer containing the anti-CD11b antibody or the isotype control.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire data on a flow cytometer and analyze the percentage of CD11b-positive cells.

References

Application Notes and Protocols for the Use of MI-2-2 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-2-2 is a potent and specific small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are characteristic of a particularly aggressive subset of acute leukemias.[3] By disrupting the menin-MLL interaction, this compound has been shown to inhibit the proliferation of leukemia cells, induce apoptosis, and promote differentiation, making it a valuable tool for research and a promising therapeutic candidate.[1][2]

These application notes provide detailed protocols for the use of this compound in leukemia cell lines, focusing on methods to assess its biological effects.

Mechanism of Action

This compound binds to menin with a high affinity, competitively inhibiting its interaction with MLL fusion proteins.[1][2] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell survival and proliferation.[4][5] The inhibition of this pathway ultimately results in cell cycle arrest, apoptosis, and cellular differentiation.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in MLL-Rearranged Leukemia Cell Lines
Cell LineMLL FusionAssay TypeParameterValueReference
MV4;11MLL-AF4Cell Growth InhibitionGI50~3 µM[1]
KOPN-8MLL-ENLCell Growth InhibitionGI50~7.2 µM (for MI-2)[5]
ML-2MLL-AF6Cell Growth InhibitionGI50~8.7 µM (for MI-2)[5]
MOLM-13MLL-AF9Cell ProliferationInhibition>95% at 6 µM after 12 days[6]
MLL-AF9 transformed BMCsMLL-AF9Cell Growth InhibitionInhibitionSignificant at low µM doses[1]
Table 2: Binding Affinity and Inhibitory Concentrations of this compound
ParameterDescriptionValueReference
KdDissociation constant for menin binding22 nM[2]
IC50 (MBM1)Half-maximal inhibitory concentration for menin-MBM1 interaction46 nM[2]
IC50 (MBM1/MBM2)Half-maximal inhibitory concentration for menin-bivalent MLL interaction520 nM[2]

Experimental Protocols

Cell Culture of Leukemia Cell Lines

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8)

  • Appropriate cell culture medium (e.g., RPMI-1640 or IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture leukemia cell lines in the recommended medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain logarithmic growth.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C. For long-term storage, -80°C is recommended.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a general MTT assay protocol and should be optimized for specific cell lines and experimental conditions.[7][8][9]

Materials:

  • Leukemia cells

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed leukemia cells into a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well.[10]

  • Incubate the plate for a few hours to allow cells to acclimatize.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM.

  • Add the desired concentrations of this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a general guideline for apoptosis detection using flow cytometry.[11][12][13]

Materials:

  • Leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed leukemia cells in appropriate culture vessels and treat with desired concentrations of this compound or DMSO for a specified time (e.g., 48 or 72 hours).

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Western Blotting

This protocol provides a general procedure for analyzing protein expression levels.[14]

Materials:

  • Leukemia cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Menin, anti-MLL, anti-HOXA9, anti-MEIS1, anti-cleaved Caspase-3, anti-Bcl-2, anti-Actin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat leukemia cells with this compound or DMSO for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualization

Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture Leukemia Cell Lines treat Treat cells with this compound (and DMSO control) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Protein Expression) treat->western data Data Analysis: - GI50/IC50 - % Apoptosis - Protein Levels viability->data apoptosis->data western->data

Caption: General experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols: MI-2-2 Treatment of MV4;11 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-2-2 is a potent and cell-permeable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.[1] In acute myeloid leukemia (AML) harboring MLL rearrangements, such as the MLL-AF4 fusion protein found in MV4;11 cells, the interaction between menin and the MLL fusion protein is critical for leukemogenesis. This compound disrupts this interaction, leading to the downregulation of key MLL target genes, cell cycle arrest, induction of apoptosis, and cellular differentiation.[2][3][4] These application notes provide a summary of the effects of this compound on the human AML cell line MV4;11 and detailed protocols for key experimental assays.

Mechanism of Action

This compound competitively binds to the MLL-binding pocket of menin with high affinity, thereby disrupting the menin-MLL fusion protein complex.[1] This disruption leads to the transcriptional repression of downstream target genes, most notably HOXA9 and MEIS1, which are crucial for the maintenance of the leukemic state.[2][3] The subsequent decrease in the expression of these oncogenes triggers a cascade of cellular events, including cell cycle arrest at the G0/G1 phase, induction of apoptosis, and monocytic differentiation.[2][3][4]

MI22_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cellular Effects Menin Menin MLL_AF4 MLL-AF4 Fusion Menin->MLL_AF4 Interaction DNA DNA (Promoter Regions) MLL_AF4->DNA Binding HOXA9_MEIS1 HOXA9/MEIS1 Expression DNA->HOXA9_MEIS1 Transcription Leukemic_Proliferation Leukemic Proliferation HOXA9_MEIS1->Leukemic_Proliferation Drives Differentiation_Block Differentiation Block HOXA9_MEIS1->Differentiation_Block Maintains Apoptosis Apoptosis G0_G1_Arrest G0/G1 Arrest Differentiation Differentiation MI_2_2 This compound MI_2_2->Menin Inhibits Interaction MI_2_2->Leukemic_Proliferation Inhibits MI_2_2->Differentiation_Block Releases MI_2_2->Apoptosis Induces MI_2_2->G0_G1_Arrest Induces MI_2_2->Differentiation Induces

Figure 1: this compound Signaling Pathway in MV4;11 Cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on MV4;11 cells.

Table 1: Inhibitory Concentrations of this compound in MV4;11 Cells

ParameterValueReference
GI50 (72 hours)~3 µM[3][4]
IC50 (Menin-MBM1)46 nM[1]
IC50 (Menin-MLL bivalent)520 nM[1]
Kd (Menin binding)22 nM

Table 2: Effects of this compound on Gene and Protein Expression in MV4;11 Cells

TargetTreatmentFold Change (vs. DMSO)Reference
HOXA9 mRNA6 µM this compound (4 days)~0.36[1]
MEIS1 mRNA6 µM this compound (4 days)~0.31[1]
CD11b Protein6 µM this compound (10 days)8.2-fold increase (% positive cells)[1]

Table 3: Cellular Effects of this compound on MV4;11 Cells

ParameterTreatmentObservationReference
Cell Viability6 µM this compound (2 days)63% of DMSO control[1]
ApoptosisDose-dependent increaseIncreased Annexin V positive cells[3][4]
Cell CycleDose-dependentIncrease in G0/G1 phase population[3][4]
Proliferation6 µM this compound (12 days)>95% inhibition[1]

Experimental Protocols

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays Culture Culture MV4;11 Cells Treatment Treat with this compound (or DMSO control) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Treatment->CellCycle GeneExpression Gene Expression (qRT-PCR) Treatment->GeneExpression Differentiation Differentiation (Wright-Giemsa Stain) Treatment->Differentiation

Figure 2: General Experimental Workflow.
Protocol 1: Cell Viability MTT Assay

This protocol is for determining the effect of this compound on the viability of MV4;11 cells.

Materials:

  • MV4;11 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed MV4;11 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add medium with the same concentration of DMSO used for the highest this compound concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in this compound-treated MV4;11 cells.

Materials:

  • This compound-treated and control MV4;11 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of this compound-treated MV4;11 cells.

Materials:

  • This compound-treated and control MV4;11 cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest approximately 1 x 10⁶ cells by centrifugation.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle will be distinguished based on the fluorescence intensity of PI.

Protocol 4: Quantitative RT-PCR for HOXA9 and MEIS1

This protocol is for measuring the mRNA expression levels of HOXA9 and MEIS1 in this compound-treated MV4;11 cells.

Materials:

  • This compound-treated and control MV4;11 cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for HOXA9, MEIS1, and a reference gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the Cq values and calculate the relative gene expression using the ΔΔCq method, normalizing to the reference gene and comparing to the DMSO-treated control.

Protocol 5: Wright-Giemsa Staining for Morphological Assessment of Differentiation

This protocol is for the morphological evaluation of differentiation in this compound-treated MV4;11 cells.

Materials:

  • This compound-treated and control MV4;11 cells

  • Microscope slides

  • Cytocentrifuge (e.g., Cytospin)

  • Wright-Giemsa stain

  • Phosphate buffer (pH 6.8)

  • Methanol

  • Microscope

Procedure:

  • Slide Preparation: Prepare cytospin slides of the treated and control cells.

  • Fixation: Fix the slides in methanol for 1-5 minutes.

  • Staining: Immerse the slides in Wright-Giemsa stain for 3-5 minutes.

  • Buffering: Transfer the slides to a phosphate buffer solution for 5-10 minutes.

  • Rinsing: Rinse the slides with deionized water.

  • Drying: Air dry the slides completely.

  • Microscopic Examination: Examine the slides under a light microscope to assess cellular morphology. Look for signs of monocytic differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear lobulation, and cytoplasmic vacuolization.[3]

References

Application Notes and Protocols for MI-2-2 in MLL-AF9 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentration, mechanism of action, and key experimental protocols for the use of MI-2-2, a potent inhibitor of the menin-MLL interaction, in MLL-AF9 rearranged leukemia cells.

This compound is a small molecule that competitively binds to menin, disrupting its interaction with the MLL fusion protein, MLL-AF9.[1] This disruption leads to the downregulation of key target genes, such as HOXA9 and MEIS1, which are critical for the survival and proliferation of MLL-rearranged leukemia cells.[1][2] Consequently, treatment of MLL-AF9 cells with this compound induces cell cycle arrest, apoptosis, and myeloid differentiation.[3][4]

Quantitative Data Summary

The effective concentration of this compound in MLL-AF9 and other MLL-rearranged cells varies depending on the specific assay and cell line used. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound in MLL-Rearranged Cells
Cell LineAssayMetricEffective ConcentrationReference
Murine bone marrow cells transformed with MLL-AF9Cell Growth InhibitionGI50Low micromolar range[1]
MOLM-13 (MLL-AF9)Cell Growth InhibitionGI50~0.5 µM (MI-503, a derivative)[5]
MV4;11 (MLL-AF4)Cell Growth InhibitionGI50~3 µM[4]
Murine bone marrow cells transformed with MLL-AF9Gene Expression (Hoxa9, Meis1)>80% downregulation6 µM[1]
MV4;11 (MLL-AF4)Gene Expression (HOXA9, MEIS1)Strong downregulationNot specified[4]
Murine bone marrow cells transformed with MLL-AF9Differentiation (CD11b expression)Pronounced increase12 µM[1]
MV4;11 (MLL-AF4)Differentiation (CD11b expression)IncreaseNot specified[4]
MV4;11 (MLL-AF4)ApoptosisSubstantial, dose-dependent increaseNot specified[4]
MV4;11 (MLL-AF4)Cell Cycle ArrestG0/G1 arrestNot specified[4]

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the menin-MLL-AF9 protein-protein interaction. This interaction is crucial for the recruitment of the MLL-AF9 fusion protein to the chromatin and the subsequent aberrant expression of target genes that drive leukemogenesis.

MLL_AF9_Signaling cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Menin Menin MLL_AF9 MLL-AF9 Fusion Protein Menin->MLL_AF9 Interaction DNA DNA (Target Gene Promoters e.g., HOXA9, MEIS1) MLL_AF9->DNA Binds to H3K79me2 H3K79 Dimethylation MLL_AF9->H3K79me2 Promotes Transcription Aberrant Gene Transcription H3K79me2->Transcription Activates Leukemic_Proliferation Leukemic Proliferation Transcription->Leukemic_Proliferation Differentiation_Block Differentiation Block Transcription->Differentiation_Block MI_2_2 This compound MI_2_2->Menin Inhibits Interaction Apoptosis Apoptosis MI_2_2->Apoptosis Differentiation Myeloid Differentiation MI_2_2->Differentiation Cell_Cycle_Arrest Cell Cycle Arrest MI_2_2->Cell_Cycle_Arrest Leukemic_Proliferation->Apoptosis Differentiation_Block->Differentiation

Caption: this compound inhibits the Menin-MLL-AF9 interaction, leading to downstream effects.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in MLL-AF9 cells are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed MLL-AF9 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol is for quantifying apoptosis in MLL-AF9 cells treated with this compound using flow cytometry.[6]

Caption: Workflow for an Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Treat MLL-AF9 cells with the desired concentration of this compound for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of MLL-AF9 cells after treatment with this compound.[7][8]

Caption: Workflow for a PI-based cell cycle analysis.

Protocol:

  • Cell Treatment: Treat MLL-AF9 cells with this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Myeloid Differentiation Assay (CD11b Staining)

This protocol is for assessing the induction of myeloid differentiation in MLL-AF9 cells by measuring the expression of the surface marker CD11b.[1][9]

Caption: Workflow for a CD11b differentiation assay.

Protocol:

  • Cell Treatment: Culture MLL-AF9 cells in the presence of this compound or vehicle control for 6-7 days.

  • Cell Harvesting: Harvest the cells and wash them with PBS containing 1% BSA.

  • Antibody Staining: Resuspend the cells in the wash buffer and add a fluorescently labeled anti-CD11b antibody.

  • Incubation: Incubate the cells for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with the wash buffer to remove any unbound antibody.

  • Analysis: Resuspend the cells in PBS and analyze by flow cytometry to determine the percentage of CD11b-positive cells, indicative of myeloid differentiation.

Gene Expression Analysis (Quantitative RT-PCR)

This protocol is for measuring the mRNA levels of MLL-AF9 target genes, such as HOXA9 and MEIS1.

Caption: Workflow for a qRT-PCR gene expression analysis.

Protocol:

  • Cell Treatment: Treat MLL-AF9 cells with this compound for a specified period (e.g., 48-72 hours).

  • RNA Isolation: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Perform qPCR using SYBR Green or a probe-based assay with specific primers for HOXA9, MEIS1, and a reference gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.

References

Application Notes and Protocols for MI-2-2: A Potent Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-2-2 is a potent and specific small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in the pathogenesis of acute leukemias characterized by MLL rearrangements. By binding to menin with low nanomolar affinity, this compound effectively disrupts the menin-MLL complex, leading to the downregulation of key target genes such as HOXA9 and MEIS1, inhibition of cell proliferation, and induction of differentiation in MLL-rearranged leukemia cells.[1][2] These application notes provide detailed information on the solubility, preparation, and experimental use of this compound.

Physicochemical Properties and Solubility

Proper dissolution and handling of this compound are crucial for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents.

PropertyValueSource
Molecular Formula C₁₇H₂₀F₃N₅S₂MedChemExpress
Molecular Weight 415.5 g/mol MedChemExpress
Solubility in DMSO ≥ 37.5 mg/mL (≥ 90.3 mM)[1]
Solubility in Ethanol InsolubleMedChemExpress
Appearance A crystalline solidMedChemExpress
Storage Store at -20°C for 3 years (in powder) or -80°C for 1 year (in solvent)MedChemExpress

Note: For in vivo experiments, a stock solution in DMSO can be further diluted in corn oil.[1] It is recommended to prepare fresh working solutions for in vivo studies on the day of use.[1]

Biological Activity

This compound demonstrates potent and selective activity against the menin-MLL interaction and MLL-rearranged leukemia cells.

ParameterValueCell Line/SystemSource
Binding Affinity (Kd) 22 nMIsothermal Titration Calorimetry[1][2]
IC₅₀ (Menin-MBM1) 46 nMFluorescence Polarization Assay[1][2]
IC₅₀ (Menin-MLL bivalent) 520 nMFluorescence Polarization Assay[1][2]
GI₅₀ ~5 µMMLL-AF9 transduced mouse bone marrow cells[3]
GI₅₀ 9.5 µMMV4;11 (MLL-AF4)[3]
GI₅₀ 7.2 µMKOPN-8 (MLL-ENL)[3]
GI₅₀ 8.7 µMML-2 (MLL-AF6)[3]
GI₅₀ 18 µMMonoMac6 (MLL-AF9)[3]

Signaling Pathway

MI_2_2_Signaling_Pathway cluster_nucleus Nucleus cluster_drug_interaction Drug Action cluster_outcome Cellular Outcome Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to target gene promoters Hoxa9_Meis1 Hoxa9/Meis1 DNA->Hoxa9_Meis1 Upregulation Leukemogenesis Leukemogenesis Hoxa9_Meis1->Leukemogenesis MI_2_2 This compound MI_2_2->Menin Inhibits Interaction Proliferation Cell Proliferation Leukemogenesis->Proliferation Differentiation_Block Block of Differentiation Leukemogenesis->Differentiation_Block

Caption: this compound inhibits the Menin-MLL fusion protein interaction, disrupting leukemogenesis.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound powder (e.g., for 1 mg of this compound with a molecular weight of 415.5 g/mol , add 240.7 µL of DMSO).

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10 minutes) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Cell-Based Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the proliferation of MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4;11)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for 2-4 hours in the dark to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction

This protocol is designed to determine if this compound disrupts the interaction between menin and an MLL fusion protein (e.g., MLL-AF9) in a cellular context.[4]

Materials:

  • HEK293T cells transiently co-transfected with FLAG-tagged MLL-AF9 and HA-tagged menin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-FLAG antibody conjugated to agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE sample buffer

  • Primary antibodies: anti-HA and anti-FLAG

  • Secondary antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescence substrate

Procedure:

  • Treat transfected HEK293T cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24 hours.

  • Lyse the cells in lysis buffer and centrifuge to pellet cell debris.

  • Incubate the supernatant with anti-FLAG agarose beads overnight at 4°C with gentle rotation to immunoprecipitate MLL-AF9.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with anti-HA antibody to detect co-immunoprecipitated menin and with anti-FLAG antibody to confirm the immunoprecipitation of MLL-AF9.

  • Visualize the protein bands using a chemiluminescence detection system. A decrease in the HA-menin signal in the this compound treated samples indicates disruption of the menin-MLL-AF9 interaction.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the effect of this compound on the expression of MLL target genes HOXA9 and MEIS1.[4]

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Treat MLL-rearranged leukemia cells with this compound (e.g., 5 µM) or vehicle control for 48-72 hours.

  • Isolate total RNA from the cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using a suitable master mix and primers for the target genes and a housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

In Vivo Administration of this compound in a Mouse Model

This protocol provides a general guideline for the preparation and administration of this compound in a mouse xenograft model of MLL-rearranged leukemia.[1]

Materials:

  • This compound

  • DMSO

  • Corn oil

  • Syringes and needles for oral gavage or intraperitoneal injection

  • MLL-rearranged leukemia mouse model (e.g., MV4;11 xenograft)

Procedure for Formulation:

  • Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).[1]

  • For a final formulation of 10% DMSO and 90% corn oil, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil to prepare 1 mL of the dosing solution.[1]

  • Mix thoroughly by vortexing. Gentle warming may aid in dissolution.

  • Prepare the formulation fresh on each day of dosing.[1]

Procedure for Administration:

  • Administer the this compound formulation to the mice via the desired route (e.g., oral gavage or intraperitoneal injection).

  • The dosage and frequency of administration should be determined based on preliminary toxicology and efficacy studies. A typical starting dose might be in the range of 25-100 mg/kg.

  • Monitor the mice regularly for tumor growth, body weight, and any signs of toxicity.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Treatment_InVitro Treat cells with this compound Prep_Stock->Treatment_InVitro Prep_Dosing Prepare this compound Dosing Solution Prep_Stock->Prep_Dosing Cell_Culture Culture MLL-rearranged leukemia cells Cell_Culture->Treatment_InVitro Proliferation_Assay Cell Proliferation Assay (MTT) Treatment_InVitro->Proliferation_Assay CoIP_Assay Co-Immunoprecipitation Treatment_InVitro->CoIP_Assay qRT_PCR_Assay qRT-PCR for Hoxa9/Meis1 Treatment_InVitro->qRT_PCR_Assay Analyze_GI50 Determine GI50 Proliferation_Assay->Analyze_GI50 Analyze_PPI Assess Menin-MLL interaction CoIP_Assay->Analyze_PPI Analyze_Gene_Exp Quantify gene expression qRT_PCR_Assay->Analyze_Gene_Exp Animal_Model Establish mouse model of MLL-rearranged leukemia Treatment_InVivo Administer this compound to mice Animal_Model->Treatment_InVivo Prep_Dosing->Treatment_InVivo Monitor_Tumor Monitor tumor growth and toxicity Treatment_InVivo->Monitor_Tumor Analyze_Efficacy Evaluate in vivo efficacy Monitor_Tumor->Analyze_Efficacy

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

References

Application Notes and Protocols for MI-2-2 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

MI-2-2 is a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common drivers of acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements (KMT2A-rearranged) and NPM1 mutations.[3][4][5] this compound competitively binds to menin, disrupting the menin-MLL complex and thereby inhibiting the recruitment of this complex to target genes.[2][6] This leads to the downregulation of key downstream targets like HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[7][8] Consequently, this compound treatment results in the inhibition of proliferation, induction of apoptosis, and promotion of differentiation in AML cells, making it a promising therapeutic agent for targeted AML therapy.[7][8][9]

These application notes provide a summary of the key in vitro effects of this compound in AML research, along with detailed protocols for relevant experiments.

Data Presentation

Table 1: In Vitro Activity of this compound and MI-2 in AML

CompoundParameterValueCell Line/SystemReference
This compound Kd (menin binding)22 nM-[1][6]
IC50 (menin-MBM1 interaction)46 nM-[1][6]
IC50 (menin-MLL bivalent interaction)520 nM-[1][6]
GI50 (Cell Growth Inhibition)~3 µMMV4;11 (MLL-AF4)[8][9]
Effect on Proliferation>95% inhibition at 6 µM (12 days)MV4;11, ML-2, MOLM-13, KOPN-8[6]
Effect on Gene Expression (HOXA9)~64% reduction at 6 µM (4 days)MV4;11[6]
Effect on Gene Expression (Meis1)~69% reduction at 6 µM (4 days)MV4;11[6]
Induction of Differentiation (CD11b+)41% at 6 µM (10 days)MV4;11[6]
MI-2 Kd (menin binding)158 nM-[7]
IC50 (menin-MLL interaction)446 nM-[7]
GI50 (Cell Growth Inhibition)9.5 µMMV4;11 (MLL-AF4)[7]
GI50 (Cell Growth Inhibition)7.2 µMKOPN-8 (MLL-ENL)[7]
GI50 (Cell Growth Inhibition)8.7 µMML-2 (MLL-AF6)[7]
GI50 (Cell Growth Inhibition)18 µMMonoMac6 (MLL-AF9)[7]

Signaling Pathway and Experimental Workflows

MI_2_2_Signaling_Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA DNA (Promoter regions of target genes) MLL_fusion->DNA Binds to Transcription Transcription DNA->Transcription HOXA9_MEIS1 HOXA9/MEIS1 Leukemic_Proliferation Leukemic Proliferation HOXA9_MEIS1->Leukemic_Proliferation Differentiation_Block Differentiation Block HOXA9_MEIS1->Differentiation_Block Apoptosis_Evasion Apoptosis Evasion HOXA9_MEIS1->Apoptosis_Evasion Transcription->HOXA9_MEIS1 Upregulation MI_2_2 This compound MI_2_2->Menin

Caption: this compound signaling pathway in MLL-rearranged AML.

Experimental_Workflow_Cell_Effects cluster_assays Downstream Assays start AML Cell Culture (e.g., MV4;11) treatment Treat with this compound (various concentrations and time points) start->treatment proliferation Cell Proliferation Assay (MTT / Trypan Blue) treatment->proliferation gene_expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) treatment->gene_expression apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis differentiation Differentiation Marker Analysis (CD11b by Flow Cytometry) treatment->differentiation morphology Cell Morphology (Wright-Giemsa Stain) treatment->morphology

Caption: General experimental workflow for assessing this compound effects on AML cells.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the inhibitory effect of this compound on the proliferation of AML cells.

Materials:

  • AML cell line (e.g., MV4;11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression

This protocol measures the change in mRNA expression of this compound target genes.

Materials:

  • AML cells treated with this compound or vehicle control

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment and Lysis: Treat AML cells with the desired concentrations of this compound for the specified duration (e.g., 4-6 days).[9] Harvest and lyse the cells.

  • RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and SYBR Green master mix.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes (HOXA9, MEIS1) to the housekeeping gene and relative to the vehicle-treated control.

Colony Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of AML progenitor cells.

Materials:

  • AML cells (or primary AML patient samples)

  • Methylcellulose-based medium (e.g., MethoCult™)

  • Complete culture medium

  • This compound stock solution

  • 35 mm culture dishes

Procedure:

  • Cell Preparation: Harvest and count the AML cells.

  • Plating: Mix the cells with the methylcellulose medium containing this compound at various concentrations or a vehicle control. Plate the mixture in 35 mm dishes.

  • Incubation: Incubate the dishes for 7-14 days at 37°C in a humidified atmosphere with 5% CO2.

  • Colony Counting: Count the number of colonies (aggregates of >50 cells) in each dish using an inverted microscope.

  • Data Analysis: Compare the number and size of colonies in the this compound-treated dishes to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • AML cells treated with this compound or vehicle control

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat AML cells with this compound for the desired time (e.g., 72 hours).

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • AML cells treated with this compound or vehicle control

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for a specific duration and harvest them.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Immunophenotyping for Differentiation Markers (e.g., CD11b)

This protocol assesses the induction of myeloid differentiation by this compound.

Materials:

  • AML cells treated with this compound or vehicle control

  • Fluorochrome-conjugated anti-CD11b antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for an extended period (e.g., 6-10 days) to allow for differentiation.

  • Cell Harvesting and Staining: Harvest the cells, wash them, and resuspend them in staining buffer. Add the anti-CD11b antibody and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells to remove unbound antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to detect the fluorescence signal.

  • Data Analysis: Determine the percentage of CD11b-positive cells in the treated versus control samples.

Cell Morphology Assessment (Wright-Giemsa Staining)

This method is used to visualize morphological changes associated with differentiation.

Materials:

  • AML cells treated with this compound or vehicle control

  • Microscope slides

  • Cytocentrifuge (e.g., Cytospin)

  • Wright-Giemsa stain

  • Microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for a duration sufficient to induce morphological changes (e.g., 7-10 days).

  • Cytospin Preparation: Prepare cytospins of the treated and control cells by centrifuging a cell suspension onto a microscope slide.

  • Staining: Air-dry the slides and stain them with Wright-Giemsa stain according to the manufacturer's instructions.

  • Microscopic Examination: Examine the stained slides under a light microscope to observe changes in cell morphology, such as nuclear lobulation, decreased nucleus-to-cytoplasm ratio, and cytoplasmic vacuolization, which are indicative of monocytic differentiation.[8][9]

References

Application Note: Flow Cytometry Analysis of Cellular Responses to MI-2-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-2-2 is a potent and cell-permeable small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are common drivers of acute leukemias.[2][3] this compound competitively binds to the MLL-binding pocket on menin with high affinity, disrupting the menin-MLL complex.[2][4] This disruption leads to the downregulation of key target genes like HOXA9 and MEIS1, thereby inhibiting leukemia cell proliferation, inducing apoptosis, and promoting cellular differentiation.[1][3]

Flow cytometry is an indispensable tool for elucidating and quantifying the cellular effects of therapeutic compounds like this compound. It allows for rapid, multi-parametric analysis of individual cells within a heterogeneous population. This application note provides detailed protocols for using flow cytometry to assess three key cellular outcomes of this compound treatment: apoptosis, cell cycle progression, and cellular differentiation.

Mechanism of Action: this compound Inhibition of the Menin-MLL Interaction

The menin protein acts as a critical cofactor for MLL fusion oncoproteins. By binding to menin, MLL fusion proteins are recruited to chromatin, where they drive the expression of leukemogenic genes such as Hoxa9. This compound mimics the key interactions of MLL with menin, effectively blocking the binding site and preventing the formation of the oncogenic complex.[2] This leads to a reduction in target gene expression and a subsequent anti-leukemic effect.

MI22_Mechanism Mechanism of this compound Action cluster_0 Normal Oncogenic Pathway cluster_1 Inhibition by this compound Menin Menin MLL MLL Fusion Protein Chromatin Chromatin MLL->Chromatin Recruitment Genes Hoxa9 / Meis1 Expression Chromatin->Genes Activation Leukemia Leukemogenesis (Proliferation, Survival) Genes->Leukemia Blocked Blocked Interaction MI22 This compound Menin_Inhib Menin MI22->Menin_Inhib Binds MLL_Inhib MLL Fusion Protein Apoptosis Apoptosis & Differentiation Blocked->Apoptosis

Caption: this compound binds to menin, blocking the MLL fusion protein interaction.

Quantitative Data Summary

This compound demonstrates potent activity both biochemically and in cell-based assays. The following table summarizes key quantitative data from published studies.

ParameterDescriptionValueCell Line / SystemReference
Binding Affinity (Kd) Dissociation constant for this compound binding to menin.22 nMIn vitro (ITC)[1][2]
IC50 (MBM1) Concentration for 50% inhibition of menin-MLL (MBM1) interaction.46 nMIn vitro Assay[2][4]
IC50 (MBM1+MBM2) Concentration for 50% inhibition of menin-MLL (bivalent) interaction.520 nMIn vitro Assay[2][4]
GI50 Concentration for 50% growth inhibition.~9.5 µMMV4;11 (MLL-AF4)[3]
GI50 Concentration for 50% growth inhibition.~7.2 µMKOPN-8 (MLL-ENL)[3]
Differentiation Increase in CD11b+ cells after 10 days with 6 µM this compound.5% to 41%MV4;11[4]
Viability Cell viability after 2 days with 6 µM this compound vs. DMSO control.63% (vs. 81%)MV4;11[4]

Application 1: Analysis of Apoptosis Induction

One of the primary effects of this compound on leukemia cells is the induction of apoptosis. A standard method to quantify this is through Annexin V and a viability dye (e.g., Propidium Iodide, PI) staining. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[5] PI is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[5]

Apoptosis_Workflow Apoptosis Analysis Workflow Start Seed Cells (e.g., 1x10^6 cells/well) Treat Treat with this compound (Dose-response / Time-course) Start->Treat Harvest Harvest Cells (Adherent + Supernatant) Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide (PI) Wash->Stain Incubate Incubate 15 min at Room Temp (Dark) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for staining cells with Annexin V and PI.

Experimental Protocol: Apoptosis Assay
  • Cell Culture: Seed cells (e.g., MV4;11) at a density of 1 x 10⁶ cells/mL in appropriate culture flasks or plates. Include wells for untreated controls, single-stain controls (Annexin V only, PI only), and experimental conditions (various concentrations of this compound).

  • Treatment: Add this compound or vehicle control (e.g., DMSO) to the respective wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to a conical tube.

    • For adherent cells, collect the supernatant containing floating (apoptotic) cells, then trypsinize the adherent cells and combine them with the supernatant.[5]

  • Washing: Centrifuge the cells (e.g., 500 x g for 5 minutes) and wash the pellet twice with cold 1X PBS.[5]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[6]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (1 mg/mL stock).[5][6]

    • Gently vortex and incubate for 15 minutes at room temperature, protected from light.[6]

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately (within 1 hour for best results).[5][6]

Data Interpretation

The results are typically displayed as a dot plot of Annexin V fluorescence versus PI fluorescence, allowing for the differentiation of four cell populations.

Apoptosis_Quadrants Interpretation of Annexin V / PI Staining origin x_axis Annexin V → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Q1: Necrotic (Annexin V+ / PI+) q3 Q3: Live (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) q_other Q2: Debris/Necrotic (Annexin V- / PI+)

Caption: Quadrant analysis for apoptosis assay using Annexin V and PI.

Application 2: Cell Cycle Analysis

This compound can inhibit proliferation by inducing cell cycle arrest. Flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), while cells in S phase have an intermediate amount.

CellCycle_Workflow Cell Cycle Analysis Workflow Start Seed & Treat Cells with this compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix Cells in Cold 70% Ethanol (≥30 min at 4°C) Wash->Fix Rehydrate Wash with PBS to Remove Ethanol Fix->Rehydrate Stain Resuspend in Staining Buffer (PBS + RNase A + PI) Rehydrate->Stain Incubate Incubate 30 min Protected from Light Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for preparing cells for cell cycle analysis.

Experimental Protocol: Cell Cycle Assay
  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.

  • Fixation:

    • Centrifuge cells and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[7]

    • Incubate at 4°C for at least 30 minutes (or overnight). Cells can be stored at -20°C for several weeks.[7][8]

  • Staining:

    • Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).[7][9]

    • Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[8]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[9]

    • Use pulse processing (e.g., pulse width vs. pulse area) to exclude doublets and aggregates from the analysis.[7]

    • The resulting data is visualized as a histogram, which can be analyzed with modeling software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.

Application 3: Analysis of Cellular Differentiation

This compound treatment has been shown to induce hematopoietic differentiation in MLL-rearranged leukemia cells.[4] This can be monitored by measuring the expression of cell surface differentiation markers using immunophenotyping. For example, the expression of CD11b, a myeloid differentiation marker, is expected to increase following this compound treatment of relevant leukemia cell lines.

Differentiation_Workflow Differentiation Marker Analysis Workflow Start Seed & Treat Cells with this compound Harvest Harvest Cells Start->Harvest Wash Wash with FACS Buffer Harvest->Wash Block Block Fc Receptors (Optional) Wash->Block Stain Incubate with Fluorochrome- conjugated Antibody (e.g., anti-CD11b) Block->Stain Wash2 Wash to Remove Unbound Antibody Stain->Wash2 Analyze Resuspend and Analyze via Flow Cytometry Wash2->Analyze

Caption: Workflow for immunophenotyping to detect differentiation markers.

Experimental Protocol: Differentiation Marker Assay
  • Cell Culture and Treatment: Culture and treat cells with this compound as described previously. Differentiation may require longer treatment times (e.g., 5-10 days).[4]

  • Cell Harvesting: Harvest approximately 0.5-1 x 10⁶ cells per sample.

  • Staining:

    • Wash cells once with FACS Buffer (e.g., PBS + 2% FBS).

    • (Optional) Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriately diluted fluorochrome-conjugated primary antibody (e.g., anti-CD11b-PE). Include an isotype control to account for background staining.

    • Incubate for 20-30 minutes at 4°C, protected from light.[10]

  • Washing: Add 2 mL of FACS buffer and centrifuge to wash away unbound antibody. Repeat once.

  • Flow Cytometry:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • A viability dye (e.g., 7-AAD or a fixable viability dye) should be included to exclude dead cells from the analysis, as they can non-specifically bind antibodies.

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the live, single-cell population and then quantifying the percentage of cells positive for the differentiation marker compared to the isotype control.

References

Application Notes and Protocols for Studying Menin-MLL Target Genes Using MI-2-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MI-2-2, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, to study menin-MLL target genes. This document includes detailed protocols for key experiments, quantitative data on this compound activity, and diagrams of relevant pathways and workflows.

Introduction

The interaction between menin and MLL is critical for the leukemogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive form of acute leukemia.[1][2] Menin acts as a scaffold protein, recruiting MLL fusion proteins to target genes, leading to the aberrant expression of genes such as HOXA9 and MEIS1, which drives leukemic transformation.[1][3][4] this compound is a cell-permeable thienopyrimidine compound that competitively binds to the MLL-binding pocket on menin with high affinity, thereby disrupting the menin-MLL interaction.[5][6] This disruption leads to the downregulation of MLL target genes, inhibition of cell proliferation, and induction of apoptosis and differentiation in MLL-rearranged leukemia cells.[3][6][7]

Mechanism of Action

This compound specifically targets the interaction between menin and the N-terminal fragment of MLL, which is retained in all MLL fusion proteins.[8] By occupying the MLL binding pocket on menin, this compound prevents the recruitment of the MLL fusion protein complex to the promoters of target genes.[8] This leads to a reduction in histone H3 lysine 4 (H3K4) and lysine 79 (H3K79) methylation, epigenetic marks associated with active transcription, resulting in the transcriptional repression of key oncogenes like HOXA9 and MEIS1.[8]

Quantitative Data for this compound

The following tables summarize the reported in vitro and cellular activities of this compound.

Parameter Value Assay Reference
Binding Affinity (Kd) 22 nMIsothermal Titration Calorimetry (ITC)[5][6][9]
IC50 (vs. MBM1) 46 nMIn vitro competition assay[5][6][9]
IC50 (vs. MBM1/MBM2) 520 nMIn vitro competition assay[5][6][9]

Table 1: In Vitro Activity of this compound. MBM1 and MBM2 refer to the two menin-binding motifs on MLL.

Cell Line MLL Fusion GI50 Reference
MLL-AF9 transduced BMCsMLL-AF9~5 µM[3]
MV4;11MLL-AF49.5 µM[3]
KOPN-8MLL-ENL7.2 µM[3]
ML-2MLL-AF68.7 µM[3]
MonoMac6MLL-AF918 µM[3]

Table 2: Cellular Growth Inhibition (GI50) by this compound in MLL-Rearranged Leukemia Cell Lines.

Signaling Pathway and Experimental Workflows

Menin-MLL Signaling Pathway

Menin_MLL_Signaling cluster_nucleus Nucleus Menin Menin Target_Gene Target Gene Promoter (e.g., HOXA9, MEIS1) Menin->Target_Gene Recruits MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin Binds Transcription Leukemogenic Gene Expression Target_Gene->Transcription Leads to MI22 This compound MI22->Menin Inhibits Interaction

Caption: Menin-MLL signaling and this compound inhibition.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_assays Downstream Assays start Start: MLL-rearranged leukemia cells treatment Treat with this compound (or DMSO control) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) treatment->gene_expression protein_interaction Protein Interaction Analysis (Co-Immunoprecipitation) treatment->protein_interaction chromatin Chromatin Occupancy Analysis (ChIP-qPCR) treatment->chromatin end Data Analysis and Conclusion viability->end gene_expression->end protein_interaction->end chromatin->end

Caption: Workflow for this compound cellular experiments.

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To culture MLL-rearranged leukemia cell lines and treat them with this compound to assess its effects.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13, KOPN-8)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (reconstituted in DMSO to a stock concentration of 10-20 mM)

  • DMSO (vehicle control)

  • Tissue culture flasks or plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture MLL-rearranged leukemia cells according to standard protocols.

  • Seed cells at a desired density in fresh medium.

  • Prepare working solutions of this compound in culture medium at various concentrations (e.g., 1, 5, 10, 25 µM). Prepare a corresponding DMSO vehicle control.

  • Add the this compound working solutions or DMSO control to the cells.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding to downstream assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of MLL-rearranged leukemia cells.

Materials:

  • Cells treated with this compound as described above in a 96-well plate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Protocol:

  • After the desired incubation period with this compound, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the expression levels of menin-MLL target genes (HOXA9, MEIS1) following this compound treatment.

Materials:

  • Cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, 18S rRNA)

  • Real-time PCR system

Protocol:

  • Harvest cells after this compound treatment and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Perform the qPCR reaction using a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene and relative to the DMSO-treated control.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that this compound disrupts the interaction between menin and MLL fusion proteins in cells.

Materials:

  • Cells treated with this compound or DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody against menin or the MLL fusion partner

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Lyse the treated cells and collect the supernatant containing the protein lysate.

  • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL fusion partner to assess their co-precipitation.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if this compound treatment reduces the occupancy of menin and MLL fusion proteins at the promoters of target genes like HOXA9.

Materials:

  • Cells treated with this compound or DMSO

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis and sonication buffers

  • Antibodies for menin, the MLL fusion partner, and histone modifications (e.g., H3K4me3, H3K79me2)

  • Protein A/G beads

  • Wash and elution buffers

  • Reagents for reverse cross-linking and DNA purification

  • qPCR reagents and primers for the HOXA9 promoter region

Protocol:

  • Cross-link proteins to DNA in treated cells using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

  • Immunoprecipitate the chromatin with specific antibodies overnight at 4°C.

  • Capture the antibody-chromatin complexes with Protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Purify the DNA.

  • Quantify the amount of target promoter DNA (e.g., HOXA9) in the immunoprecipitated samples by qPCR. Analyze the results relative to input chromatin and a negative control region.

These protocols provide a foundation for investigating the effects of this compound on menin-MLL target genes. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: MI-2-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the menin-MLL inhibitor, MI-2-2.

Troubleshooting Guide: this compound Dissolution in DMSO

Issue: You are experiencing difficulty dissolving this compound in DMSO. The compound is not fully entering solution, or precipitation is observed.

This guide provides a systematic approach to troubleshoot and resolve this common issue.

Troubleshooting Workflow

MI-2-2_Dissolution_Troubleshooting cluster_start Initial Observation cluster_checks Verification Steps cluster_actions Resolution Steps cluster_outcome Outcome start This compound powder does not dissolve in DMSO check_dmso Verify DMSO Quality: - Anhydrous/High-Purity? - Freshly opened bottle? - Properly stored? start->check_dmso check_compound Assess this compound Integrity: - Stored correctly (-20°C)? - Within expiration date? - Appears as expected? check_dmso->check_compound DMSO is high quality action_fresh_dmso Use Fresh DMSO: - Open a new bottle of anhydrous DMSO. check_dmso->action_fresh_dmso DMSO quality is questionable check_concentration Review Concentration: - Is the target concentration too high? - Refer to solubility data. check_compound->check_concentration Compound is viable action_agitate Mechanical Agitation: - Vortex vigorously. - Use a bath sonicator. check_concentration->action_agitate Concentration is appropriate fail Issue Persists: Contact Technical Support check_concentration->fail Concentration exceeds solubility action_heat Gentle Warming: - Warm to 37°C for 10-30 mins. - Can go up to 60°C if necessary. success This compound Dissolves action_heat->success If dissolution occurs action_heat->fail If still not dissolved action_agitate->action_heat If agitation is insufficient action_fresh_dmso->action_agitate

Caption: A step-by-step workflow for troubleshooting this compound dissolution issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO. What should I do first?

A1: First, verify the quality of your DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination can significantly reduce the solubility of many organic compounds. We recommend using a fresh, unopened bottle of anhydrous, high-purity DMSO. If you are using an older bottle, it may have absorbed moisture.

Q2: I'm using fresh, high-purity DMSO and it's still not dissolving. What's the next step?

A2: If the DMSO quality is confirmed, you can use mechanical and thermal assistance.

  • Vortexing: Vortex the solution vigorously for several minutes.

  • Sonication: Place the vial in a bath sonicator for 10-30 minutes. This can help break up any small aggregates.[2][3]

  • Warming: Gently warm the solution. You can incubate it at 37°C for 10-30 minutes.[1] For particularly difficult compounds, some protocols suggest heating up to 60°C.[2] Always ensure the vial is properly sealed to prevent solvent evaporation. After warming, vortex the solution again.

Q3: What is the recommended concentration for a stock solution of this compound in DMSO?

A3: While the maximum solubility can be quite high, it is best practice to prepare stock solutions at a concentration that is well below the solubility limit to ensure stability. A common stock solution concentration for in vitro experiments is 10 mM. Based on available data, the solubility of the related compound MI-2 in DMSO is at least 75 mg/mL (approximately 200 mM), indicating that a 10 mM stock solution should be readily achievable.[4]

Q4: Can I store my this compound stock solution? If so, how?

A4: Yes, stock solutions in DMSO can be stored. For short-term storage (up to 2 weeks), 4°C is acceptable. For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5]

Q5: I've tried everything and my this compound still won't dissolve. Could the compound itself be the problem?

A5: While less common, it is possible. Ensure that the compound has been stored correctly (typically at -20°C in a desiccated environment) and is within its recommended shelf life. If you suspect the compound has degraded, please contact your supplier for further assistance.

Data Presentation

Solubility and Storage of Menin-MLL Inhibitors
CompoundSolventReported SolubilityRecommended Stock ConcentrationShort-Term StorageLong-Term Storage
This compound DMSONot explicitly quantified, but expected to be similar to MI-210-20 mM4°C (up to 2 weeks)-80°C (up to 6 months)
MI-2 DMSO>15.1 mg/mL[6], 75 mg/mL[4]10-20 mM4°C (up to 2 weeks)-80°C (up to 6 months)
Menin-MLL inhibitor 20 DMSO30 mg/mL (with sonication and heating to 60°C)[2]10 mM4°C (up to 1 week)-80°C (up to 1 year)

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 415.50 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath or incubator set to 37°C (optional)

Procedure:

  • Preparation: Work in a clean environment, such as a laminar flow hood, especially if the stock solution will be used for cell culture. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.155 mg of this compound.

  • Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 2-3 minutes. c. Visually inspect the solution for any undissolved particles.

  • Troubleshooting (if necessary): a. If particles remain, place the vial in a bath sonicator for 15 minutes. b. If sonication is not sufficient, place the sealed vial in a 37°C water bath for 15-20 minutes, followed by vortexing.[1] c. Ensure the solution is clear and free of precipitates before proceeding.

  • Aliquoting and Storage: a. Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. b. For long-term storage, store the aliquots at -80°C. For short-term use, store at 4°C for no more than two weeks.

Signaling Pathway

Inhibition of the Menin-MLL Interaction by this compound

This compound is a small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins (both wild-type and oncogenic fusion proteins).[7] In leukemias with MLL rearrangements, the MLL fusion protein aberrantly recruits Menin to chromatin. This complex is essential for the upregulation of key target genes, such as HOXA9 and MEIS1, which drive leukemic cell proliferation and block differentiation.[8] this compound binds to Menin, preventing its interaction with MLL and disrupting the oncogenic complex, which leads to the downregulation of target gene expression, cell differentiation, and apoptosis.[9][10]

Menin_MLL_Pathway cluster_complex Oncogenic Complex Formation cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcomes menin Menin dna Target Gene Promoters (e.g., HOXA9, MEIS1) menin->dna Binds to promoter region with MLL-FP mll_fp MLL Fusion Protein (e.g., MLL-AF9) mll_fp->menin interacts with proliferation Leukemic Proliferation dna->proliferation Upregulates expression, leading to differentiation_block Differentiation Block dna->differentiation_block Maintains mi22 This compound mi22->menin Binds to and blocks MLL interaction site downregulation Downregulation of HOXA9/MEIS1 mi22->downregulation Leads to apoptosis Apoptosis & Differentiation proliferation->apoptosis Inhibited by this compound differentiation_block->apoptosis Reversed by this compound downregulation->apoptosis Results in

Caption: this compound disrupts the Menin-MLL fusion protein interaction, inhibiting leukemogenesis.

References

Technical Support Center: Optimizing MI-2-2 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of MI-2-2 for cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins.[1] By binding to Menin, this compound disrupts the Menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins.[2][3] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[2][3][4] Ultimately, this inhibition of the Menin-MLL interaction induces cell cycle arrest, apoptosis, and cellular differentiation in susceptible cancer cells.[5]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: For initial screening in MLL-rearranged leukemia cell lines such as MV4;11, a broad concentration range from low nanomolar to low micromolar is recommended. Based on published data, a starting range of 10 nM to 10 µM is a reasonable starting point for a dose-response experiment. For non-MLL leukemia cell lines, higher concentrations may be required to observe an effect.[5]

Q3: How long should I incubate cells with this compound to observe an effect on cell viability?

A3: The incubation time for this compound can vary depending on the cell line and the experimental endpoint. Significant effects on cell proliferation and viability are typically observed after 48 to 72 hours of continuous exposure.[6] Some studies have shown effects on gene expression after shorter incubation times (e.g., 24-48 hours), while induction of differentiation may require longer treatment periods of up to 7-10 days.[5][6]

Q4: What solvent should I use to prepare my this compound stock solution?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (cells treated with the same final concentration of DMSO as the highest this compound concentration) should always be included in your experiments.

Q5: Are there known off-target effects of this compound I should be aware of?

A5: While this compound is designed to be a selective inhibitor of the Menin-MLL interaction, like most small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is important to include appropriate controls in your experiments, such as cell lines that do not depend on the Menin-MLL interaction, to assess for non-specific cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound Precipitation in Culture Medium - this compound has limited aqueous solubility. - The final concentration of this compound exceeds its solubility limit in the medium. - The stock solution was not properly dissolved or was stored improperly.- Prepare a fresh stock solution in 100% DMSO. - Ensure the stock solution is fully dissolved before diluting it into the culture medium. - When diluting, add the this compound stock solution to the pre-warmed medium and mix gently but thoroughly. - Reduce the final concentration of this compound in your experiment. - Consider using a different formulation or delivery method if precipitation persists.
High Variability Between Replicates - Uneven cell seeding in the multi-well plate. - Pipetting errors during serial dilutions of this compound. - "Edge effect" in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and change tips for each dilution. - To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity.
Unexpected Cytotoxicity in Control Cells (Vehicle Control) - The final concentration of DMSO is too high. - The cell line is particularly sensitive to DMSO.- Ensure the final DMSO concentration in all wells, including the vehicle control, is below 0.5% (ideally ≤ 0.1%). - Perform a DMSO toxicity titration curve for your specific cell line to determine its tolerance.
No or Weak Effect of this compound on Cell Viability - The cell line used is not dependent on the Menin-MLL interaction. - The concentration range of this compound is too low. - The incubation time is too short. - The compound has degraded.- Confirm that your cell line has an MLL rearrangement or is otherwise known to be sensitive to Menin-MLL inhibition. - Broaden the concentration range of this compound in your dose-response experiment. - Increase the incubation time (e.g., up to 72 hours or longer). - Prepare a fresh stock solution of this compound and store it properly (aliquoted at -20°C or -80°C and protected from light).

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound in various leukemia cell lines. These values can serve as a reference for designing your experiments.

Cell LineCancer TypeParameterValueReference
MV4;11Acute Myeloid Leukemia (MLL-AF4)GI₅₀~3 µM[5]
MLL-AF9 transduced BMCsAcute Myeloid LeukemiaGrowth InhibitionSignificant at low µM doses[5]
ML-2Acute Myeloid Leukemia (MLL-AF6)Not specifiedNot specified
MOLM-13Acute Myeloid Leukemia (MLL-AF9)Not specifiedNot specified
KOPN8B-cell Precursor Leukemia (MLL-ENL)Not specifiedNot specified

Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values are dependent on the specific experimental conditions, including the cell viability assay used and the incubation time.

Experimental Protocols

Detailed Protocol: this compound Cell Viability Assay using MTT

This protocol provides a detailed methodology for determining the effect of this compound on the viability of leukemia cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Leukemia cell line of interest (e.g., MV4;11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue exclusion).

    • Dilute the cells in complete culture medium to the desired seeding density. For MV4;11 cells, a starting density of 2 x 10⁴ to 5 x 10⁴ cells per well (in 100 µL) is recommended. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium. A common approach is to prepare 2X working solutions of your final desired concentrations.

    • Carefully add 100 µL of the 2X this compound working solutions to the corresponding wells containing 100 µL of cell suspension, resulting in a final volume of 200 µL and the desired 1X concentrations of this compound.

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Include a "no treatment" control group with cells in medium only.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution of the crystals. The plate can be placed on an orbital shaker for 5-15 minutes to aid solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

Menin-MLL Signaling Pathway

Menin_MLL_Signaling cluster_nucleus Nucleus Menin Menin Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex Binds MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4, MLL-AF9) MLL_Fusion->Menin_MLL_Complex Binds MI22 This compound MI22->Menin Inhibits Interaction Apoptosis Apoptosis & Differentiation MI22->Apoptosis DNA DNA Menin_MLL_Complex->DNA Binds to Promoters H3K4me3 H3K4me3 DNA->H3K4me3 Leads to Downstream_Genes Downstream Target Genes (HOXA9, MEIS1, etc.) H3K4me3->Downstream_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Downstream_Genes->Leukemogenesis

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Cell Viability Assay

MI22_Workflow Start Start Cell_Culture 1. Culture Leukemia Cells Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding MI22_Prep 3. Prepare this compound Dilutions Cell_Seeding->MI22_Prep Treatment 4. Treat Cells with this compound Cell_Seeding->Treatment MI22_Prep->Treatment Incubation 5. Incubate (48-72h) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Sol 7. Solubilize Formazan MTT_Addition->Formazan_Sol Read_Absorbance 8. Measure Absorbance (570nm) Formazan_Sol->Read_Absorbance Data_Analysis 9. Analyze Data & Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing cell viability with this compound.

Logical Relationship for Troubleshooting Unexpected Results

Troubleshooting_Logic Start Unexpected Results Check_Controls Review Controls (Vehicle & No Treatment) Start->Check_Controls No_Effect No/Weak Effect Check_Controls->No_Effect Is there no effect? High_Toxicity High Toxicity in Vehicle Control Check_Controls->High_Toxicity Is vehicle toxic? High_Variability High Variability Check_Controls->High_Variability Are replicates inconsistent? Cell_Line Verify Cell Line Sensitivity (MLL-rearranged?) No_Effect->Cell_Line Yes Concentration Increase this compound Concentration Range No_Effect->Concentration Yes Incubation_Time Increase Incubation Time No_Effect->Incubation_Time Yes Compound_Integrity Check Compound Integrity (Prepare Fresh Stock) No_Effect->Compound_Integrity Yes DMSO_Conc Verify Final DMSO Concentration (<0.5%) High_Toxicity->DMSO_Conc Yes Cell_Sensitivity Assess Cell Line Sensitivity to DMSO High_Toxicity->Cell_Sensitivity Yes Seeding_Density Optimize Cell Seeding Protocol High_Variability->Seeding_Density Yes Pipetting Review Pipetting Technique High_Variability->Pipetting Yes Edge_Effect Avoid Using Outer Wells High_Variability->Edge_Effect Yes

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Overcoming Resistance to MI-2-2 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the menin-MLL inhibitor, MI-2-2, in leukemia cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins or wild-type MLL.[1][2] In leukemias with MLL rearrangements (MLL-r) or NPM1 mutations, the menin-MLL interaction is crucial for the transcription of leukemogenic genes, such as HOXA9 and MEIS1.[1][3] By binding to the MLL pocket on menin, this compound prevents the recruitment of the MLL complex to chromatin, leading to the downregulation of these target genes, which in turn induces cell differentiation and apoptosis in leukemia cells.[1][2]

Q2: My MLL-rearranged leukemia cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to menin inhibitors like this compound can be broadly categorized into two types:

  • Genetic Resistance: This is primarily caused by the acquisition of point mutations in the MEN1 gene, which encodes the menin protein.[3][4][5] These mutations often occur at the drug-binding site, reducing the affinity of this compound for menin and thereby rendering the inhibitor less effective.[3]

  • Non-Genetic Resistance: Leukemia cells can also develop resistance through adaptive mechanisms without alterations in the MEN1 gene.[4] This can involve the activation of alternative survival pathways to bypass the dependency on the menin-MLL interaction. One key mechanism is the aberrant activation of the MYC oncogene, which can be driven by epigenetic modifications involving the Polycomb Repressive Complex 1.1 (PRC1.1).[6][7]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: To investigate the mechanism of resistance, you can perform the following experiments:

  • Sanger sequencing of the MEN1 gene: This will identify any point mutations in the region encoding the this compound binding site.

  • Gene expression analysis (qRT-PCR or RNA-seq): Compare the expression of MLL target genes (HOXA9, MEIS1) and potential bypass pathway genes (e.g., MYC) between sensitive and resistant cells after this compound treatment. In cases of non-genetic resistance, you may still observe downregulation of MLL targets, but with concurrent upregulation of survival pathways.[3]

  • Western blotting: Assess the protein levels of key signaling molecules in pathways like PI3K/Akt/mTOR and MAPK to identify any upregulated survival signals in resistant cells.[8]

Q4: What strategies can be employed to overcome this compound resistance in vitro?

A4: The most promising strategy to overcome resistance is the use of combination therapies.[4] Based on the identified resistance mechanisms, rational combinations can be designed:

  • For both genetic and non-genetic resistance: Combining this compound with standard-of-care agents for AML, such as azacitidine or venetoclax, has shown promise in preclinical and clinical settings for other menin inhibitors.[4]

  • For non-genetic resistance involving MYC activation: Targeting downstream effectors or synergistic pathways can be effective. For instance, since PRC1.1-deficient cells show increased sensitivity to the BCL-2 inhibitor venetoclax, this combination could be particularly effective.[6][7]

  • Targeting parallel pathways: Combining this compound with inhibitors of other critical signaling pathways in leukemia, such as FLT3 inhibitors (for FLT3-mutated AML) or DOT1L inhibitors, can create a multi-pronged attack to prevent the emergence of resistance.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cell viability assays (e.g., MTT, CellTiter-Glo). Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Contamination (mycoplasma or bacterial).Regularly test cell cultures for mycoplasma. Use sterile techniques and appropriate antibiotics.
Failure to generate a stable this compound resistant cell line. Sub-optimal drug concentration for selection.Start with a concentration around the GI50 of the parental cell line and gradually increase the concentration in a stepwise manner as cells recover.[9][10]
Insufficient duration of drug exposure.The process of generating stable resistance can take several months of continuous culture with the inhibitor.[10][11]
Cell line is not amenable to developing resistance.Some cell lines may be inherently less prone to developing resistance. Consider using a different MLL-rearranged cell line.
Unexpected toxicity in control (non-MLL rearranged) cell lines. Off-target effects of this compound at high concentrations.Confirm the selectivity of this compound in your hands by comparing its GI50 in MLL-rearranged versus non-MLL rearranged cell lines. Use the lowest effective concentration.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

Data Presentation

Table 1: In Vitro Efficacy of this compound in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionGI50 (µM)Reference
MV4;11MLL-AF4~3[6][7]
MOLM-13MLL-AF9Data not available
KOPN-8MLL-ENLData not available
ML-2MLL-AF6Data not available

Table 2: Efficacy of Next-Generation Menin Inhibitor (MI-3454) in MLL-Rearranged and NPM1-Mutated Cell Lines

Cell LineGenotypeGI50 (nM)Reference
MV-4-11MLL-AF4<50[12]
MOLM-13MLL-AF9<50[12]
KOPN-8MLL-ENL<50[12]
SEMMLL-AF4<50[12]
RS4-11MLL-AF4<50[12]
K562non-MLL-tr>1000[12]
SET2non-MLL-tr>1000[12]
REHnon-MLL-tr>1000[12]
U937non-MLL-tr>1000[12]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Leukemia Cell Lines

This protocol is a general guideline and may require optimization for specific cell lines.

  • Determine the initial GI50 of this compound: Culture the parental MLL-rearranged leukemia cell line (e.g., MV4;11) and perform a dose-response curve with this compound to determine the 50% growth inhibition concentration (GI50).

  • Initial selection: Culture the parental cells in the presence of this compound at a concentration equal to the GI50.

  • Monitor cell viability: Monitor the cells for growth and viability. Initially, a significant proportion of cells will die.

  • Recovery and expansion: Allow the surviving cells to repopulate. Once the culture has recovered, passage the cells and maintain them in the same concentration of this compound.

  • Stepwise dose escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound (e.g., by 1.5-2 fold).

  • Repeat selection and expansion: Repeat steps 3-5 for several months. The development of a resistant cell line with a significantly higher GI50 (e.g., >3-5 fold) can take an extended period.[9]

  • Characterization of resistant cells: Once a resistant population is established, perform a new dose-response assay to determine the new GI50. Characterize the mechanism of resistance as described in FAQ 3.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different passages.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Add this compound at various concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.

Visualizations

Menin_MLL_Inhibition cluster_nucleus Nucleus MLL_complex MLL Fusion Protein Complex Menin Menin MLL_complex->Menin Interaction DNA DNA Menin->DNA Recruitment HOXA9_MEIS1 HOXA9/MEIS1 Genes DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI_2_2 This compound MI_2_2->Menin Inhibition

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Resistance_Mechanisms cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell MI_2_2_Treatment This compound Treatment Menin_MLL_Inhibition Menin-MLL Inhibition MI_2_2_Treatment->Menin_MLL_Inhibition Genetic_Resistance Genetic Resistance (MEN1 Mutation) MI_2_2_Treatment->Genetic_Resistance NonGenetic_Resistance Non-Genetic Resistance (Pathway Activation) MI_2_2_Treatment->NonGenetic_Resistance Apoptosis Apoptosis Menin_MLL_Inhibition->Apoptosis Survival Cell Survival & Proliferation Genetic_Resistance->Survival MYC_Activation MYC Pathway Activation NonGenetic_Resistance->MYC_Activation MYC_Activation->Survival

Caption: Overview of resistance mechanisms to this compound.

Overcoming_Resistance_Workflow Start Reduced this compound Sensitivity Observed Generate_Resistant_Line Generate Stable Resistant Cell Line Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance Mechanism Generate_Resistant_Line->Characterize_Resistance Sequencing MEN1 Sequencing Characterize_Resistance->Sequencing Gene_Expression Gene Expression (RNA-seq/qRT-PCR) Characterize_Resistance->Gene_Expression Pathway_Analysis Signaling Pathway Analysis (Western Blot) Characterize_Resistance->Pathway_Analysis Rational_Combination Design Rational Combination Therapy Sequencing->Rational_Combination Gene_Expression->Rational_Combination Pathway_Analysis->Rational_Combination Test_Combination Test Combination In Vitro (Synergy Assays) Rational_Combination->Test_Combination End Overcome Resistance Test_Combination->End

Caption: Experimental workflow for overcoming this compound resistance.

References

Technical Support Center: Optimizing MI-2-2 Efficacy in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the menin-MLL inhibitor, MI-2-2, in long-term cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges and enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] MLL fusion proteins are oncogenic drivers in certain types of acute leukemia. Menin is a critical cofactor required for the leukemogenic activity of MLL fusion proteins.[2] this compound binds to a pocket on menin that is normally occupied by the MLL protein, thereby disrupting the menin-MLL interaction.[3][4] This disruption leads to the downregulation of target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][2] Consequently, treatment with this compound inhibits cell proliferation, induces apoptosis, and promotes differentiation of MLL-rearranged leukemia cells.[1][5]

Q2: How does this compound compare to its predecessor, MI-2?

A2: this compound is a second-generation inhibitor developed through structure-based design to improve upon the potency and cellular activity of MI-2.[5] this compound binds to menin with a significantly higher affinity (Kd = 22 nM) compared to MI-2.[1] This enhanced binding affinity translates to more potent and sustained biological effects. In long-term culture (beyond 6 days), this compound demonstrates a more stable suppression of MLL-AF9-transformed bone marrow cell growth compared to MI-2.[5]

Q3: What are the expected phenotypic effects of long-term this compound treatment on sensitive cells?

A3: Long-term treatment of sensitive MLL-rearranged leukemia cells with this compound is expected to result in:

  • Sustained inhibition of cell proliferation: Continuous exposure to effective concentrations of this compound should lead to a stable suppression of cell growth.[5]

  • Induction of terminal differentiation: Cells are expected to differentiate into more mature lineages, such as monocytes. This can be observed morphologically and by monitoring the expression of differentiation markers like CD11b.[5]

  • Apoptosis: A significant increase in the apoptotic cell population is anticipated.

  • Downregulation of MLL target genes: A sustained decrease in the expression of genes like HOXA9 and MEIS1 is a key indicator of this compound activity.[1][2]

Troubleshooting Guide

This guide addresses potential issues that may arise during long-term culture experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Decreased Efficacy Over Time (Acquired Resistance) 1. Mutations in the MEN1 gene: Somatic mutations in the menin protein can prevent this compound from binding effectively.[6][7] 2. Epigenetic modifications: Alterations in chromatin-modifying complexes, such as PRC1.1 and PRC2.2, can lead to the aberrant activation of oncogenes like MYC, bypassing the need for the menin-MLL interaction.[8][9] 3. Upregulation of MLL target genes: Resistant cells may exhibit an upregulation of menin-MLL regulated genes, suggesting a potential vulnerability that could still be targeted.[10]1. Sequence the MEN1 gene in resistant cell populations to identify potential mutations. 2. Perform epigenetic profiling (e.g., ChIP-seq for H3K27ac) to investigate changes in chromatin accessibility and identify activated alternative pathways. 3. Consider combination therapies: Combining this compound with inhibitors of downstream pathways (e.g., BCL-2 inhibitors like venetoclax) may overcome resistance.[6][9]
Inconsistent or No Initial Response 1. Suboptimal this compound concentration: The effective concentration can be cell-line dependent. 2. Compound instability: this compound may degrade in culture medium over time, especially during prolonged incubation. 3. Cell line insensitivity: The cell line may not be dependent on the menin-MLL interaction for survival.1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 2. Replenish this compound and media regularly. For long-term cultures, it is recommended to perform a half-media change with fresh this compound every 2-3 days. 3. Confirm MLL rearrangement status of your cell line. This compound is most effective in cells with MLL translocations.
Increased Cell Death in Control Group 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.1. Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically <0.1%).
Difficulty in Assessing Viability in Adherent Cells 1. Standard viability assays may not distinguish between cytostatic and cytotoxic effects. 1. Use a combination of assays: Employ a metabolic assay (e.g., MTT or ATP-based) to assess cell health and a dye exclusion assay (e.g., Trypan Blue) or flow cytometry with a viability dye to quantify live and dead cells. For long-term assessment, a colony formation assay is the gold standard.[11]

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Value Cell Line Reference
Menin Binding Affinity (Kd) 22 nM-[1]
Menin-MBM1 Interaction IC50 46 nM-[1]
Menin-MLL (MBM1+MBM2) Interaction IC50 520 nM-[1]
Growth Inhibition (GI50) ~3 µMMV4;11[5]

Table 2: Effect of this compound on Gene Expression and Differentiation

Treatment Gene Expression (% of DMSO control) CD11b Positive Cells (%) Reference
This compound (6 µM, 6 days) Hoxa9: ~20%Meis1: ~20%~40%[5]
MI-2 (6 µM, 6 days) Hoxa9: ~80%Meis1: ~80%~20%[5]

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assessment with this compound

Objective: To monitor the effect of this compound on cell viability over an extended period.

Materials:

  • Target cells (e.g., MLL-rearranged leukemia cell line)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader with luminescence detection

Methodology:

  • Cell Seeding:

    • Culture cells to a healthy, sub-confluent state.

    • Harvest and count the cells.

    • Seed cells into a 96-well plate at a low density that allows for long-term growth (e.g., 1,000-5,000 cells/well).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration).

    • Add the compound dilutions to the respective wells.

  • Long-Term Culture and Maintenance:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Every 2-3 days, perform a half-media change by carefully removing 50% of the medium from each well and replacing it with fresh medium containing the appropriate concentration of this compound or vehicle.

  • Viability Measurement (at desired time points, e.g., Day 3, 7, 10, 14):

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control for each time point.

    • Plot cell viability against time for each this compound concentration.

Protocol 2: Flow Cytometry Analysis of Differentiation Markers

Objective: To quantify the induction of cell differentiation by this compound treatment.

Materials:

  • This compound treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibody against a differentiation marker (e.g., PE-conjugated anti-CD11b)

  • Isotype control antibody

  • Flow cytometer

Methodology:

  • Cell Preparation:

    • Harvest cells from long-term culture at the desired time point.

    • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in FACS buffer to a concentration of 1x10^6 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add the PE-conjugated anti-CD11b antibody or the corresponding isotype control to the respective tubes at the manufacturer's recommended concentration.

    • Incubate on ice in the dark for 30 minutes.

  • Washing:

    • Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000).

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the percentage of CD11b-positive cells in the this compound treated samples compared to the vehicle control and isotype control.

Visualizations

Menin_MLL_Inhibition Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction DNA Target Gene (e.g., HOXA9, MEIS1) MLL->DNA Binds to MI22 This compound BlockedMenin Menin MI22->BlockedMenin GeneRepression Gene Repression BlockedMenin->GeneRepression Leads to ProlifInhibition Inhibition of Proliferation GeneRepression->ProlifInhibition Differentiation Induction of Differentiation GeneRepression->Differentiation

Caption: Mechanism of this compound action on the Menin-MLL signaling pathway.

Troubleshooting_Workflow Start Start Long-Term This compound Experiment ObserveEfficacy Observe Decreased Efficacy Over Time? Start->ObserveEfficacy CheckInitialResponse Inconsistent or No Initial Response? ObserveEfficacy->CheckInitialResponse No InvestigateResistance Investigate Resistance (Sequence MEN1, Epigenetic Profiling) ObserveEfficacy->InvestigateResistance Yes CheckControls Increased Cell Death in Control Group? CheckInitialResponse->CheckControls No OptimizeConcentration Optimize this compound Concentration & Stability CheckInitialResponse->OptimizeConcentration Yes ContinueExp Continue Experiment & Monitor CheckControls->ContinueExp No CheckSolvent Check Solvent Concentration CheckControls->CheckSolvent Yes End End/Re-evaluate InvestigateResistance->End OptimizeConcentration->End CheckSolvent->End

Caption: Troubleshooting workflow for long-term this compound cell culture experiments.

References

Technical Support Center: MI-2-2 Off-Target Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Menin-MLL inhibitor, MI-2-2. The focus is to address potential off-target effects and help troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] It binds to Menin with a low nanomolar affinity (Kd = 22 nM), effectively disrupting the Menin-MLL complex.[1][2][3] This disruption leads to the downregulation of downstream target genes, such as Hoxa9 and Meis1, which are critical for the survival and proliferation of MLL-rearranged leukemia cells.[4][5][6] Consequently, this compound treatment induces cell cycle arrest, apoptosis, and differentiation in sensitive cancer cell lines.[5][6]

Q2: How can I be sure that the observed effects in my cancer cells are due to on-target inhibition of the Menin-MLL interaction and not off-target effects?

To confirm on-target activity, it is crucial to include proper experimental controls.

  • Negative Control Compound: Use a structurally similar but inactive compound, such as MI-nc or MIV-nc, which show very weak inhibition of the Menin-MLL interaction (IC50 > 190 µM).[4][7] These compounds should not elicit the same cellular effects as this compound.

  • Negative Control Cell Lines: Employ cancer cell lines that do not harbor MLL rearrangements and are not dependent on the Menin-MLL interaction for their survival.[4][8] this compound should exhibit significantly less or no activity in these cell lines compared to MLL-rearranged cells.[4][8]

  • Target Gene Expression Analysis: Confirm that treatment with this compound leads to the downregulation of known MLL target genes, such as Hoxa9 and Meis1, using quantitative real-time PCR (qRT-PCR).[1][4][7][9]

  • Co-immunoprecipitation (Co-IP): Demonstrate the disruption of the Menin-MLL fusion protein interaction in cells treated with this compound by performing a Co-IP experiment.[1][4][10]

Q3: Are there any known off-target effects of this compound?

Currently, there is limited published data detailing specific off-target interactions of this compound. The available literature emphasizes its high specificity for the Menin-MLL interaction, with weak or no activity observed in non-MLL leukemia cells.[4] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out and may be cell-type or context-dependent. Comprehensive proteomic or kinome profiling studies would be required to definitively identify potential off-target binding partners.

Q4: What are the known resistance mechanisms to Menin inhibitors like this compound?

Resistance to Menin inhibitors can emerge through various mechanisms. One identified mechanism is the acquisition of mutations in the MEN1 gene itself, which can prevent the inhibitor from binding to the Menin protein without affecting the Menin-MLL interaction.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity in Control (Non-MLL) Cancer Cells

Possible Cause:

  • Off-target toxicity: Although this compound is reported to be specific, at high concentrations it might exert off-target effects leading to general cytotoxicity.

  • Compound Stability/Solubility Issues: Degradation or precipitation of the compound in the cell culture medium could lead to the formation of toxic byproducts.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

Troubleshooting Steps:

  • Verify On-Target Effect in Sensitive Cells: As a first step, confirm that this compound is active in a positive control MLL-rearranged cell line at the expected concentration.

  • Titrate Compound Concentration: Perform a dose-response curve in your control cell line to determine the concentration at which toxicity is observed. Compare this to the effective concentration in sensitive cell lines.

  • Run a Solvent Control: Ensure that the final concentration of the solvent in the culture medium is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[11]

  • Check Compound Stability: Prepare fresh stock solutions of this compound. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment.[12][13][14]

  • Use a Negative Control Compound: Treat your control cells with an inactive analog of this compound (e.g., MI-nc) at the same concentrations to see if the toxicity is specific to the active molecule.[4]

Issue 2: Lack of Efficacy in MLL-Rearranged Cancer Cells

Possible Cause:

  • Incorrect Cell Line: The cell line used may not be dependent on the Menin-MLL interaction, even if it has an MLL rearrangement.

  • Compound Inactivity: The this compound compound may have degraded or been stored improperly.

  • Suboptimal Experimental Conditions: The concentration of this compound or the duration of treatment may be insufficient.

  • Cell Culture Media Components: Certain components in the media might interfere with the compound's activity.[12]

Troubleshooting Steps:

  • Confirm Cell Line Identity and MLL Status: Verify the identity of your cell line through short tandem repeat (STR) profiling and confirm the presence of the MLL rearrangement.

  • Test a Fresh Aliquot of this compound: Use a new, validated batch of the compound.

  • Optimize Concentration and Time Course: Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect.

  • Verify Downstream Target Modulation: Check for the downregulation of Hoxa9 and Meis1 expression via qRT-PCR to confirm target engagement, even in the absence of a clear phenotypic effect.[9][15]

  • Review Media Composition: If possible, test the compound's efficacy in a different recommended medium for your cell line.

Issue 3: Inconsistent Results Between Experiments

Possible Cause:

  • Variability in Cell Health and Passage Number: Cells that are unhealthy or have been in culture for too long can respond differently to treatment.

  • Inconsistent Compound Handling: Repeated freeze-thaw cycles of the compound stock solution can lead to degradation.

  • Variations in Seeding Density: The initial number of cells plated can influence the outcome of viability and proliferation assays.

Troubleshooting Steps:

  • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.

  • Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.

  • Ensure Consistent Seeding Density: Carefully count and plate the same number of cells for each experiment.

  • Include Positive and Negative Controls in Every Experiment: This will help to normalize the results and identify any experiment-specific issues.

Quantitative Data Summary

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

ParameterValueReference
Binding Affinity (Kd) to Menin 22 nM[1][3]
IC50 (Menin-MBM1 interaction) 46 nM[1][3]
IC50 (Menin-MLL bivalent fragment) 520 nM[1][3]

Table 2: Cellular Activity of this compound in MLL-Rearranged Leukemia Cells

Cell LineMLL FusionGI50 (Growth Inhibition)EffectReference
MV4;11 MLL-AF4~3 µMInhibition of proliferation, apoptosis, G0/G1 arrest[4]
ML-2 MLL-AF6Not specifiedInhibition of proliferation[4]
MOLM-13 MLL-AF9Not specifiedInhibition of proliferation[4]
KOPN-8 MLL-ENLNot specifiedInhibition of proliferation[4]
MLL-AF9 transduced BMCs MLL-AF9Low micromolarInhibition of proliferation, differentiation[4]

Key Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound or control compounds. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound or control compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[16][17][18][19]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[16][19]

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Treatment and Harvesting: Treat cells as required and harvest approximately 1 x 10^6 cells.

  • Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[20][21][22]

  • Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.[20][21][23][24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[23][24]

Co-immunoprecipitation (Co-IP) for Menin-MLL Interaction
  • Cell Lysis: Lyse treated and control cells with a non-denaturing lysis buffer containing protease inhibitors.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.[25][26][27]

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against one of the proteins of interest (e.g., anti-FLAG for a FLAG-tagged MLL fusion protein) overnight at 4°C.[1][10]

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the interacting partner (e.g., Menin) by Western blotting.[1][4]

Quantitative Real-Time PCR (qRT-PCR) for Hoxa9 and Meis1
  • RNA Extraction: Extract total RNA from treated and control cells using a suitable method.

  • cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.[9]

  • qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA, and specific primers for Hoxa9, Meis1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[9][15][28][29][30]

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

On_Target_Pathway_of_MI_2_2 cluster_nucleus Nucleus cluster_inhibition cluster_outcome Cellular Outcomes Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., Hoxa9, Meis1) MLL_fusion->Target_Genes Activates Transcription Oncogenic Transcription Target_Genes->Transcription Proliferation Decreased Proliferation Transcription->Proliferation Apoptosis Increased Apoptosis Transcription->Apoptosis Differentiation Induction of Differentiation Transcription->Differentiation MI22 This compound MI22->Menin Binds to Inhibition X

Caption: On-target signaling pathway of this compound in MLL-rearranged cancer cells.

Experimental_Workflow_for_On_Target_Validation cluster_setup Experimental Setup cluster_compounds Compounds cluster_assays Assays cluster_readouts Expected Readouts for On-Target Effect A Treat MLL-rearranged and non-MLL cells B1 This compound B2 Vehicle Control B3 Negative Control (MI-nc) C1 Cell Viability Assay (e.g., MTT) B1->C1 C2 Apoptosis/Cell Cycle Analysis (FACS) B1->C2 C3 Target Gene Expression (qRT-PCR) B1->C3 C4 Protein-Protein Interaction (Co-IP) B1->C4 B2->C1 B2->C2 B2->C3 B2->C4 B3->C1 B3->C2 B3->C3 B3->C4 D1 Selective decrease in viability in MLL-rearranged cells C1->D1 D2 Induction of apoptosis/G1 arrest only in MLL-rearranged cells C2->D2 D3 Downregulation of Hoxa9/Meis1 in MLL-rearranged cells C3->D3 D4 Disruption of Menin-MLL interaction C4->D4

Caption: Workflow for validating the on-target effects of this compound.

References

MI-2-2 Compound: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for the storage, handling, and effective use of the MI-2-2 compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between menin and Mixed-Lineage Leukemia 1 (MLL1)[1]. It binds to menin with a high affinity (Kd = 22 nM) and disrupts its interaction with MLL[1][2][3]. This disruption leads to the downregulation of target genes like Hoxa9, inhibiting cell proliferation, inducing cell cycle arrest, and promoting differentiation in leukemia cells with MLL translocations[1][2][4].

Q2: How should I store the solid this compound compound? A2: The solid (powder) form of this compound should be stored in a tightly sealed container at -20°C[2][4][5]. For long-term storage (months to years), it should be kept in a dry, dark place[6]. The compound is stable for over two years if stored properly[6].

Q3: How do I prepare a stock solution of this compound? A3: this compound is highly soluble in Dimethyl sulfoxide (DMSO)[1][2][6]. To prepare a stock solution, reconstitute the solid compound in high-purity DMSO. For example, some suppliers note solubility as high as 100 mg/mL with the aid of ultrasonication[2]. It is recommended to choose a convenient stock concentration (e.g., 10 mM) for easy dilution into experimental media.

Q4: How should I store this compound stock solutions? A4: Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles[4][7]. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 3 months)[4][5][7].

Q5: What are the primary safety precautions for handling this compound? A5: this compound is classified as harmful if swallowed and very toxic to aquatic life[5]. Standard laboratory personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times[8][9]. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[5][8]. Avoid contact with skin and eyes[5]. In case of accidental release, absorb the spill with an inert material and dispose of it in accordance with local regulations[5].

Troubleshooting Guide

Q1: Problem - My this compound powder is not dissolving in DMSO. A1: Possible Cause: The concentration may be too high, or the DMSO may be of insufficient purity. Solution: this compound has a high solubility in DMSO, often reported at ≥10 mg/mL or even 100 mg/mL[1][2]. If you experience difficulty, try gently warming the solution or using an ultrasonic bath to aid dissolution[2]. Ensure you are using anhydrous, high-purity DMSO.

Q2: Problem - My this compound precipitated when I diluted my DMSO stock into aqueous cell culture media. A2: Possible Cause: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The rapid change in solvent polarity can cause the compound to crash out of the solution. Solution: To prevent precipitation, it is recommended to perform serial or stepwise dilutions. Additionally, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to the cells[7]. When adding the compound to your media, vortex or mix the media gently to ensure rapid and even distribution.

Q3: Problem - I am not observing the expected anti-proliferative effect in my cell-based assay. A3: Possible Cause 1: The cell line used is not dependent on the menin-MLL interaction. Solution 1: The activity of this compound is highly specific to cells with MLL translocations (e.g., MV4-11, MOLM-13, KOPN-8)[4]. It shows minimal effect on non-MLL leukemia cell lines like Kasumi-1[4]. Confirm that your chosen cell model is appropriate for this inhibitor.

A3: Possible Cause 2: The concentration of this compound is too low, or the treatment duration is too short. Solution 2: The effective concentration can vary by cell line, with GI50 values reported in the low micromolar range (e.g., 3 µM in MV4-11 cells)[1]. Significant inhibition of proliferation may require several days of treatment (e.g., >95% inhibition after 12 days at 6 µM)[4]. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

A3: Possible Cause 3: The compound may have degraded due to improper storage. Solution 3: Ensure that stock solutions have been stored correctly at -80°C in single-use aliquots to avoid freeze-thaw cycles[5][7]. If a solution has been stored at -20°C for more than a month, its efficacy should be re-verified[7].

Technical Data Summary

ParameterValueSource(s)
Molecular Formula C₁₇H₂₀F₃N₅S₂[5],[1]
Molecular Weight ~415.5 g/mol [5],[1],[2]
Storage (Powder) -20°C (Dry, Dark)[5],[2],[6]
Storage (in Solvent) -80°C (≤ 6 months) or -20°C (≤ 3 months)[5],[4],[7]
Solubility DMSO: ≥10 mg/mL (up to 100 mg/mL) Ethanol: 0.1 - 1 mg/mL (Slightly Soluble)[1],[2]
Binding Affinity (K_d) 22 nM (to Menin)[1],[2],[4]
Inhibitory Conc. (IC₅₀) 46 nM (Menin-MLL1 interaction, cell-free)[1],[4]
Growth Inhib. (GI₅₀) ~3 - 9.5 µM (in various MLL-rearranged leukemia cells)[1],[10]

Experimental Protocols & Visualizations

Protocol: Cell Proliferation Assay with this compound

This protocol describes a general method for assessing the effect of this compound on the proliferation of an MLL-rearranged leukemia cell line (e.g., MV4-11) using an MTT assay.

1. Materials:

  • This compound compound

  • Anhydrous DMSO

  • Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)

  • Suspension cell line (e.g., MV4-11)

  • 96-well flat-bottom tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO:Ethanol 1:1)[11]

  • Multichannel pipette, sterile tubes, incubator (37°C, 5% CO₂)

2. Preparation of this compound Working Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete cell culture medium to create a range of 2X working concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0 µM). The 0 µM sample will contain the same final percentage of DMSO as the highest concentration sample and will serve as the vehicle control.

3. Cell Seeding:

  • Count cells using a hemocytometer or automated cell counter and determine viability.

  • Dilute the cell suspension in complete culture medium to a final density of 20,000 cells/mL.

  • Seed 100 µL of the cell suspension (2,000 cells) into each well of a 96-well plate.

4. Treatment:

  • Add 100 µL of the 2X this compound working solutions to the corresponding wells containing the cells. This will bring the final volume to 200 µL and the compound concentrations to their 1X final values (e.g., 10 µM, 5 µM, etc.).

  • Incubate the plate at 37°C with 5% CO₂ for the desired treatment duration (e.g., 72 hours).

5. Viability Assessment (MTT Assay):

  • After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C to allow for formazan crystal formation.

  • Carefully remove the medium.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

MI22_Pathway cluster_nucleus Cell Nucleus MLL MLL1 DNA DNA (Target Genes) MLL->DNA Recruits to Menin Menin Menin->MLL Binds Hoxa9 Hoxa9 Expression DNA->Hoxa9 Activates Leukemia Leukemic Transformation Hoxa9->Leukemia MI22 This compound MI22->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL1 interaction, blocking leukemic gene expression.

MI22_Workflow start Start: This compound Powder reconstitute Reconstitute in DMSO to create 10 mM Stock start->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -80°C aliquot->store dilute Prepare 2X working concentrations in media store->dilute Use one aliquot treat Add 2X working solutions to cells dilute->treat seed Seed cells in 96-well plate seed->treat incubate Incubate for 48-96h treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay end End: Analyze Data assay->end

Caption: Experimental workflow for preparing and using this compound in a cell-based assay.

Precipitation_Troubleshooting start Problem: Compound precipitated after dilution in aqueous media check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_dilution Was dilution performed in a single step? check_dmso->check_dilution Yes solution_dmso Solution: Reduce final DMSO concentration. check_dmso->solution_dmso No solution_dilution Solution: Use stepwise dilutions. Mix while adding. check_dilution->solution_dilution Yes ok Precipitation Unlikely check_dilution->ok No

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Technical Support Center: Preventing MI-2-2 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the menin-MLL inhibitor MI-2-2, maintaining its solubility in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a potent small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein.[1][2][3] It belongs to the thieno[2,3-d]pyrimidine class of compounds, which are often characterized by low aqueous solubility.[4][5][6][7][8] This poor solubility can lead to precipitation in aqueous-based experimental buffers, such as cell culture media or assay buffers, resulting in an inaccurate effective concentration of the inhibitor and unreliable experimental outcomes.[9][10]

Q2: What are the reported solubility properties of this compound?

A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in ethanol.[11] Specific quantitative data for the solubility of this compound in various aqueous buffers (e.g., PBS) is not widely available in public literature. Therefore, experimental determination of its solubility under specific assay conditions is highly recommended.

Q3: What is the mechanism of action of this compound?

A3: this compound functions by binding to the menin protein, which prevents its interaction with MLL fusion proteins.[1][2][3] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which drive the expression of downstream target genes such as HOXA9 and MEIS1, leading to the proliferation of leukemia cells.[4][9][12] By disrupting the menin-MLL interaction, this compound inhibits the transcription of these target genes, leading to cell differentiation and apoptosis in MLL-rearranged leukemias.[4][9]

Troubleshooting Guide: this compound Precipitation

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Buffer

This is a common phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate.

Workflow for Troubleshooting Precipitation:

A Precipitation Observed B Reduce Final Concentration A->B Is concentration high? C Optimize Dilution Method (Serial Dilution) A->C Is dilution rapid? B->C Precipitation persists G Successful Solubilization B->G Lower concentration resolves issue D Use Co-solvents C->D Precipitation persists C->G Serial dilution resolves issue E Consider Formulation with Cyclodextrins D->E Precipitation persists D->G Co-solvent resolves issue F Adjust pH of Buffer (if compound is ionizable) E->F Precipitation persists E->G Cyclodextrin resolves issue F->G pH adjustment resolves issue

Caption: Troubleshooting workflow for this compound precipitation.

Solutions:

  • Reduce Final Concentration: The simplest approach is to test a lower final concentration of this compound. It's possible that the intended concentration exceeds its solubility limit in the specific aqueous medium.

  • Optimize Dilution Method: Instead of a single large dilution, employ a serial dilution method. This gradual decrease in the concentration of the organic solvent (DMSO) can help keep the compound in solution. A detailed protocol is provided below.

  • Utilize Co-solvents: The inclusion of a small percentage of a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds.[13]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][14]

Quantitative Strategies for Solubility Enhancement

While specific quantitative solubility data for this compound is limited, the following table provides general strategies and expected outcomes based on principles for poorly soluble compounds. Researchers should empirically determine the optimal conditions for their specific experimental setup.

StrategyAgentTypical Concentration RangeExpected Outcome & Considerations
Co-solvency Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Can significantly increase solubility. May affect some biological assays at higher concentrations.[13][15][16]
Ethanol1-5% (v/v)Can improve solubility. Volatility and potential for cellular toxicity should be considered.[17][18][19]
Propylene Glycol1-10% (v/v)Generally well-tolerated in cell culture at low concentrations.
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Forms inclusion complexes to enhance solubility. Generally considered safe for cell-based assays.[11][14]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-5% (w/v)Another effective cyclodextrin derivative for increasing solubility.
pH Adjustment pH of Buffer6.0 - 8.0The solubility of thieno[2,3-d]pyrimidines can be pH-dependent.[20] Determine the pKa of this compound if possible and adjust the buffer pH away from its isoelectric point.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Serial Dilution

This protocol is designed to minimize precipitation during the preparation of working solutions.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Primary Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of this compound powder. b. Dissolve the powder in the appropriate volume of 100% DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution: a. Thaw a single aliquot of the 10 mM primary stock solution. b. In a sterile microcentrifuge tube, prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed aqueous buffer. c. Mix immediately by gentle vortexing or flicking the tube. This creates a 1 mM solution in 10% DMSO.

  • Prepare the Final Working Solution: a. Add the 1 mM intermediate solution dropwise to the final volume of pre-warmed aqueous buffer while gently swirling. For example, to make a 10 µM final solution, add 10 µL of the 1 mM intermediate solution to 990 µL of buffer. b. The final DMSO concentration in this example will be 0.1%, which is generally well-tolerated by most cell lines.

Workflow for Serial Dilution:

A 10 mM this compound in 100% DMSO B 1 mM this compound in 10% DMSO/ 90% Aqueous Buffer A->B 1:10 Dilution C Final Working Concentration (e.g., 10 µM) in ~0.1% DMSO B->C 1:100 Dilution

Caption: Serial dilution workflow for preparing this compound working solutions.

Protocol 2: Kinetic Solubility Determination using UV-Vis Spectrophotometry

This protocol provides a method to estimate the kinetic solubility of this compound in your specific aqueous buffer.[21][22][23][24][25]

Materials:

  • 10 mM this compound in DMSO stock solution

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare a Standard Curve: a. Prepare a series of dilutions of the 10 mM this compound stock in 100% DMSO (e.g., 2 mM, 1 mM, 0.5 mM, 0.25 mM, 0.125 mM, 0 mM). b. In the 96-well plate, add 2 µL of each standard to triplicate wells. c. Add 198 µL of the aqueous buffer to each well. This will result in a 1:100 dilution with a final DMSO concentration of 1%. d. Measure the absorbance at the λmax of this compound. e. Plot absorbance versus concentration to generate a standard curve.

  • Prepare Samples for Solubility Assessment: a. In a new 96-well plate, add 2 µL of the 10 mM this compound stock solution to multiple wells. b. Add 198 µL of the aqueous buffer to each well to achieve a final concentration of 100 µM (assuming no precipitation). c. Seal the plate and incubate at room temperature or 37°C for 1-2 hours with gentle shaking.

  • Measure Solubility: a. After incubation, visually inspect the wells for any precipitation. b. Centrifuge the plate to pellet any precipitate. c. Carefully transfer a known volume of the supernatant to a new 96-well plate. d. Measure the absorbance of the supernatant at the λmax. e. Use the standard curve to determine the concentration of soluble this compound. This is the kinetic solubility under these conditions.

Menin-MLL Signaling Pathway

This compound targets a key interaction in a signaling pathway that is crucial for the development of certain types of leukemia. The diagram below illustrates this pathway.

cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Leads to Leukemia Leukemia Cell Proliferation & Survival Transcription->Leukemia Drives MI22 This compound MI22->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

This technical support guide provides a starting point for addressing solubility issues with this compound. Due to the limited availability of specific quantitative data, an empirical approach to optimizing solubility for each unique experimental condition is strongly recommended.

References

Technical Support Center: Best Practices for MI-2-2 Use in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of MI-2-2, a potent menin-MLL inhibitor, in high-throughput screening (HTS) applications.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins.[1] It binds to menin with a high affinity (Kd = 22 nM), preventing it from interacting with MLL.[1] This disruption is critical because the menin-MLL interaction is essential for the oncogenic activity of MLL fusion proteins, which are implicated in certain types of leukemia.[2][3] By inhibiting this interaction, this compound effectively reverses the leukemogenic activity of MLL fusion proteins, leading to the downregulation of target genes like HOXA9 and MEIS1, inhibition of cell proliferation, and induction of apoptosis and differentiation in MLL-rearranged leukemia cells.[1][3][4][5][6]

2. What are the recommended HTS assay formats for screening this compound and similar compounds?

For screening inhibitors of the menin-MLL interaction like this compound, Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are highly suitable assay formats. These methods are well-suited for studying protein-protein interactions and have been successfully used to identify and characterize menin-MLL inhibitors.[2][3][7]

3. What is the recommended starting concentration of this compound for HTS assays?

Based on its in vitro potency, a starting concentration range of 1 µM to 10 µM is recommended for primary HTS screens. This compound has demonstrated IC50 values in the nanomolar range in biochemical assays (e.g., 46 nM against the menin-MBM1 interaction).[1] However, cellular assays may require slightly higher concentrations to achieve the desired effect.

4. How should I prepare and store this compound stock solutions?

This compound is typically soluble in DMSO.[8] For HTS applications, it is advisable to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions for assays, the final DMSO concentration should be kept low (typically ≤1%) to minimize solvent effects on the assay and cell health.

5. What are the known off-target effects or potential for promiscuity of this compound?

While this compound is designed to be a specific inhibitor of the menin-MLL interaction, like all small molecules, it has the potential for off-target effects. Promiscuity, or the ability of a compound to bind to multiple targets, is a consideration in drug discovery.[9][10][11] It is recommended to include counter-screens and selectivity assays against related targets or other protein classes to assess the specificity of this compound and any identified hits from an HTS campaign.

Troubleshooting Guides

Issue 1: High Variability or Low Z'-factor in the HTS Assay

A low Z'-factor (<0.5) indicates poor assay quality and high variability between positive and negative controls.

Potential Cause Troubleshooting Step
Reagent Instability Ensure all reagents, including this compound, proteins, and detection reagents, are stored properly and have not undergone multiple freeze-thaw cycles.[12] Prepare fresh reagents for each experiment.
Inconsistent Dispensing Calibrate and validate all liquid handling instrumentation to ensure accurate and precise dispensing of all reagents.
Plate Edge Effects Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation and temperature gradients.
Signal Instability Optimize the incubation time for the assay to ensure the signal is stable and read at a consistent time point for all plates.
Issue 2: Compound Precipitation in Assay Wells

Precipitation of this compound or other library compounds can lead to false-positive or false-negative results.

Potential Cause Troubleshooting Step
Low Compound Solubility Decrease the final concentration of the screening compounds. The solubility of this compound can be influenced by the assay buffer composition.[13]
Assay Buffer Incompatibility Evaluate the effect of different buffer components, pH, and ionic strength on compound solubility. Consider the addition of a small percentage of a co-solvent if compatible with the assay.
Incorrect Dilution Method Ensure a serial dilution method is used that minimizes the risk of compound crashing out of solution. A "plunge" into high aqueous buffer from a DMSO stock can sometimes cause precipitation.
Issue 3: High Rate of False Positives

False positives are compounds that appear active in the primary screen but are not true inhibitors of the menin-MLL interaction.

Potential Cause Troubleshooting Step
Assay Interference Compounds may interfere with the detection method (e.g., autofluorescence in FP assays). Implement a counter-screen to identify and eliminate such compounds.
Promiscuous Inhibitors Some compounds may non-specifically inhibit proteins. Perform secondary assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm direct binding to menin.
Cytotoxicity In cell-based assays, compound toxicity can lead to a decrease in signal that mimics inhibition. Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to distinguish true inhibitors from cytotoxic compounds.[14][15][16]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target InteractionAssay FormatIC50Reference
menin-MBM1Fluorescence Polarization46 nM[1]
menin-MLL (bivalent)Fluorescence Polarization520 nM[1]
Table 2: Cellular Activity of Menin-MLL Inhibitors
Cell LineMLL FusionInhibitorGI50Reference
MV4;11MLL-AF4MI-29.5 µM[3]
KOPN-8MLL-ENLMI-27.2 µM[3]
ML-2MLL-AF6MI-28.7 µM[3]
MonoMac6MLL-AF9MI-218 µM[3]
MLL-AF9 transduced BMCsMLL-AF9This compound~ low µM[1]
MV4;11MLL-AF4This compound~ low µM[1]

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This protocol is designed to identify compounds that disrupt the interaction between menin and a fluorescently labeled MLL peptide.

Materials:

  • Recombinant human menin protein

  • Fluorescein-labeled MLL peptide (e.g., FITC-MBM1)

  • This compound (as a positive control)

  • Assay Buffer: (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Using an acoustic dispenser or other liquid handler, dispense a small volume (e.g., 100 nL) of library compounds and this compound controls into the assay plate wells.

  • Protein-Peptide Mix Preparation: Prepare a master mix containing menin and the FITC-labeled MLL peptide in assay buffer. The final concentrations should be optimized, but a starting point could be 150 nM menin and 15 nM FITC-MBM1.[8]

  • Dispensing Protein-Peptide Mix: Add the protein-peptide mix to the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[8]

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls.

AlphaLISA Assay

This protocol utilizes a proximity-based assay to detect the menin-MLL interaction.

Materials:

  • Recombinant human menin protein (e.g., His-tagged)

  • Recombinant MLL fragment (e.g., Biotinylated)

  • This compound (as a positive control)

  • AlphaLISA Acceptor beads (e.g., Nickel Chelate)

  • AlphaLISA Donor beads (Streptavidin-coated)

  • AlphaLISA Assay Buffer

  • 384-well, white microplates

  • AlphaLISA-compatible plate reader

Procedure:

  • Compound Plating: Dispense library compounds and this compound controls into the assay plate wells.

  • Menin and Acceptor Bead Incubation: Prepare a mix of His-tagged menin and Nickel Chelate Acceptor beads in assay buffer. Add this mix to the wells and incubate as per the manufacturer's recommendation.

  • MLL and Donor Bead Addition: Prepare a mix of biotinylated MLL and Streptavidin Donor beads in assay buffer. Add this mix to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 30-60 minutes).

  • Measurement: Read the AlphaLISA signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO and this compound controls.

Mandatory Visualization

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA (e.g., HOXA9 promoter) MLL_Fusion->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Leads to MI_2_2 This compound MI_2_2->Menin Inhibits

Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.

HTS_Workflow AssayDev Assay Development & Optimization PilotScreen Pilot Screen AssayDev->PilotScreen FullHTS Full HTS Campaign PilotScreen->FullHTS DataAnalysis Data Analysis & Hit Identification FullHTS->DataAnalysis HitConfirm Hit Confirmation DataAnalysis->HitConfirm DoseResponse Dose-Response & IC50 Determination HitConfirm->DoseResponse SecondaryAssays Secondary Assays (e.g., Orthogonal, Selectivity) DoseResponse->SecondaryAssays HitToLead Hit-to-Lead Optimization SecondaryAssays->HitToLead Troubleshooting_Decision_Tree Start Low Z' or High Variability? CheckReagents Check Reagent Stability & Preparation Start->CheckReagents Yes HighFalsePositives High False Positive Rate? Start->HighFalsePositives No CheckDispensing Verify Liquid Handler Performance CheckReagents->CheckDispensing CheckPlates Assess Plate Effects (Edge, Evaporation) CheckDispensing->CheckPlates CheckPlates->HighFalsePositives RunCounterScreen Implement Counter-Screen for Assay Interference HighFalsePositives->RunCounterScreen Yes Proceed Proceed with Validated Hits HighFalsePositives->Proceed No ConfirmBinding Confirm Direct Binding (e.g., SPR, ITC) RunCounterScreen->ConfirmBinding AssessCytotoxicity Run Cytotoxicity Assay ConfirmBinding->AssessCytotoxicity AssessCytotoxicity->Proceed

References

Technical Support Center: Minimizing MI-2-2 Toxicity to Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-2-2, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity to non-target cells during your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its intended therapeutic target?

This compound is a small molecule inhibitor that specifically targets the protein-protein interaction between menin and MLL.[1][2] In leukemias with MLL rearrangements, the fusion proteins created are dependent on this interaction for their oncogenic activity. By binding to menin with a high affinity (Kd = 22 nM), this compound disrupts this interaction, leading to the downregulation of target genes like HOXA9 and MEIS1, cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][2][3]

Q2: What is the known selectivity profile of this compound against cancer cells without MLL rearrangements?

This compound has demonstrated significant selectivity for MLL-rearranged leukemia cells. Studies have shown that it has weak or no activity in leukemia cell lines that do not harbor MLL translocations. For instance, at a concentration of 12 µM, this compound showed minimal inhibition (≤16%) in non-MLL leukemia cell lines such as Kasumi-1 and HAL-01, while being highly effective in MLL-rearranged lines.[4]

Q3: What are the potential off-target effects of this compound on normal, non-cancerous cells?

While specific data on a wide range of normal human cells is limited in publicly available literature, preclinical studies with menin-MLL inhibitors have shown promising selectivity. Prolonged administration of menin-MLL inhibitors in animal models did not show evidence of significant toxicity or impairment of normal hematopoiesis. This suggests a favorable therapeutic window. However, it is crucial to empirically determine the toxicity profile in your specific non-target cell types of interest.

Q4: How can I minimize the risk of observing off-target toxicity in my in vitro experiments?

Several strategies can be employed to minimize off-target effects:

  • Dose-Response Titration: Always perform a dose-response curve to determine the lowest effective concentration of this compound that achieves the desired on-target effect in your MLL-rearranged cells. This will help you select a concentration range for your experiments that is less likely to induce off-target toxicity.

  • Use Appropriate Controls:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound.

    • Non-Target Cell Line Control: Include a non-MLL rearranged cell line in your experiments to assess the selectivity of the observed effects.

    • Positive Control for Toxicity: Use a known cytotoxic agent as a positive control to ensure your assay is sensitive enough to detect cell death.

  • Time-Course Experiments: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of any potential toxicity.

  • Selective Assays: Utilize assays that can differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) effects.

Troubleshooting Guides

Problem 1: High background toxicity observed in my non-target control cells.

  • Possible Cause: The concentration of this compound used is too high and is causing off-target effects.

    • Solution: Perform a dose-response experiment on your non-target cells to determine their IC50 value. Use concentrations well below the IC50 for your primary experiments.

  • Possible Cause: The solvent (e.g., DMSO) used to dissolve this compound is causing toxicity.

    • Solution: Test the toxicity of the solvent alone at the final concentration used in your experiments. If toxic, consider using a lower concentration of the solvent or exploring alternative, less toxic solvents if compatible with this compound solubility.

  • Possible Cause: The non-target cells are particularly sensitive to perturbations.

    • Solution: Ensure optimal cell culture conditions (e.g., media, serum, density) for your non-target cells. Consider using a different, more robust non-target cell line for comparison.

Problem 2: Inconsistent results in my cell viability assays.

  • Possible Cause: Uneven cell seeding in the multi-well plates.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause: Edge effects in the multi-well plates due to evaporation.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Interference of this compound with the assay reagents.

    • Solution: Run a cell-free control with this compound and the assay reagent to check for any direct chemical interaction that might affect the readout.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound in various cell lines.

Table 1: In Vitro Activity of this compound in MLL-Rearranged and Non-MLL Cell Lines

Cell LineMLL StatusAssay TypeParameterValueReference
MV4;11MLL-AF4Growth InhibitionGI50~3 µM[3]
MLL-AF9 transduced BMCsMLL-AF9Growth Inhibition-Strong Inhibition[3]
Kasumi-1Non-MLLProliferation% Inhibition (at 12 µM)≤16%[4]
HAL-01Non-MLLProliferation% Inhibition (at 12 µM)≤16%[4]

Table 2: Binding Affinity and Inhibitory Concentrations of this compound

ParameterDescriptionValueReference
KdBinding affinity to menin22 nM[1][2]
IC50Inhibition of menin-MBM1 interaction46 nM[1]
IC50Inhibition of menin-bivalent MLL interaction520 nM[1]

Experimental Protocols

Here are detailed protocols for key experiments to assess the toxicity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your target and non-target cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, G2/M phases).

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ice-cold ethanol

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

Signaling Pathway of Menin-MLL Inhibition

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental Workflow for Assessing Non-Target Toxicity

Toxicity_Workflow cluster_setup Experimental Setup cluster_assays Toxicity Assessment cluster_analysis Data Analysis and Interpretation start Start seed_cells Seed Target and Non-Target Cells start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle_assay dose_response_curves Generate Dose-Response Curves viability_assay->dose_response_curves apoptosis_assay->dose_response_curves cell_cycle_assay->dose_response_curves determine_ic50 Determine IC50/GI50 Values dose_response_curves->determine_ic50 compare_selectivity Compare Selectivity: Target vs. Non-Target determine_ic50->compare_selectivity end Conclusion compare_selectivity->end

Caption: Workflow for evaluating this compound non-target toxicity.

Troubleshooting Logic for High Background Toxicity

Troubleshooting_Toxicity start High Background Toxicity in Non-Target Cells check_concentration Is this compound concentration too high? start->check_concentration check_solvent Is the solvent (DMSO) toxic? check_concentration->check_solvent No solution_dose Perform dose-response on non-target cells. Use lower concentration. check_concentration->solution_dose Yes check_cell_health Are the cells healthy and conditions optimal? check_solvent->check_cell_health No solution_solvent Test solvent toxicity alone. Use lower solvent % or alternative solvent. check_solvent->solution_solvent Yes solution_cell_health Optimize cell culture conditions. Consider a different cell line. check_cell_health->solution_cell_health No end Problem Resolved check_cell_health->end Yes solution_dose->end solution_solvent->end solution_cell_health->end

Caption: Decision tree for troubleshooting high background toxicity.

References

Validation & Comparative

A Comparative Guide to MI-2 and MI-2-2: A Tale of Two distinct Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted molecular therapies, the specific nomenclature of small molecule inhibitors is crucial to understanding their function and application. This guide provides a detailed comparison of two similarly named yet functionally distinct compounds: MI-2, an inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), and MI-2-2, an inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, clarifying the distinct targets, mechanisms of action, and potencies of these two molecules.

At a Glance: Key Differences

While their names might suggest a structural or functional relationship, MI-2 and this compound target entirely different proteins involved in distinct signaling pathways and cellular processes. MI-2 is a covalent inhibitor of the MALT1 paracaspase, a key regulator of NF-κB signaling in lymphocytes. In contrast, this compound is a potent disruptor of the protein-protein interaction between menin and MLL, a critical driver of gene expression in certain types of leukemia. A direct comparison of their potency is therefore not applicable to the same target. The following sections will detail the individual characteristics of each inhibitor.

MI-2: A MALT1 Paracaspase Inhibitor

MI-2 is an irreversible inhibitor of the MALT1 paracaspase, an enzyme that plays a crucial role in the activation of the NF-κB signaling pathway downstream of antigen receptor stimulation. By covalently binding to MALT1, MI-2 effectively blocks its proteolytic activity.

Quantitative Data for MI-2
ParameterValueTargetAssay Type
IC50 5.84 μMMALT1Biochemical Assay
GI50 0.2 - 0.5 μMMALT1-dependent DLBCL cell linesCell Proliferation Assay[1][2]
MALT1 Signaling Pathway and Inhibition by MI-2

The diagram below illustrates the canonical NF-κB signaling pathway initiated by B-cell receptor (BCR) activation and the point of intervention by MI-2.

MALT1_Pathway BCR BCR Activation SYK SYK BCR->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKCβ PLCg2->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Gene Expression Nucleus->Gene MI2 MI-2 MI2->MALT1

MALT1 Signaling Pathway Inhibition by MI-2
Experimental Protocol: MALT1 Proteolytic Activity Assay

A common method to determine the potency of MALT1 inhibitors like MI-2 is a high-throughput screening assay using a fluorogenic substrate.[1][2]

Objective: To measure the half-maximal inhibitory concentration (IC50) of MI-2 against MALT1 protease activity.

Materials:

  • Recombinant full-length wild-type MALT1 protein.

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).

  • Assay buffer.

  • MI-2 compound at various concentrations.

  • Positive control inhibitor (e.g., Z-VRPR-FMK).

  • Negative control (buffer only).

  • 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • A solution of the MALT1 substrate Ac-LRSR-AMC is prepared in the assay buffer.

  • Serial dilutions of MI-2 are prepared to test a range of concentrations (e.g., 0.122–62.5 µM).[2]

  • The MALT1 enzyme, substrate, and varying concentrations of MI-2 (or controls) are added to the wells of a 384-well plate.

  • The reaction is incubated at room temperature.

  • Fluorescence is measured at two different time points using an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[1][2] This two-point measurement helps to eliminate false positives from autofluorescent compounds.[1][2]

  • The percent inhibition is calculated using the formula: {[fluorescence_test_compound (T2-T1) - fluorescence_neg_ctrl (T2-T1)] / [fluorescence_pos_ctrl (T2-T1) - fluorescence_neg_ctrl (T2-T1)]} × 100.[1][2]

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the MI-2 concentration and fitting the data to a dose-response curve.

This compound: A Menin-MLL Interaction Inhibitor

This compound is a second-generation small molecule inhibitor designed to disrupt the protein-protein interaction between menin and MLL.[3] This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of acute leukemia. By binding to menin, this compound prevents its association with MLL, leading to the downregulation of target genes like Hoxa9 and subsequent inhibition of leukemia cell proliferation.[3][4]

Quantitative Data for this compound
ParameterValueTargetAssay Type
Kd 22 nMMeninIsothermal Titration Calorimetry[3][4]
IC50 46 nMMenin-MBM1 InteractionBiochemical Assay[3][4]
IC50 520 nMMenin-MLL (bivalent fragment) InteractionBiochemical Assay[3][4]
Menin-MLL Interaction and Disruption by this compound

The diagram below illustrates the interaction between menin and MLL, which is essential for the recruitment of the MLL complex to target genes, and how this compound disrupts this interaction.

Menin_MLL_Pathway cluster_complex Menin-MLL Complex Menin Menin MLL MLL Menin->MLL DNA DNA Menin->DNA MLL->DNA HOXA9 HOXA9 Gene DNA->HOXA9 Transcription Leukemogenic Gene Transcription HOXA9->Transcription MI22 This compound MI22->Menin

Menin-MLL Interaction Disruption by this compound
Experimental Protocol: Menin-MLL Interaction Assay

Fluorescence Polarization (FP) is a common method to assess the disruption of the menin-MLL interaction by inhibitors like this compound.

Objective: To measure the IC50 of this compound for the inhibition of the menin-MLL interaction.

Materials:

  • Recombinant menin protein.

  • A fluorescently labeled peptide derived from the MLL menin-binding motif 1 (FITC-MBM1).

  • FP buffer.

  • This compound compound at various concentrations.

  • DMSO (as a vehicle control).

  • 384-well plates.

  • A fluorescence polarization plate reader.

Procedure:

  • A mixture of FITC-MBM1 (e.g., 15 nM) and menin (e.g., 150 nM) is prepared in FP buffer and incubated in the dark at room temperature for 1 hour to allow for complex formation.[5]

  • Serial dilutions of this compound are prepared in DMSO.

  • A small volume of each this compound dilution (or DMSO for control) is added to the wells containing the pre-formed menin-FITC-MBM1 complex.

  • The plate is incubated in the dark at room temperature for 1 hour.[5]

  • Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 495 nm) and emission (e.g., 525 nm) filters.[5]

  • The change in fluorescence polarization is used to determine the degree of inhibition of the menin-MLL interaction.

  • IC50 values are calculated by plotting the inhibition data against the logarithm of the this compound concentration and fitting to a dose-response curve.

Conclusion

This guide clarifies that MI-2 and this compound are distinct molecular entities with different targets and mechanisms of action. MI-2 is a MALT1 paracaspase inhibitor with micromolar potency, targeting the NF-κB signaling pathway. In contrast, this compound is a highly potent menin-MLL interaction inhibitor with nanomolar affinity, disrupting a key driver of MLL-rearranged leukemias. For researchers and drug developers, understanding these fundamental differences is paramount for the correct application and interpretation of experimental results involving these compounds.

References

Validating MI-2-2 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MI-2-2 is a potent and specific small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.[1][2] Validating that this compound effectively engages its target, the menin protein, within a cellular context is a crucial step in preclinical drug development. This guide provides a comparative overview of key experimental methods to confirm and quantify the target engagement of this compound in cells, offering supporting data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Target Engagement Validation Methods

The selection of a target engagement validation method depends on various factors, including the specific research question, available resources, and desired throughput. The following table summarizes and compares the key features of four widely used techniques.

MethodPrincipleThroughputSensitivityKey AdvantagesKey Disadvantages
Co-Immunoprecipitation (Co-IP) Captures protein complexes to demonstrate the disruption of the menin-MLL interaction by this compound.LowModerate to HighDirectly assesses the disruption of the protein-protein interaction in a cellular context.Can be technically challenging; prone to false negatives if the interaction is transient or weak.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of menin upon this compound binding.Low to HighHighLabel-free method that can be performed in intact cells and tissues, providing evidence of direct target binding.[3]Not all protein-ligand interactions result in a significant thermal shift; requires specific antibodies or mass spectrometry for detection.[4][5]
Chromatin Immunoprecipitation (ChIP-qPCR) Quantifies the displacement of the menin-MLL complex from the promoter regions of target genes.Low to MediumHighProvides direct evidence of target modulation at the chromatin level.A multi-day protocol that can be complex and requires high-quality antibodies.[6]
Quantitative RT-PCR (qRT-PCR) Measures the downstream effect of target engagement by quantifying the mRNA levels of MLL target genes.HighHighA robust and high-throughput method to assess the functional consequence of target engagement.An indirect measure of target engagement; changes in gene expression can be influenced by off-target effects.

Quantitative Data Summary

The following table presents key quantitative data for this compound, demonstrating its potency and affinity for its target, menin.

ParameterValueMethodReference
Binding Affinity (Kd) 22 nMIsothermal Titration Calorimetry (ITC)[1][2]
IC50 (Menin-MBM1) 46 nMBiochemical Assay[1][2]
IC50 (Menin-MLL bivalent fragment) 520 nMBiochemical Assay[1][2]
Cellular Growth Inhibition (GI50) in MLL-rearranged leukemia cells ~5 µMCell Proliferation Assay[7]

Signaling Pathway and Experimental Workflows

To visualize the biological context and the experimental approaches for validating this compound target engagement, the following diagrams are provided.

Menin-MLL Signaling Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 Interaction DNA DNA MLL1->DNA Binds to Promoters H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes TargetGenes Target Genes (e.g., Hoxa9, Meis1) H3K4me3->TargetGenes Activates Transcription Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis MI_2_2 This compound MI_2_2->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway in leukemia.

This compound Target Engagement Validation Workflow cluster_direct Direct Target Engagement cluster_downstream Downstream Effects Start Treat Cells with this compound CoIP Co-Immunoprecipitation Start->CoIP CETSA Cellular Thermal Shift Assay Start->CETSA ChIP Chromatin Immunoprecipitation Start->ChIP qRT_PCR Quantitative RT-PCR Start->qRT_PCR Readout_CoIP Reduced Menin-MLL Co-precipitation CoIP->Readout_CoIP Readout_CETSA Increased Menin Thermal Stability CETSA->Readout_CETSA Readout_ChIP Decreased Menin/MLL Binding at Target Genes ChIP->Readout_ChIP Readout_qRT_PCR Decreased Hoxa9/Meis1 mRNA Levels qRT_PCR->Readout_qRT_PCR

References

A Comparative Guide to MI-2-2 and Other Epigenetic Drugs for Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of leukemia therapeutics is rapidly evolving, with a significant focus on epigenetic drugs that target the underlying machinery of gene expression. Among these, MI-2-2, a potent inhibitor of the menin-mixed lineage leukemia (MLL) interaction, has emerged as a promising therapeutic agent, particularly for leukemias with MLL rearrangements. This guide provides an objective comparison of this compound with other classes of epigenetic drugs used in leukemia, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

Introduction to Epigenetic Therapies in Leukemia

Epigenetic modifications, such as DNA methylation and histone alterations, play a crucial role in regulating gene expression without changing the DNA sequence itself.[1] Dysregulation of these processes is a hallmark of many cancers, including leukemia, leading to the silencing of tumor suppressor genes and the activation of oncogenes.[2] Epigenetic drugs aim to reverse these aberrant modifications, offering a targeted approach to cancer therapy.[1][2]

This guide focuses on a comparative analysis of the following epigenetic drug classes in the context of leukemia:

  • Menin-MLL Inhibitors (e.g., this compound): A newer class of drugs that disrupt the protein-protein interaction between menin and MLL fusion proteins, which are critical for the development of MLL-rearranged leukemias.

  • DNA Methyltransferase (DNMT) Inhibitors (e.g., Azacitidine, Decitabine): Hypomethylating agents that are established treatments for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2]

  • Histone Deacetylase (HDAC) Inhibitors (e.g., Panobinostat, Vorinostat): Drugs that increase histone acetylation, leading to a more open chromatin structure and altered gene expression.[1]

  • Isocitrate Dehydrogenase (IDH) Inhibitors (e.g., Ivosidenib, Enasidenib): Targeted therapies for leukemias with mutations in the IDH1 and IDH2 genes.[3]

  • DOT1L Inhibitors: Another class of histone methyltransferase inhibitors being investigated for MLL-rearranged leukemia.

This compound: A Targeted Approach for MLL-Rearranged Leukemia

This compound is a second-generation, cell-permeable small molecule that potently and specifically disrupts the interaction between menin and the MLL1 protein (or its oncogenic fusion partners).[4] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[5] By blocking this interaction, this compound leads to the downregulation of these key oncogenes, resulting in cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[4][6]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other epigenetic drugs from preclinical studies in leukemia cell lines. It is important to note that direct head-to-head comparisons in the same experimental settings are limited.

Table 1: In Vitro Efficacy of this compound in MLL-Rearranged Leukemia Cell Lines

Cell LineMLL FusionAssayMetricThis compound ValueReference
MV4;11MLL-AF4ProliferationGI₅₀~3 µM[7]
ML-2MLL-AF6Proliferation->95% inhibition at 6 µM[5]
MOLM-13MLL-AF9Proliferation->95% inhibition at 6 µM[5]
KOPN-8MLL-ENLProliferation->95% inhibition at 6 µM[5]
MLL-AF9 transduced BMCsMLL-AF9Proliferation-Stable growth suppression at 12 µM[8]

Table 2: In Vitro Efficacy of Other Epigenetic Drugs in Leukemia Cell Lines

Drug ClassDrugCell Line(s)AssayMetricValueReference
Menin-MLL Inhibitor MI-2MV4;11 (MLL-AF4)ProliferationGI₅₀9.5 µM[9]
KOPN-8 (MLL-ENL)ProliferationGI₅₀7.2 µM[9]
ML-2 (MLL-AF6)ProliferationGI₅₀8.7 µM[9]
MonoMac6 (MLL-AF9)ProliferationGI₅₀18 µM[9]
DOT1L Inhibitor EPZ-5676MLL-AF9 cellsDifferentiation-Induced differentiation[8]
HDAC Inhibitor PanobinostatAML cell linesApoptosis-Induces apoptosis[1]
DNMT Inhibitor DecitabineOvarian cancer cellsProliferation-Sensitivity correlates with DNMT1 expression[10]
IDH1 Inhibitor GSK864HT1080 (IDH1 R132C)2-HG ProductionEC₅₀320 nM[4]

Table 3: Comparative Efficacy of Menin and DOT1L Inhibitors in MLL-Rearranged Leukemia

TreatmentEffectModel SystemReference
This compound (Menin Inhibitor) Induces differentiation and cell killingMLL disease models[11]
EPZ-5676 (DOT1L Inhibitor) Limited response as a single agentMLL-rearranged leukemia models[11]
This compound + EPZ-5676 Markedly enhanced differentiation and cell killingMLL disease models[11][12]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by each class of epigenetic drugs.

MI_2_2_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes MLL_fusion->HOXA9_MEIS1 Upregulates Transcription DNA->HOXA9_MEIS1 Contains Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI_2_2 This compound MI_2_2->Menin Inhibits Interaction DNMT_Inhibitor_Pathway cluster_nucleus Nucleus DNMT1 DNMT1 DNA DNA DNMT1->DNA Methylates Tumor_Suppressor Tumor Suppressor Genes DNMT1->Tumor_Suppressor Hypermethylates Promoter DNA->Tumor_Suppressor Contains Gene_Silencing Gene Silencing Tumor_Suppressor->Gene_Silencing DNMT_Inhibitor DNMT Inhibitor (e.g., Azacitidine) DNMT_Inhibitor->DNMT1 Inhibits HDAC_Inhibitor_Pathway cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression HDAC_Inhibitor HDAC Inhibitor (e.g., Panobinostat) HDAC_Inhibitor->HDAC Inhibits IDH_Inhibitor_Pathway cluster_cytoplasm Cytoplasm/Mitochondria mutant_IDH Mutant IDH1/2 alpha_KG α-Ketoglutarate mutant_IDH->alpha_KG Converts two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH->two_HG alpha_KG->two_HG TET2 TET2 two_HG->TET2 Inhibits Differentiation_Block Differentiation Block TET2->Differentiation_Block Prevents IDH_Inhibitor IDH Inhibitor (e.g., Ivosidenib) IDH_Inhibitor->mutant_IDH Inhibits MTT_Assay_Workflow A Seed Leukemia Cells in 96-well plate B Add Test Compounds (e.g., this compound) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate GI₅₀ G->H AnnexinV_Workflow A Treat Cells with Epigenetic Drugs B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V and Propidium Iodide C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F

References

Specificity of MI-2-2 for Menin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the menin inhibitor MI-2-2 with other notable alternatives, focusing on their specificity and performance as documented in experimental studies. The information is intended to assist researchers in making informed decisions for their investigations into MLL-rearranged leukemias and other menin-dependent cancers.

Introduction to Menin Inhibition

Menin, a nuclear protein encoded by the MEN1 gene, plays a critical role in regulating gene transcription. In certain types of acute leukemia, particularly those with mixed-lineage leukemia (MLL) gene rearrangements, menin forms a complex with the MLL fusion protein. This interaction is essential for the leukemogenic activity of MLL fusion proteins, making the menin-MLL interaction a prime therapeutic target. Small molecule inhibitors that disrupt this protein-protein interaction have emerged as a promising class of targeted therapies. This compound is one such inhibitor that has been extensively studied. This guide assesses its specificity in the context of other menin inhibitors.

Quantitative Comparison of Menin Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of this compound and other selected menin inhibitors. Lower values for the dissociation constant (Kd), inhibition constant (Ki), and 50% inhibitory concentration (IC50) indicate higher potency.

InhibitorTargetKd/Ki (nM)IC50 (nM)Assay Type
This compound Menin22 (Kd)[1]46 (vs. MBM1)[1]Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)[1]
MI-2Menin158 (Kd)446ITC, FP
Revumenib (SNDX-5613)Menin-KMT2A0.149 (Ki)[2]10-20 (cellular)[2]Binding Assay, Cell-based Assays[2]
Ziftomenib (KO-539)Menin-MLLNot explicitly reportedNot explicitly reportedCell-based Assays

The Menin-MLL Interaction Pathway

The oncogenic activity of MLL fusion proteins is dependent on the formation of a ternary complex with menin and the chromatin-associated protein LEDGF. Menin acts as a scaffold, connecting the MLL fusion protein to LEDGF, which in turn tethers the complex to chromatin, leading to the aberrant expression of target genes like HOXA9 and MEIS1 that drive leukemogenesis. Menin inhibitors competitively bind to a pocket on menin that is critical for its interaction with MLL, thereby disrupting the formation of this oncogenic complex.[3]

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_complex Oncogenic Complex Menin Menin LEDGF LEDGF Menin->LEDGF Binds to MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin Binds to Chromatin Chromatin LEDGF->Chromatin Tethers to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Upregulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives MI22 This compound MI22->Menin Inhibits Interaction

Caption: The Menin-MLL interaction pathway and the inhibitory action of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay is a common method to measure the binding affinity of small molecules to a target protein.

  • Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled peptide (in this case, a fragment of MLL, such as MBM1). When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger menin protein, its tumbling is slowed, leading to an increase in fluorescence polarization.

  • Protocol:

    • A fluorescently labeled MLL peptide (e.g., FITC-MBM1) is incubated with purified menin protein in a suitable buffer.

    • The inhibitor of interest (e.g., this compound) is added at varying concentrations.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The fluorescence polarization is measured using a microplate reader.

    • The IC50 value is determined by plotting the decrease in fluorescence polarization against the inhibitor concentration.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Protocol:

    • A solution of the inhibitor is titrated into a solution containing the menin protein in the sample cell of a calorimeter.

    • The heat change upon each injection is measured.

    • The data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

Specificity and Off-Target Effects

A critical aspect of any targeted therapy is its specificity for the intended target. Off-target effects can lead to toxicity and reduce the therapeutic window of a drug.

Based on available literature, menin inhibitors as a class, including this compound, have not been associated with significant off-target toxicities.[5] The most common adverse effects observed in clinical trials of menin inhibitors like revumenib are differentiation syndrome, which is considered an on-target effect, and manageable side effects such as nausea and QTc prolongation.[6]

The following diagram illustrates the workflow for assessing inhibitor specificity.

Specificity_Workflow cluster_in_vitro In Vitro Assessment cluster_cellular Cellular Assessment cluster_in_vivo In Vivo Assessment Binding_Assay Binding Assays (FP, ITC) Cell_Viability Cell Viability Assays (MLL-r vs. WT cells) Binding_Assay->Cell_Viability Confirm Potency Enzymatic_Assay Off-Target Screening (e.g., Kinase Panel) Enzymatic_Assay->Cell_Viability Assess Selectivity Xenograft_Models Xenograft Models Cell_Viability->Xenograft_Models Validate Efficacy Target_Engagement Target Engagement Assays (e.g., CETSA) Target_Engagement->Xenograft_Models Confirm On-Target Effect Toxicity_Studies Toxicity Studies Xenograft_Models->Toxicity_Studies Evaluate Safety

Caption: A typical workflow for assessing the specificity of a menin inhibitor.

Conclusion

This compound is a potent and specific inhibitor of the menin-MLL interaction. While newer agents like revumenib demonstrate higher potency in biochemical and cellular assays, this compound remains a valuable tool for preclinical research due to its well-characterized mechanism of action and specificity for MLL-rearranged cells. The lack of significant off-target toxicities reported for the broader class of menin inhibitors further supports their therapeutic potential. Future studies providing direct, head-to-head comparisons of the off-target profiles of various menin inhibitors will be beneficial for the continued development of this promising class of anticancer agents.

References

A Comparative Analysis of Menin-MLL Inhibitors: MI-2-2 vs. VTP50469

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction: MI-2-2 and VTP50469. Both compounds target a critical protein-protein interaction essential for the proliferation of MLL-rearranged (MLL-r) leukemias, a subtype of acute leukemia with a historically poor prognosis.[1][2][3] This analysis is designed to assist researchers in making informed decisions for their preclinical and translational studies.

At a Glance: Key Quantitative Data

The following table summarizes the key biochemical and cellular potencies of this compound and VTP50469, highlighting the significantly higher potency of VTP50469.

ParameterThis compoundVTP50469Reference
Binding Affinity (Kd to Menin) 22 nMNot explicitly stated, but high affinity is reported.[4][5]
Inhibitory Constant (Ki) Not explicitly stated104 pM[6][7][8]
IC50 (Menin-MBM1 interaction) 46 nMNot explicitly stated[4][5]
IC50 (Menin-bivalent MLL interaction) 520 nMNot explicitly stated[4][5]
Cellular IC50 (MOLM-13, MLL-AF9) Low micromolar range13 nM[4][8]
Cellular IC50 (MV4;11, MLL-AF4) Low micromolar range17 nM[4][8]
Cellular IC50 (RS4;11, MLL-AF4) Not explicitly stated25 nM[8]
Oral Bioavailability PoorOrally bioavailable[9][10]

Mechanism of Action: Disrupting the Menin-MLL Axis

Both this compound and VTP50469 function by competitively binding to a hydrophobic pocket on the surface of menin, the same site where the N-terminus of MLL and its oncogenic fusion partners (e.g., MLL-AF9, MLL-AF4) would normally bind.[2][5] This disruption is critical, as the menin-MLL interaction is essential for tethering the MLL fusion protein complex to chromatin at specific gene loci, leading to the aberrant expression of leukemogenic target genes such as HOXA9 and MEIS1.[1][2]

By inhibiting this interaction, both compounds trigger a cascade of downstream events that are detrimental to MLL-r leukemia cells. These include the displacement of the menin-MLL complex from chromatin, a subsequent reduction in the expression of MLL target genes, and ultimately, the induction of cellular differentiation and apoptosis.[4][9]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention MLL1 MLL1 Menin_N Menin MLL1->Menin_N Interaction Chromatin_N Chromatin Menin_N->Chromatin_N Recruitment TargetGenes_N Target Genes (e.g., HOXA9) Chromatin_N->TargetGenes_N Activation Differentiation_N Normal Differentiation TargetGenes_N->Differentiation_N Promotes MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin_L Menin MLL_Fusion->Menin_L Aberrant Interaction Chromatin_L Chromatin Menin_L->Chromatin_L Recruitment LeukemicGenes Leukemogenic Genes (e.g., HOXA9, MEIS1) Chromatin_L->LeukemicGenes Upregulation Proliferation Leukemic Proliferation LeukemicGenes->Proliferation Block_Diff Blocked Differentiation LeukemicGenes->Block_Diff Inhibitor This compound or VTP50469 Menin_T Menin Inhibitor->Menin_T Binds to MLL pocket Apoptosis Apoptosis Inhibitor->Apoptosis Differentiation_T Differentiation Inhibitor->Differentiation_T MLL_Fusion_T MLL Fusion Protein Menin_T->MLL_Fusion_T Interaction Blocked

Figure 1: Signaling pathway of Menin-MLL interaction and its inhibition.

Comparative Performance and In Vivo Efficacy

While both inhibitors demonstrate the same mechanism of action, VTP50469 exhibits markedly superior potency and drug-like properties.

This compound: As a second-generation inhibitor developed from its predecessor MI-2, this compound shows good activity in cellular assays, effectively inhibiting the proliferation of MLL-rearranged leukemia cell lines and inducing differentiation.[4][5][11] However, its utility in vivo has been hampered by poor pharmacokinetic properties, limiting its translational potential.[10]

VTP50469: In contrast, VTP50469 was developed through structure-based drug design to be a potent, selective, and orally bioavailable inhibitor.[9][12] It demonstrates low nanomolar to picomolar potency in biochemical and cellular assays.[6][7][8] More significantly, VTP50469 has shown dramatic anti-leukemic activity in patient-derived xenograft (PDX) models of both MLL-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[9][13] Treatment with VTP50469 in these models led to a significant reduction in leukemia burden and prolonged survival, with some mice remaining disease-free long-term.[9][13]

Experimental Methodologies

The following are generalized protocols for key experiments used to characterize menin-MLL inhibitors, based on published studies.

Cell-Based Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on the proliferation of leukemia cell lines.

Protocol:

  • Cell Culture: MLL-rearranged cell lines (e.g., MOLM-13, MV4;11, RS4;11) and MLL-wildtype control cell lines are cultured in appropriate media and conditions.

  • Compound Preparation: A serial dilution of the inhibitor (this compound or VTP50469) is prepared in DMSO and then diluted in culture media to the final desired concentrations.

  • Treatment: Cells are seeded in 96-well plates and treated with the various concentrations of the inhibitor or a DMSO vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 3-7 days).

  • Viability Assessment: Cell viability is assessed using a commercially available assay such as CellTiter-Glo® (Promega) or by direct cell counting with trypan blue exclusion.

  • Data Analysis: The results are normalized to the DMSO control, and the IC50 value is calculated by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if the inhibitor displaces the menin-MLL complex from the chromatin of target genes.

Protocol:

  • Cell Treatment: MLL-rearranged cells are treated with the inhibitor or DMSO for a specified time (e.g., 48-72 hours).

  • Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to menin or MLL.

  • Immune Complex Capture: Protein A/G beads are used to capture the antibody-protein-DNA complexes.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked complexes are eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for the promoter regions of known MLL target genes (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.

cluster_analysis 9. Analysis start Start cell_culture 1. Culture MLL-r cells start->cell_culture treatment 2. Treat with Inhibitor or DMSO cell_culture->treatment crosslink 3. Cross-link protein-DNA treatment->crosslink shear 4. Shear chromatin crosslink->shear immunoprecipitate 5. Immunoprecipitate with anti-Menin/MLL shear->immunoprecipitate capture 6. Capture with beads immunoprecipitate->capture wash_elute 7. Wash and Elute capture->wash_elute reverse_purify 8. Reverse cross-links and purify DNA wash_elute->reverse_purify qPCR qPCR of target genes (e.g., HOXA9) reverse_purify->qPCR ChIP_seq ChIP-seq for genome-wide analysis reverse_purify->ChIP_seq end End

Figure 2: Experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion

Both this compound and VTP50469 are valuable research tools for probing the menin-MLL interaction in MLL-rearranged leukemias. However, for studies requiring in vivo application and for translational research with a view toward clinical development, VTP50469 presents a clear advantage due to its superior potency, selectivity, and oral bioavailability, which has been demonstrated to translate into significant efficacy in preclinical models of MLL-rearranged leukemia. The development of potent and orally available menin inhibitors like VTP50469 represents a promising therapeutic strategy for this high-risk leukemia subtype.

References

Validating the Downstream Effects of MI-2-2 on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the menin-MLL inhibitor MI-2-2 with other alternative compounds, focusing on their downstream effects on gene expression. Experimental data is presented to support these comparisons, along with detailed protocols for key validation assays.

Introduction to Menin-MLL Inhibition

The interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in certain types of acute leukemias, particularly those with MLL gene rearrangements.[1][2] This interaction is essential for the oncogenic activity of MLL fusion proteins, which aberrantly drive the expression of target genes, including the HOX gene family (e.g., HOXA9) and MEIS1, leading to blocked hematopoietic differentiation and enhanced cell proliferation.[2][3][4] Small molecule inhibitors that disrupt the menin-MLL interaction represent a promising therapeutic strategy for these leukemias.[5][6]

This compound is a potent and selective small-molecule inhibitor of the menin-MLL interaction.[6][7] It binds to menin with a low nanomolar affinity, effectively disrupting its interaction with MLL fusion proteins.[6][7] This guide will delve into the downstream consequences of this inhibition on gene expression, comparing this compound with other relevant inhibitors.

This compound and its Downstream Effects on Gene Expression

Treatment of MLL-rearranged leukemia cells with this compound leads to a significant and dose-dependent downregulation of key MLL fusion protein target genes.[3][6][7] This on-target effect validates its mechanism of action and is a crucial indicator of its therapeutic potential.

Key Target Genes: HOXA9 and MEIS1

The most consistently reported downstream targets of menin-MLL inhibition are HOXA9 and MEIS1.[1][3][4][5] These genes are critical for normal hematopoiesis, and their aberrant overexpression is a hallmark of MLL-rearranged leukemias.[8][9] this compound has been shown to effectively suppress the expression of both HOXA9 and MEIS1 in various MLL-rearranged leukemia cell lines.[3][6][10]

Comparative Analysis of Menin-MLL Inhibitors

Several other small molecules have been developed to inhibit the menin-MLL interaction. This section compares this compound with its predecessor, MI-2, and other notable inhibitors.

InhibitorTargetIC50 (nM)Kd (nM)Key Downstream Effects on Gene ExpressionReference
This compound Menin-MLL Interaction4622Downregulation of HOXA9 and MEIS1[6][7]
MI-2 Menin-MLL Interaction446158Downregulation of HOXA9 and MEIS1[3][6]
MIV-6 Menin-MLL Interaction5685Dose-dependent reduction in Hoxa9 and Meis1 expression[5]
VTP50469 Menin-MLL InteractionN/AN/ARapid suppression of MLL-fusion target gene expression, including HOXA and MEIS1[11]
MI-503 Menin-MLL InteractionN/AN/ADownregulation of MLL fusion target genes, including Hoxa9 and Meis1[12]
MI-463 Menin-MLL InteractionN/AN/AMarkedly reduced expression of Hoxa9 and Meis1[12]

As the table indicates, this compound demonstrates a significantly improved binding affinity and inhibitory concentration compared to its earlier version, MI-2.[6] This translates to more potent and sustained suppression of MLL-AF9–transformed bone marrow cell growth and target gene expression.[6] Other compounds like MIV-6 and VTP50469 also show effective downregulation of MLL target genes, highlighting the consistent downstream effect of inhibiting the menin-MLL interaction.[5][11]

Experimental Protocols for Validating Downstream Effects

To validate the downstream effects of menin-MLL inhibitors on gene expression, several key experiments are routinely performed.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the mRNA levels of specific MLL target genes (HOXA9, MEIS1) following treatment with a menin-MLL inhibitor.

Methodology:

  • Cell Culture and Treatment:

    • Culture MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) in appropriate media.

    • Treat cells with varying concentrations of the menin-MLL inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a real-time PCR system with specific primers for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Use a SYBR Green or TaqMan-based detection method.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling

Objective: To obtain a comprehensive, genome-wide view of the transcriptional changes induced by a menin-MLL inhibitor.

Methodology:

  • Sample Preparation:

    • Follow the same cell culture and treatment protocol as for qRT-PCR.

    • Extract high-quality total RNA.

  • Library Preparation:

    • Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon inhibitor treatment.

    • Conduct pathway and gene set enrichment analysis to understand the biological processes affected.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Menin_MLL_Inhibition_Pathway cluster_0 Menin-MLL Complex cluster_1 Target Gene Regulation Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction HOXA9 HOXA9 MLL_fusion->HOXA9 Upregulates MEIS1 MEIS1 MLL_fusion->MEIS1 Upregulates MI_2_2 This compound MI_2_2->Menin Inhibits Interaction

Mechanism of this compound action on the Menin-MLL pathway.

Gene_Expression_Validation_Workflow cluster_qRTPCR qRT-PCR cluster_RNASeq RNA-Seq start Start: MLL-rearranged leukemia cells treatment Treat with this compound or vehicle control start->treatment harvest Harvest cells and extract RNA treatment->harvest cDNA_synthesis cDNA Synthesis harvest->cDNA_synthesis library_prep Library Preparation harvest->library_prep qRTPCR_run Perform qRT-PCR cDNA_synthesis->qRTPCR_run qRTPCR_analysis Analyze target gene expression (HOXA9, MEIS1) qRTPCR_run->qRTPCR_analysis end End: Validated downstream effects on gene expression qRTPCR_analysis->end sequencing High-throughput sequencing library_prep->sequencing RNASeq_analysis Analyze global gene expression changes sequencing->RNASeq_analysis RNASeq_analysis->end

Experimental workflow for validating gene expression.

Conclusion

This compound is a highly effective inhibitor of the menin-MLL interaction, leading to the specific downregulation of key oncogenic driver genes such as HOXA9 and MEIS1. This guide has provided a comparative overview of this compound and other menin-MLL inhibitors, demonstrating a consistent mechanism of action across this class of compounds. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to validate the downstream effects of these and other potential therapeutic agents targeting the menin-MLL axis in leukemia. The continued investigation and development of potent and specific menin-MLL inhibitors hold significant promise for the treatment of MLL-rearranged leukemias.

References

Comparative Cross-Reactivity Analysis of the Menin-MLL Inhibitor MI-2-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of MI-2-2, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI), with other emerging alternatives in the same class. The objective is to offer a clear, data-driven perspective on the selectivity of these compounds, which is a critical parameter in the development of targeted therapies.

The menin-MLL interaction is a key driver in a subset of acute leukemias, and its inhibition has emerged as a promising therapeutic strategy. This compound is a second-generation small molecule inhibitor that has demonstrated significant potency in disrupting this interaction. However, a thorough understanding of its off-target effects is crucial for predicting potential side effects and for the design of more specific future inhibitors.

In Vitro Selectivity Profile of Menin-MLL Inhibitors

While comprehensive head-to-head cross-reactivity studies for all menin-MLL inhibitors are not publicly available, this section summarizes the existing data on the selectivity of this compound and its key alternatives, revumenib (SNDX-5613) and ziftomenib (KO-539). The data is compiled from various sources and presented to facilitate a comparative assessment.

InhibitorPrimary TargetOff-Target Screening PanelKey FindingsReference
This compound Menin-MLL InteractionNot explicitly reported in broad panel screens. Selectivity inferred from cell-based assays.Potently inhibits proliferation of MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) with minimal effect on non-MLL leukemia cell lines.[Source describing cellular selectivity]
Revumenib (SNDX-5613) Menin-MLL InteractionDescribed as "highly selective" in preclinical studies. Specific broad-panel data not detailed in available public documents.Demonstrates potent, single-agent activity in xenograft models of MLL-rearranged leukemias.[Source describing revumenib's selectivity]
Ziftomenib (KO-539) Menin-MLL InteractionDescribed as a "potent and highly selective" oral menin inhibitor.Well-tolerated in clinical trials with a manageable safety profile, suggesting a favorable selectivity profile.[Source describing ziftomenib's selectivity]
D0060-319 Menin-MLL InteractionPanel of 44 molecular targets.No cross-reactivity observed at a concentration of 10 µM, indicating high selectivity.[1][1]

Note: The lack of publicly available, comprehensive off-target screening data for this compound, revumenib, and ziftomenib from a standardized panel (e.g., a kinome scan or a safety pharmacology panel) makes a direct and quantitative comparison of their cross-reactivity challenging. The selectivity of these compounds is often highlighted by their potent and specific effects in leukemia models with the relevant genetic alterations (MLL rearrangements or NPM1 mutations).

Experimental Protocols for Assessing Menin-MLL Inhibition

Accurate assessment of inhibitor potency and selectivity relies on robust biochemical and biophysical assays. Below are detailed methodologies for key experiments used to characterize menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is a common method to screen for and characterize inhibitors of the menin-MLL interaction.

  • Principle: A fluorescently labeled peptide derived from the MBM1 (Menin Binding Motif 1) of MLL is used. When the labeled peptide is bound to the larger menin protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause the release of the labeled peptide, which then tumbles more rapidly, leading to a decrease in the polarization signal.

  • Protocol:

    • A solution of purified recombinant human menin protein is prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • A fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-15) is added to the menin solution at a concentration below its Kd for menin.

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The test inhibitor (e.g., this compound) is added at various concentrations.

    • The plate is incubated to allow the inhibitor to compete with the labeled peptide for binding to menin.

    • Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (menin protein) in the sample cell of the calorimeter. The resulting heat changes are measured and plotted against the molar ratio of ligand to macromolecule.

  • Protocol:

    • Purified recombinant human menin protein and the inhibitor (e.g., this compound) are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.

    • The menin solution is placed in the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor into the menin solution is performed.

    • The heat change associated with each injection is measured and integrated.

    • The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay that can be used to measure protein-protein interactions in a high-throughput format.

  • Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One interacting protein (e.g., menin) is conjugated to the Donor bead, and the other interacting protein (e.g., a biotinylated MLL peptide) is captured by a streptavidin-coated Acceptor bead. When the proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the interaction prevent this proximity, leading to a decrease in the signal.

  • Protocol:

    • A solution containing His-tagged menin and biotinylated MLL peptide is prepared in an appropriate assay buffer.

    • The test inhibitor is added to the protein mixture.

    • The mixture is incubated to allow for binding and inhibition to occur.

    • A suspension of streptavidin-coated Donor beads and Ni-NTA (Nickel-Nitrilotriacetic acid) coated Acceptor beads is added.

    • The plate is incubated in the dark to allow for bead-protein binding.

    • The AlphaScreen signal is read on a compatible plate reader.

    • IC50 values are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Menin_MLL_Inhibition_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Binding MLL_fusion->DNA Binding Transcription Leukemogenic Gene Expression DNA->Transcription Activation Proliferation Leukemic Cell Proliferation Transcription->Proliferation Drives MI22 This compound (Inhibitor) MI22->Menin Binds to Menin

Caption: Signaling pathway of Menin-MLL driven leukemogenesis and its inhibition by this compound.

Cross_Reactivity_Workflow start Start: Test Compound (e.g., this compound) primary_assay Primary Target Assay (e.g., Menin-MLL FP Assay) start->primary_assay off_target_screen Broad Off-Target Panel Screening primary_assay->off_target_screen kinome_scan Kinome Scan (>400 Kinases) off_target_screen->kinome_scan safety_panel Safety Pharmacology Panel (GPCRs, Ion Channels, etc.) off_target_screen->safety_panel data_analysis Data Analysis and Selectivity Profiling kinome_scan->data_analysis safety_panel->data_analysis hit_validation Hit Validation and Dose-Response Confirmation data_analysis->hit_validation end End: Cross-Reactivity Profile hit_validation->end

Caption: Experimental workflow for assessing inhibitor cross-reactivity.

References

Safety Operating Guide

Proper Disposal Procedures for MI-2-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of MI-2-2, a potent inhibitor of the menin-MLL interaction. The following procedures are based on available safety data and general best practices for hazardous chemical waste management. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental impact and maintaining laboratory safety.

This compound Chemical and Safety Data

A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for the correct handling and documentation of the waste material.

PropertyValueReference
Chemical Name 4-[4-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-1-piperazinyl]-6-(2,2,2-trifluoroethyl)-thieno[2,3-d]pyrimidine[1]
CAS Number 1454920-20-7[1][2][3]
Molecular Formula C₁₇H₂₀F₃N₅S₂[1][2][3]
Molecular Weight 415.497 g/mol [2][3]
GHS Hazard Statements H302: Harmful if swallowed H410: Very toxic to aquatic life with long lasting effects[3]

Experimental Protocols: Safe Disposal Workflow

Personnel Safety and Handling:

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or perforations before use.[4]

  • Protective Clothing: A lab coat must be worn to protect against skin contact.[4]

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • This compound waste, including contaminated consumables (e.g., pipette tips, tubes, gloves), should be segregated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Container:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Waste Accumulation:

    • Store the waste container in a designated, secure area away from incompatible materials.

    • Keep the container closed at all times, except when adding waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS or equivalent department to arrange for a hazardous waste pickup.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

  • Emergency Preparedness:

    • In case of a spill, immediately alert personnel in the area.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.

    • Report the spill to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial preparation to final removal by a certified service.

MI22_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate this compound Waste A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D Place in E Store Container Securely D->E Store until full F Request Pickup from Certified Waste Disposal E->F Schedule

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling MI-2-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MI-2-2. The following procedural steps and data are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.

Hazard Identification and GHS Classification

This compound is a potent menin-MLL inhibitor that requires careful handling due to its potential health and environmental hazards.[1][2]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation.[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. Engineering controls, such as fume hoods, should be the primary means of controlling exposure, with PPE serving as a critical secondary barrier.[1][3]

Body PartRequired PPESpecifications
Eyes/Face Safety goggles with side-shields or a face shield.Must be compliant with ANSI Z87.1 standards.[1]
Hands Chemical-resistant protective gloves.Material suitability should be determined based on the solvent used.
Body Impervious clothing, such as a lab coat or coveralls.Should be appropriate to prevent skin contact.
Respiratory Suitable respirator.Use a NIOSH-approved respirator when ventilation is inadequate or when handling the powder form to avoid dust inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]

    • Powder: Store at -20°C.[1]

    • In Solvent: Store at -80°C.[1]

  • Segregation: Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][2]

Preparation and Use
  • Ventilation: All work with this compound, especially handling the solid form and preparing solutions, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1][2]

  • Spill Preparedness: Ensure a spill kit is readily available. In case of a spill, evacuate the area, prevent further leakage, and absorb the spill with an inert material.[2] Decontaminate surfaces with alcohol.[2]

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Prepare Solutions B->C D Conduct Experiment C->D E Record Observations D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Waste Properly G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound is classified as hazardous waste due to its toxicity to aquatic life.[1]

  • Containerization:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.[4]

    • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not discharge organic solvents down the drain.[4]

    • Contaminated Materials: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a sealed bag or container and disposed of as hazardous solid waste.[4]

  • Disposal Route: All waste containing this compound must be disposed of through an approved waste disposal plant or your institution's hazardous waste program.[1] Avoid release to the environment.[1]

Disposal Decision Pathway

This compound Disposal Decision Pathway cluster_waste_id Waste Identification cluster_waste_type Waste Characterization cluster_disposal_actions Disposal Actions A Identify this compound Waste Stream B Solid, Liquid, or Contaminated Material? A->B C Collect in Labeled Solid Waste Container B->C Solid D Collect in Labeled Liquid Waste Container B->D Liquid E Double-Bag and Seal in Labeled Container B->E Contaminated Material F Arrange for Pickup by Approved Waste Disposal C->F D->F E->F

Caption: A decision-making diagram for the proper disposal of different forms of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MI-2-2
Reactant of Route 2
Reactant of Route 2
MI-2-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.